molecular formula C11H9NO2S B082780 2-Methyl-5-phenylthiazole-4-carboxylic acid CAS No. 13743-09-4

2-Methyl-5-phenylthiazole-4-carboxylic acid

Cat. No.: B082780
CAS No.: 13743-09-4
M. Wt: 219.26 g/mol
InChI Key: IUPHMHDVSPSLME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-5-phenylthiazole-4-carboxylic acid is a useful research compound. Its molecular formula is C11H9NO2S and its molecular weight is 219.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-methyl-5-phenyl-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2S/c1-7-12-9(11(13)14)10(15-7)8-5-3-2-4-6-8/h2-6H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUPHMHDVSPSLME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(S1)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70359133
Record name 2-methyl-5-phenyl-1,3-thiazole-4-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70359133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13743-09-4
Record name 2-methyl-5-phenyl-1,3-thiazole-4-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70359133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-5-phenylthiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-5-phenylthiazole-4-carboxylic acid (C₁₁H₉NO₂S) is a heterocyclic compound of interest in medicinal chemistry and drug development. Its structural motif is found in various biologically active molecules. This technical guide provides a summary of its key physicochemical properties, detailed experimental protocols for their determination, and an overview of the biological context of related thiazole derivatives. Due to the limited availability of direct experimental data for this specific compound, this guide combines known information with established methodologies for its characterization. The molecular weight of this compound is 219.26 g/mol , and its CAS number is 13743-09-4.[1]

Physicochemical Properties

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound. It is important to note that where experimental data is unavailable, values are based on computational predictions or data from analogous compounds and should be confirmed by experimental analysis.

PropertyValueSource/Method
Molecular Weight 219.26 g/mol
Molecular Formula C₁₁H₉NO₂S
CAS Number 13743-09-4
Melting Point Not available (solid at room temperature)To be determined experimentally
Boiling Point Not availableTo be determined experimentally
pKa Not availableTo be determined experimentally
Aqueous Solubility Not availableTo be determined experimentally
LogP (Octanol-Water Partition Coefficient) Not availableTo be determined experimentally

Experimental Protocols

This section outlines detailed methodologies for the experimental determination of the key physicochemical properties of this compound.

Melting Point Determination

The melting point of a solid crystalline organic compound is a critical indicator of its purity.

Methodology: Capillary Method

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used. The capillary tube is placed in the heating block of the apparatus.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample, the heating block, and the thermometer.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal melts is recorded as the end of the melting range.

  • Reporting: The melting point is reported as a range of these two temperatures. A sharp melting range (0.5-1 °C) is indicative of a pure compound.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a carboxylic acid, it indicates the pH at which the compound is 50% ionized.

Methodology: Potentiometric Titration

  • Solution Preparation: A precisely weighed sample of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO if the compound has low aqueous solubility. The concentration should be in the range of 1-10 mM.

  • Titration Setup: The solution is placed in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong base, such as 0.1 M sodium hydroxide, is added in small, precise increments using a burette.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the carboxylic acid has been neutralized.[2][3]

Aqueous Solubility Determination

Aqueous solubility is a critical parameter for drug absorption and distribution.

Methodology: Shake-Flask Method

  • Equilibrium Saturation: An excess amount of solid this compound is added to a known volume of purified water or a relevant buffer solution in a sealed flask.

  • Incubation: The flask is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the solid and dissolved compound is reached.

  • Phase Separation: After incubation, the suspension is allowed to stand, and the undissolved solid is separated from the solution by filtration or centrifugation.

  • Quantification: The concentration of the dissolved compound in the clear aqueous phase is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Reporting: The solubility is reported in units such as mg/mL or mol/L.[4][5][6]

Biological Context and Signaling Pathway

While specific biological activities of this compound are not extensively documented, derivatives of the closely related 2-phenylthiazole scaffold have shown significant promise as antifungal agents. These compounds often exert their effect by inhibiting the enzyme lanosterol 14α-demethylase (CYP51).[7]

CYP51 Inhibition Pathway

CYP51 is a crucial enzyme in the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Inhibition of CYP51 disrupts the production of ergosterol, leading to the accumulation of toxic sterol intermediates and ultimately compromising the integrity and function of the fungal cell membrane, resulting in fungal cell death.[8][9]

The following diagram illustrates the simplified workflow of a CYP51 inhibition assay.

CYP51_Inhibition_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_result Result A 2-Methyl-5-phenylthiazole- 4-carboxylic acid Derivative E Incubation of Enzyme and Inhibitor A->E B CYP51 Enzyme (e.g., from C. albicans) B->E C Substrate (Lanosterol) F Initiation of Reaction (Addition of Substrate & NADPH) C->F D NADPH D->F E->F G Reaction Quenching F->G H Extraction of Sterols G->H I LC-MS/MS Analysis H->I J Quantification of Product Formation I->J K Determination of IC50 Value J->K

Caption: Workflow for determining the IC50 of a test compound against CYP51.

The diagram below illustrates the mechanism of action of CYP51 inhibitors.

CYP51_Mechanism cluster_pathway Ergosterol Biosynthesis Pathway cluster_membrane Fungal Cell Membrane Lanosterol Lanosterol Intermediate 14-demethylated intermediate Lanosterol->Intermediate CYP51 Inhibitor 2-Phenylthiazole Derivative (Inhibitor) Lanosterol->Inhibitor Membrane_Disrupted Disrupted Cell Membrane (Ergosterol depleted, toxic sterols accumulate) Lanosterol->Membrane_Disrupted Ergosterol Ergosterol Intermediate->Ergosterol Other enzymes Intermediate->Membrane_Disrupted Membrane_Healthy Healthy Cell Membrane (Ergosterol present)

Caption: Mechanism of CYP51 inhibition leading to fungal cell membrane disruption.

Conclusion

This compound is a compound with potential applications in pharmaceutical research, particularly as a scaffold for the development of novel therapeutic agents. While comprehensive experimental data on its physicochemical properties are currently limited, this guide provides the necessary framework for its characterization through established experimental protocols. Further investigation into its biological activities, potentially as an inhibitor of enzymes like CYP51, is warranted based on the activity of structurally related compounds. The methodologies and background information presented here serve as a valuable resource for researchers and scientists engaged in the study and application of this and similar thiazole derivatives.

References

2-Methyl-5-phenylthiazole-4-carboxylic acid CAS number and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Methyl-5-phenylthiazole-4-carboxylic Acid

This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, synthetic utility, and relevance in medicinal chemistry and drug development.

Chemical Identity and Structure

This compound is a heterocyclic compound featuring a core thiazole ring substituted with methyl, phenyl, and carboxylic acid groups.

  • CAS Number : 13743-09-4[1][2]

  • Molecular Formula : C₁₁H₉NO₂S[1][2]

  • SMILES : CC1=NC(C(O)=O)=C(S1)C1=CC=CC=C1[2]

Chemical Structure: Chemical structure of this compound

Physicochemical Properties

A summary of the key physicochemical data for this compound is presented below.

PropertyValueSource
CAS Number 13743-09-4[1][2]
Molecular Weight 219.26 g/mol [1][2]
Molecular Formula C₁₁H₉NO₂S[1][2]
MDL Number MFCD04178838[1][2]
Purity Typically ≥95%[1]
Storage Room temperature, sealed in dry conditions[1][2]

Applications in Research and Development

This compound serves as a valuable building block and intermediate in medicinal and agrochemical research.[1] The thiazole nucleus is a key structural motif in numerous biologically active compounds.[3]

Key applications include:

  • Pharmaceutical Synthesis : It is primarily used as an intermediate in the synthesis of novel pharmaceuticals.[1] The thiazole scaffold is present in drugs with antimicrobial and anti-inflammatory properties.[1]

  • Medicinal Chemistry : The carboxylic acid group allows for straightforward derivatization, such as the formation of amides and esters.[1] This makes it a versatile starting material for creating libraries of compounds for biological screening against various therapeutic targets, including enzyme inhibition.[1]

  • Agrochemical Research : Its stable heterocyclic structure is utilized in the development of new pesticides.[1]

The broader class of phenylthiazole derivatives has been investigated for a range of biological activities, highlighting the potential of scaffolds derived from this core structure. These activities include:

  • Anticancer Agents : Phenylthiazole-4-carboxamide derivatives have been synthesized and evaluated for cytotoxic activity against human cancer cell lines.[4]

  • Antifungal Agents : Novel 2-phenylthiazole derivatives have been designed as inhibitors of CYP51, a crucial enzyme in fungi.[3]

  • Xanthine Oxidase Inhibitors : Substituted 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives have been explored as potential treatments for gout and hyperuricemia by inhibiting xanthine oxidase.[5]

Experimental Protocols and Methodologies

While specific synthesis protocols for this compound are not detailed in the provided results, general methodologies for the derivatization of similar thiazole carboxylic acids are well-established. These protocols are crucial for researchers using this compound as a starting material.

General Protocol for Amide/Ester Synthesis (Derivatization)

The carboxylic acid functional group can be activated and subsequently reacted with a nucleophile (amine or alcohol) to form an amide or ester library for structure-activity relationship (SAR) studies.

  • Activation of the Carboxylic Acid : The carboxylic acid is converted to a more reactive intermediate. A common method is the formation of an acyl chloride.

    • Procedure : this compound is refluxed with an excess of a chlorinating agent, such as thionyl chloride (SOCl₂).[6][7]

    • Work-up : After the reaction is complete, the excess thionyl chloride is removed under reduced pressure. The resulting acyl chloride is often used directly in the next step without further purification.[6][7]

  • Nucleophilic Acyl Substitution : The activated acyl chloride is reacted with a desired amine or alcohol in the presence of a base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct.

    • Procedure : The amine or alcohol is dissolved in an appropriate aprotic solvent, and the freshly prepared acyl chloride is added, typically at a reduced temperature (e.g., 0 °C) to control the reaction rate. The mixture is then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

    • Work-up : The reaction mixture is typically washed with aqueous solutions to remove the base and any unreacted starting materials, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is evaporated to yield the crude product, which can be purified by recrystallization or column chromatography.

Visualizations

The following diagrams illustrate the logical workflows and mechanisms relevant to the application of this compound in drug discovery.

G A 2-Methyl-5-phenylthiazole- 4-carboxylic acid (Starting Material) B Activation Step (e.g., with SOCl₂) A->B Step 1 C Acyl Chloride Intermediate B->C E Amide / Ester Derivatives Library C->E Step 2: Nucleophilic Substitution D Amine & Alcohol Library (R-NH₂ / R-OH) D->E F Biological Screening (e.g., Enzyme Assays) E->F Step 3 G SAR & Lead Optimization F->G Step 4

Caption: Workflow for creating a derivative library for drug discovery.

G cluster_0 Enzyme Active Site Enzyme Target Enzyme (e.g., CYP51, XO) Product Product Enzyme->Product Catalysis No_Product No Product Formation Enzyme->No_Product Substrate Substrate Substrate->Enzyme Inhibitor Thiazole Derivative (Inhibitor) Inhibitor->Enzyme Inhibition

Caption: Mechanism of action for thiazole derivatives as enzyme inhibitors.

References

The Rising Therapeutic Potential of 2-Methyl-5-phenylthiazole-4-carboxylic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical whitepaper serves as an in-depth guide for researchers, scientists, and drug development professionals on the burgeoning biological activities of 2-Methyl-5-phenylthiazole-4-carboxylic acid and its closely related derivatives. The thiazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold for numerous compounds with diverse pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects.[1][2][3] This document collates quantitative data, details key experimental methodologies, and visualizes associated signaling pathways to provide a comprehensive resource for advancing research and development in this promising area.

Overview of Biological Activities

Derivatives of the this compound scaffold and its analogs have demonstrated significant potential across several therapeutic areas. Notably, these compounds exhibit potent anticancer activity by targeting key cellular pathways, act as specific enzyme inhibitors for conditions like gout, and show promise in combating microbial infections and metabolic disorders. The versatility of the thiazole ring allows for extensive structural modifications, enabling the fine-tuning of activity and drug-like properties.[2][4]

Anticancer Activity

A significant body of research highlights the antiproliferative effects of phenylthiazole carboxylic acid derivatives against various human cancer cell lines. These compounds exert their effects through mechanisms that include the disruption of microRNA biosynthesis and the inhibition of key signaling pathways involved in cell growth and migration.

One notable derivative, CIB-L43 , a 2-phenylthiazole-5-carboxylic acid derivative, has shown potent nanomolar inhibitory activity against hepatocellular carcinoma (HCC).[5] It functions by disrupting the critical interaction between Transactivation response (TAR) RNA-binding protein 2 (TRBP) and Dicer, which in turn suppresses the biosynthesis of oncogenic miR-21.[5] This leads to the upregulation of tumor suppressors PTEN and Smad7 and subsequent inhibition of the AKT and TGF-β signaling pathways.[5] Other related derivatives have also shown significant cytotoxicity against breast, colon, and leukemia cancer cell lines.[6][7]

Table 1: Anticancer Activity of Phenylthiazole Carboxylic Acid Derivatives

Compound ID/DescriptionTarget Cell Line(s)Activity MetricValueReference
CIB-L43 (2-phenylthiazole-5-carboxylic acid derivative)Hepatocellular Carcinoma (HCC)EC50 (Inhibitory Activity)0.66 nM[5]
TRBP Binding AffinityKD4.78 nM[5]
TRBP-Dicer InteractionIC502.34 µM[5]
Compound 6d (2-amino-thiazole-5-carboxylic acid phenylamide derivative)K563 (Leukemia)IC50Comparable to Dasatinib[6]
MCF-7 (Breast)IC5020.2 µM[6]
HT-29 (Colon)IC5021.6 µM[6]
3-fluoro analog (2-phenylthiazole-4-carboxamide derivative)T47D, Caco-2, HT-29IC50< 10 µg/mL[7]
Compound 8c (2-(2-chlorophenyl)-4-trifluoromethyl thiazole-5-carboxamide)A-549 (Lung)% Inhibition (at 5 µg/mL)48%[8]
Compound 6a (naphthalene-azine-thiazole hybrid)OVCAR-4 (Ovarian)IC501.569 ± 0.06 µM[9]
Enzyme Inhibitory Activity

Derivatives of this scaffold have been successfully designed as potent inhibitors of clinically relevant enzymes. Substituted 2-benzamido-4-methylthiazole-5-carboxylic acids, which are close structural analogs, have been identified as powerful inhibitors of xanthine oxidase (XO), an enzyme implicated in hyperuricemia and gout.[10] These compounds demonstrate mixed-type inhibition and have shown significant reduction of serum uric acid levels in vivo.[10] Furthermore, other 2-phenylthiazole derivatives have been developed as inhibitors of fungal lanosterol 14α-demethylase (CYP51), a key enzyme in fungal cell membrane biosynthesis, highlighting their potential as antifungal agents.[11][12]

Table 2: Enzyme Inhibitory Activity of Phenylthiazole Carboxylic Acid Derivatives

Compound ID/DescriptionTarget EnzymeActivity MetricValueReference
Compound 5b (2-(4-fluorobenzamido)-4-methylthiazole-5-carboxylic acid)Xanthine Oxidase (XO)IC500.57 µM[10]
In vivo Uric Acid Inhibition% Inhibition62%[10]
Compound 5c (2-(4-chlorobenzamido)-4-methylthiazole-5-carboxylic acid)Xanthine Oxidase (XO)IC500.91 µM[10]
In vivo Uric Acid Inhibition% Inhibition53%[10]
Compound B9 (2-phenylthiazole derivative)Fungal CYP51MIC (vs. C. albicans)1-16 µg/mL[11]
Compound 6a (naphthalene-azine-thiazole hybrid)PI3KαIC500.225 ± 0.01 µM[9]
Antimicrobial and Anti-inflammatory Activities

The 2-Methyl-5-phenylthiazole core is a valuable building block for developing agents with antimicrobial and anti-inflammatory properties.[13] Studies on various derivatives have demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial and fungal strains.[14][15] For instance, certain polysubstituted pyrrolidine-thiazole carboxylates showed promising activity against M. tuberculosis with MIC values as low as 0.98 µg/mL.[15]

In the context of metabolic diseases, a novel derivative, 2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid, has been shown to ameliorate insulin sensitivity and hyperlipidemia in diabetic rat models.[16] Its mechanism involves the modulation of inflammatory and oxidative stress markers, indicating a dual therapeutic benefit.[16]

Table 3: Antimicrobial and Metabolic Activity of Phenylthiazole Carboxylic Acid Derivatives

Compound ID/DescriptionTarget/OrganismActivity MetricValueReference
Polysubstituted pyrrolidine-thiazole carboxylate derivative M. tuberculosis H37RvMIC0.98-1.96 µg/mL[15]
Hydrazinecarboximidamide derivative 5 Methicillin-resistant S. aureus (MRSA)MIC1.3–2.6 μg/mL[14]
2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid STZ-induced diabetic ratsEffectReverses increased glucose, insulin, and lipids[16]
EffectAttenuates oxidative stress markers (increases GSH, CAT, SOD)[16]

Experimental Protocols

The following sections provide an overview of the methodologies used to evaluate the biological activities of this compound derivatives.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

  • Cell Culture: Human cancer cell lines (e.g., MDA-MB-231, K563, HT-29) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.[6][17]

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The thiazole derivatives are dissolved in DMSO to create stock solutions, which are then serially diluted to various concentrations in the culture medium. The cells are treated with these concentrations for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation: After treatment, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization and Measurement: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against compound concentration.[6]

Xanthine Oxidase (XO) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of xanthine oxidase, which catalyzes the oxidation of xanthine to uric acid.

  • Reagents: Prepare a solution of xanthine oxidase in phosphate buffer, a substrate solution of xanthine, and the test compound solutions at various concentrations.

  • Assay Procedure: In a 96-well UV plate, add the phosphate buffer, the test compound solution, and the xanthine oxidase enzyme solution. The mixture is pre-incubated for a set time (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).

  • Reaction Initiation: The enzymatic reaction is initiated by adding the xanthine substrate.

  • Measurement: The formation of uric acid is monitored by measuring the increase in absorbance at 295 nm over time using a UV-Vis spectrophotometer.

  • Data Analysis: The rate of reaction is calculated from the linear portion of the absorbance curve. The percentage of inhibition is determined by comparing the reaction rate in the presence of the test compound to that of a control (without the inhibitor). The IC50 value is calculated from the dose-response curve.[10]

Antimicrobial Susceptibility Testing (MIC Determination)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Microorganism Preparation: Bacterial or fungal strains are grown in an appropriate broth medium overnight. The culture is then diluted to a standardized concentration (e.g., 10⁵ CFU/mL).

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate using a suitable broth medium.

  • Inoculation: Each well is inoculated with the standardized microorganism suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[14][15]

Visualized Pathways and Workflows

Diagrams created using Graphviz provide a clear visual representation of complex biological pathways and experimental processes relevant to the study of these thiazole derivatives.

anticancer_pathway cluster_drug Mechanism of CIB-L43 cluster_pathway Cellular Signaling CIB_L43 CIB-L43 (2-Phenylthiazole-5-carboxylic acid derivative) TRBP_Dicer TRBP-Dicer Complex CIB_L43->TRBP_Dicer Inhibits Interaction (IC50 = 2.34 µM) TRBP TRBP TRBP->TRBP_Dicer Dicer Dicer Dicer->TRBP_Dicer miR21 Oncogenic miR-21 TRBP_Dicer->miR21 Promotes Biosynthesis PTEN PTEN miR21->PTEN Inhibits Smad7 Smad7 miR21->Smad7 Inhibits AKT AKT Signaling PTEN->AKT Inhibits TGFb TGF-β Signaling Smad7->TGFb Inhibits Proliferation Cell Proliferation & Migration AKT->Proliferation Promotes TGFb->Proliferation Promotes

Caption: Anticancer signaling pathway of a 2-phenylthiazole derivative.

experimental_workflow cluster_synthesis Compound Preparation cluster_screening In Vitro Screening cluster_invivo Lead Optimization & In Vivo Testing synthesis Synthesis of Thiazole Derivatives characterization Structural Characterization (NMR, MS, IR) synthesis->characterization stock Stock Solution Preparation (DMSO) characterization->stock treatment Compound Treatment (Dose-Response) stock->treatment cell_culture Cancer Cell Line Culture cell_culture->treatment assay Viability/Enzyme Assay (e.g., MTT, XO) treatment->assay data_analysis Data Analysis (IC50 Calculation) assay->data_analysis sar Structure-Activity Relationship (SAR) data_analysis->sar animal_model Animal Model Testing (e.g., Efficacy, Toxicity) sar->animal_model pk_studies Pharmacokinetic Studies animal_model->pk_studies lead_candidate Lead Candidate pk_studies->lead_candidate

Caption: General workflow for drug discovery of thiazole derivatives.

References

An In-depth Technical Guide on the Spectroscopic Data of 2-Methyl-5-phenylthiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for 2-Methyl-5-phenylthiazole-4-carboxylic acid, a compound of interest in pharmaceutical and medicinal chemistry. Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this guide presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Additionally, it outlines generalized experimental protocols for the synthesis and spectroscopic analysis of thiazole-containing carboxylic acids, offering a foundational methodology for researchers in the field.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with data from analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.0 - 12.0Singlet (broad)1HCarboxylic acid proton (-COOH)
~7.6 - 7.4Multiplet5HPhenyl protons (-C₆H₅)
~2.8Singlet3HMethyl protons (-CH₃)

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ, ppm)Assignment
~170 - 165Carboxylic acid carbon (-COOH)
~165 - 160Thiazole C2 (attached to -CH₃)
~150 - 145Thiazole C5 (attached to phenyl)
~140 - 135Thiazole C4 (attached to -COOH)
~135 - 130Phenyl C1 (ipso-carbon)
~130 - 128Phenyl C2, C6 (ortho-carbons)
~129 - 127Phenyl C3, C5 (meta-carbons)
~128 - 126Phenyl C4 (para-carbon)
~20 - 15Methyl carbon (-CH₃)

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 2500BroadO-H stretch (Carboxylic acid)
~1710StrongC=O stretch (Carboxylic acid dimer)
~1600, ~1480MediumC=C stretch (Aromatic rings)
~1300MediumC-O stretch (Carboxylic acid)
~760, ~700StrongC-H bend (Aromatic out-of-plane)

Table 4: Predicted Mass Spectrometry Data

m/zInterpretation
219[M]⁺ (Molecular ion)
202[M - OH]⁺
174[M - COOH]⁺
115[C₆H₅CS]⁺
77[C₆H₅]⁺

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic characterization of this compound.

Synthesis: Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classical and versatile method for the preparation of thiazole derivatives.[1][2][3][4][5] This approach involves the condensation of an α-haloketone with a thioamide. For the synthesis of the title compound, a suitable α-halo-β-ketoester would react with thioacetamide.

Materials:

  • Ethyl 2-chloro-3-oxobutanoate (or a similar α-halo-β-ketoester)

  • Thioacetamide

  • Ethanol (or another suitable solvent)

  • Sodium hydroxide or sodium ethoxide (for saponification)

  • Hydrochloric acid (for acidification)

Procedure:

  • Cyclization: Dissolve equimolar amounts of the α-halo-β-ketoester and thioacetamide in ethanol. Heat the mixture under reflux for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Saponification: After completion of the cyclization, add a solution of sodium hydroxide or sodium ethoxide to the reaction mixture and continue to heat under reflux to hydrolyze the ester to the corresponding carboxylate salt.

  • Work-up: Cool the reaction mixture and remove the solvent under reduced pressure. Dissolve the residue in water and wash with an organic solvent (e.g., diethyl ether) to remove any unreacted starting materials.

  • Acidification: Cool the aqueous layer in an ice bath and acidify with hydrochloric acid to precipitate the carboxylic acid product.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy [6][7][8][9][10]

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • ¹H NMR Spectroscopy: Acquire the proton NMR spectrum using a standard pulse sequence. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • ¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy [11][12][13][14][15]

  • Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

3. Mass Spectrometry (MS) [16][17][18][19][20]

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI), to generate ions.

  • Analysis: Analyze the ions based on their mass-to-charge (m/z) ratio.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of a synthesized organic compound using various spectroscopic techniques.

Spectroscopic_Workflow Workflow for Spectroscopic Characterization Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Combined Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Elucidation Structure Elucidation Data_Analysis->Structure_Elucidation

Caption: Logical workflow for compound synthesis and structural analysis.

References

Potential Therapeutic Targets of 2-Methyl-5-phenylthiazole-4-carboxylic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Methyl-5-phenylthiazole-4-carboxylic acid is a heterocyclic compound belonging to the thiazole class of molecules. While direct therapeutic applications of this specific molecule are not extensively documented in publicly available research, its structural analogs have demonstrated significant biological activities across various therapeutic areas. This guide consolidates the existing research on these closely related compounds to illuminate the potential therapeutic targets of this compound. The primary areas of interest for this molecular scaffold include xanthine oxidase inhibition, anticancer activity, antifungal applications, and metallo-β-lactamase inhibition. This document is intended for researchers, scientists, and drug development professionals.

Xanthine Oxidase Inhibition: A Target for Hyperuricemia and Gout

The enzyme xanthine oxidase (XO) is a critical player in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid.[1] Overproduction of uric acid leads to hyperuricemia, a condition that can result in gout.[1] Several studies have identified derivatives of 2-phenylthiazole-4-carboxylic acid as potent inhibitors of xanthine oxidase, suggesting that this compound could also target this enzyme.

Quantitative Data for Xanthine Oxidase Inhibitors
Compound NameScaffoldIC50 ValueReference
Compound 82-phenylthiazole-4-carboxylic acid48.6 nM[2]
Compound 302-phenylthiazole-4-carboxylic acid derivative48.6 nM[3]
Compound 5b2-(4-fluorobenzamido)-4-methylthiazole-5-carboxylic acid0.57 µM[4][5]
Compound 5c2-(4-chlorobenzamido)-4-methylthiazole-5-carboxylic acid0.91 µM[4][5]
Compound 1002-(4-bromophenyl)-4-phenylthiazole derivative0.100 ± 0.08 μM[1]
Experimental Protocol: In Vitro Xanthine Oxidase Inhibition Assay

A common method to determine the inhibitory activity of a compound against xanthine oxidase is a spectrophotometric assay.

  • Reagents and Materials:

    • Xanthine oxidase (from bovine milk)

    • Xanthine (substrate)

    • Phosphate buffer (pH 7.5)

    • Test compound (e.g., this compound analog) dissolved in DMSO

    • Allopurinol (positive control)

    • 96-well microplate

    • Spectrophotometer

  • Procedure:

    • Prepare a reaction mixture in a 96-well plate containing phosphate buffer, xanthine, and the test compound at various concentrations.

    • Initiate the reaction by adding xanthine oxidase to the mixture.

    • Monitor the increase in absorbance at 295 nm, which corresponds to the formation of uric acid.

    • The rate of reaction is calculated from the linear portion of the absorbance curve.

    • The percentage of inhibition is calculated using the formula: (1 - (rate of reaction with inhibitor / rate of reaction without inhibitor)) * 100.

    • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[6]

Signaling Pathway: Uric Acid Production

uric_acid_production Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine XO Uric_Acid Uric_Acid Xanthine->Uric_Acid XO XO Xanthine Oxidase Inhibitor 2-Methyl-5-phenylthiazole -4-carboxylic acid Inhibitor->XO

Inhibition of Xanthine Oxidase in the purine metabolism pathway.

Anticancer Activity: Targeting Proliferation and Survival Pathways

The thiazole scaffold is present in several approved anticancer drugs, and derivatives of 2-phenylthiazole-4-carboxylic acid have shown promising cytotoxic activity against various cancer cell lines.[7] Potential mechanisms of action include the inhibition of key signaling molecules involved in cancer cell proliferation and survival.

Quantitative Data for Anticancer Activity
Compound NameScaffoldCell LineIC50 ValueTargetReference
3-fluoro analog2-phenylthiazole-4-carboxamideT47D, Caco-2, HT-29< 10 µg/mL-[7]
CIB-L432-phenylthiazole-5-carboxylic acid derivativeHepatocellular CarcinomaEC50 = 0.66 nMTRBP[8]
Compound 6aNaphthalene-azine-thiazole hybridOVCAR-4 (ovarian cancer)1.569 ± 0.06 μMPI3Kα[9]
Compound 5b2-amino-4-phenylthiazole derivativeHT29 (colon cancer)2.01 µM-[10]
Compound 1, 3d4-methylthiazole-5-carboxylic acid derivativesMDA-MB-231 (breast cancer)Good activityMUC1[11]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

  • Reagents and Materials:

    • Cancer cell line (e.g., HT-29)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • Test compound dissolved in DMSO

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or acidified isopropanol)

    • 96-well cell culture plate

    • Incubator (37°C, 5% CO2)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The percentage of cell viability is calculated relative to untreated control cells.

    • The IC50 value is determined from the dose-response curve.

Signaling Pathway: PI3K/AKT/mTOR Pathway Inhibition

PI3K_pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Thiazole Derivative Inhibitor->PI3K

Potential inhibition of the PI3K/AKT/mTOR signaling pathway.

Antifungal Activity: Targeting Ergosterol Biosynthesis

Ergosterol is a vital component of the fungal cell membrane, and its synthesis is a common target for antifungal drugs. Lanosterol 14α-demethylase (CYP51) is a key enzyme in the ergosterol biosynthesis pathway.[12] Derivatives of 2-phenylthiazole have been investigated as inhibitors of CYP51, indicating a potential antifungal application for this compound.[12][13]

Quantitative Data for Antifungal Activity
Compound NameScaffoldTarget OrganismMIC ValueTargetReference
SZ-C14PhenylthiazoleC. albicans1–16 µg/mLCYP51[12]
Compound 2d4-(4-substituted-phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imineC. albicansIC50: 4.75 µM (24h)CYP51[14]
Compound 2e4-(4-fluorophenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imineC. albicansIC50: 2.37 µM (24h)CYP51[14]
Compound 12bExtended azole derivativeC. albicansIC50: 0.20 µMCaCYP51[15]
Experimental Protocol: Fungal Ergosterol Content Assay

This assay quantifies the amount of ergosterol in fungal cells to determine the inhibitory effect of a compound on its synthesis.

  • Reagents and Materials:

    • Fungal strain (e.g., Candida albicans)

    • Sabouraud Dextrose Broth

    • Test compound

    • Saponification solution (alcoholic KOH)

    • n-heptane

    • Spectrophotometer

  • Procedure:

    • Grow the fungal culture in the presence of the test compound at its MIC50 concentration for a specified time (e.g., 24 and 48 hours).

    • Harvest and wash the fungal cells.

    • Extract the total sterols by saponifying the cells with alcoholic KOH followed by extraction with n-heptane.

    • Scan the absorbance of the sterol extract between 230 and 300 nm.

    • The presence of ergosterol and the intermediate 24(28)-dehydroergosterol results in a characteristic four-peaked curve.

    • The percentage of ergosterol inhibition is calculated based on the absorbance values at specific wavelengths, comparing the treated sample to an untreated control.[14]

Signaling Pathway: Ergosterol Biosynthesis Inhibition

ergosterol_biosynthesis Lanosterol Lanosterol Intermediate Toxic Sterol Intermediate Lanosterol->Intermediate CYP51 Ergosterol Ergosterol Intermediate->Ergosterol CYP51 CYP51 Inhibitor 2-Phenylthiazole Derivative Inhibitor->CYP51

Inhibition of CYP51 in the fungal ergosterol biosynthesis pathway.

Metallo-β-lactamase Inhibition: Combating Antibiotic Resistance

Metallo-β-lactamases (MBLs) are enzymes produced by bacteria that can hydrolyze and inactivate a broad spectrum of β-lactam antibiotics, contributing significantly to antibiotic resistance.[16][17] The discovery of inhibitors for these enzymes is a crucial area of research. Substituted 4,5-dihydrothiazole-4-carboxylic acids and 2-aminothiazole-4-carboxylic acids have been identified as novel MBL inhibitors.[16][18][19]

Quantitative Data for Metallo-β-lactamase Inhibition
Compound NameScaffoldTarget EnzymeIC50 ValueReference
Unnamed compound2-substituted 4,5-dihydrothiazole-4-carboxylic acidIMP-134.7 µM[19]
AtCs (various)2-aminothiazole-4-carboxylic acidsB1, B2, and B3 MBLsPotent activity[18]
Experimental Protocol: Metallo-β-lactamase Inhibition Assay
  • Reagents and Materials:

    • Purified MBL enzyme (e.g., NDM-1)

    • Substrate (e.g., a carbapenem antibiotic like meropenem)

    • Assay buffer (e.g., HEPES buffer with ZnSO4)

    • Test compound

    • Spectrophotometer

  • Procedure:

    • The activity of the MBL is monitored by measuring the hydrolysis of the β-lactam substrate, which results in a change in absorbance at a specific wavelength.

    • The reaction is initiated by adding the MBL enzyme to a solution containing the substrate and the test compound at various concentrations.

    • The rate of hydrolysis is determined by monitoring the change in absorbance over time.

    • The IC50 value is calculated by determining the concentration of the inhibitor required to reduce the enzyme activity by 50%.[18]

Logical Relationship: Overcoming Antibiotic Resistance

antibiotic_resistance Beta_Lactam β-Lactam Antibiotic Bacteria Bacterial Cell Wall Beta_Lactam->Bacteria Inhibits cell wall synthesis Inactivation Antibiotic Inactivation Beta_Lactam->Inactivation MBL Metallo-β-lactamase MBL->Beta_Lactam Hydrolyzes Cell_Lysis Bacterial Cell Lysis Bacteria->Cell_Lysis Inhibitor Thiazole-4-carboxylic acid derivative Inhibitor->MBL Inhibits

Mechanism of overcoming antibiotic resistance by MBL inhibition.

While direct research on this compound is limited, the extensive studies on its close structural analogs provide compelling evidence for its potential as a versatile therapeutic scaffold. The primary and most promising therapeutic targets identified are xanthine oxidase for the treatment of gout and hyperuricemia, various components of cancer cell signaling pathways, fungal CYP51 for the development of new antifungal agents, and bacterial metallo-β-lactamases to combat antibiotic resistance. Further investigation into the specific biological activities of this compound is warranted to fully elucidate its therapeutic potential. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for such future research endeavors.

References

The Rise of a Novel Scaffold: A Technical Guide to 2-Phenylthiazole-4-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel molecular scaffolds that can serve as the foundation for new therapeutic agents is a perpetual endeavor in medicinal chemistry. In recent years, the 2-phenylthiazole-4-carboxylic acid core has emerged as a privileged structure, demonstrating remarkable versatility and potent activity across a range of biological targets. This technical guide provides an in-depth exploration of the discovery and development of this scaffold, focusing on its application in oncology, gout therapy, and mycology. This document details the synthetic methodologies, summarizes key quantitative data, and illustrates the intricate signaling pathways modulated by these promising compounds.

Data Presentation: A Comparative Analysis of Biological Activity

The 2-phenylthiazole-4-carboxylic acid scaffold and its derivatives have been extensively evaluated for their inhibitory potential against various biological targets. The following tables summarize the key quantitative data from these studies, offering a comparative overview of their efficacy.

Table 1: Anticancer Activity of 2-Phenylthiazole-4-Carboxamide Derivatives

Derivatives of 2-phenylthiazole-4-carboxylic acid, particularly the carboxamides, have demonstrated significant cytotoxic effects against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values presented below highlight the structure-activity relationships (SAR) within this class of compounds.[1][2][3]

Compound IDSubstitution on Phenyl RingTarget Cell LineIC50 (µM)Reference
Series 1 3-FluoroT47D (Breast)<10 µg/mL[1]
3-FluoroCaco-2 (Colorectal)<10 µg/mL[1]
3-FluoroHT-29 (Colon)<10 µg/mL[1]
4-MethoxyCaco-2 (Colorectal)Improved Activity[1]
2-MethoxyHT-29 (Colon)Maintained Activity[1]
2-MethoxyT47D (Breast)Maintained Activity[1]
Series 2 4-Nitro (4c)SKNMC (Neuroblastoma)10.8 ± 0.08[3]
3-Chloro (4d)Hep-G2 (Hepatocarcinoma)11.6 ± 0.12[3]
Series 3 UnspecifiedCOLO205 (Colon)30.79[4]
UnspecifiedB16F1 (Melanoma)74.15[4]
Table 2: Xanthine Oxidase Inhibitory Activity

As a novel scaffold for xanthine oxidase inhibitors, 2-phenylthiazole-4-carboxylic acid derivatives have shown potent enzymatic inhibition, presenting a promising therapeutic avenue for hyperuricemia and gout.[5]

Compound IDModificationsIC50 (nM)Reference
Compound 8 2-phenylthiazole-4-carboxylic acid48.6[5]
Table 3: Antifungal Activity (CYP51 Inhibition)

The 2-phenylthiazole scaffold has been successfully incorporated into inhibitors of fungal lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway. The minimum inhibitory concentration (MIC) values demonstrate their efficacy against various fungal pathogens.[6][7][8]

Compound IDTarget Fungal StrainMIC (µg/mL)Reference
SZ-C14 (Lead) Candida albicans1–16[6]
Compound B9 Candida albicansPotent Activity[6]
Compound B9 Azole-Resistant Fungi2-8 (MIC80)[6]
Compound 2e Candida parapsilosis1.23 (MIC50)[7]
Compound 16 Candida albicans1[8]
Compound 17 Candida albicans1[8]
Compound 16 Candida auris1-2[8]
Compound 17 Candida auris1-2[8]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to advancing scientific research. This section provides a comprehensive overview of the key methodologies employed in the synthesis and biological evaluation of 2-phenylthiazole-4-carboxylic acid derivatives.

Synthesis of 2-Phenylthiazole-4-Carboxylic Acid Derivatives

The synthesis of the 2-phenylthiazole-4-carboxylic acid scaffold is often achieved through the Hantzsch thiazole synthesis.[9] A general procedure is outlined below:

Step 1: Synthesis of Ethyl 2-phenylthiazole-4-carboxylate

  • To a solution of thiobenzamide (1 equivalent) in a suitable solvent such as ethanol, add ethyl bromopyruvate (1.1 equivalents).

  • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain ethyl 2-phenylthiazole-4-carboxylate.

Step 2: Hydrolysis to 2-Phenylthiazole-4-carboxylic acid

  • Dissolve the ethyl 2-phenylthiazole-4-carboxylate (1 equivalent) in a mixture of ethanol and a 1 M aqueous solution of sodium hydroxide.

  • Stir the reaction mixture at room temperature or gentle heat until the hydrolysis is complete (monitored by TLC).

  • Acidify the reaction mixture with a 1 M aqueous solution of hydrochloric acid to precipitate the carboxylic acid.

  • Collect the precipitate by filtration, wash with water, and dry to yield 2-phenylthiazole-4-carboxylic acid.

Step 3: Amide Coupling for Carboxamide Derivatives

  • To a solution of 2-phenylthiazole-4-carboxylic acid (1 equivalent) in an anhydrous solvent such as dimethylformamide (DMF), add a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 equivalents) and an activator such as hydroxybenzotriazole (HOBt) (1.2 equivalents).

  • Add the desired amine (1.1 equivalents) and a base like triethylamine (2 equivalents).

  • Stir the reaction mixture at room temperature overnight.

  • Pour the reaction mixture into water and extract the product with an organic solvent.

  • Wash the organic layer sequentially with a dilute acid solution, a saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography or recrystallization.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[10][11][12][13]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the 2-phenylthiazole-4-carboxamide derivatives and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

In Vitro Xanthine Oxidase Inhibition Assay

This assay measures the inhibition of xanthine oxidase activity by monitoring the formation of uric acid from xanthine.[14][15][16][17]

  • Reaction Mixture Preparation: In a 96-well plate, add 50 µL of phosphate buffer (pH 7.5), 25 µL of the test compound solution (at various concentrations), and 25 µL of xanthine oxidase solution.

  • Pre-incubation: Pre-incubate the mixture at 25°C for 15 minutes.[14]

  • Reaction Initiation: Initiate the reaction by adding 50 µL of xanthine solution.[15]

  • Absorbance Measurement: Immediately measure the increase in absorbance at 295 nm for 5-10 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of uric acid formation and determine the percentage of inhibition for each compound concentration to calculate the IC50 value.

In Vitro CYP51 Inhibition Assay

The inhibitory effect on fungal CYP51 can be determined using a whole-cell or a reconstituted enzyme assay. A common method involves quantifying the inhibition of ergosterol biosynthesis.[6]

  • Fungal Culture: Grow the fungal strain in a suitable broth medium.

  • Compound Treatment: Add various concentrations of the 2-phenylthiazole derivatives to the fungal cultures.

  • Sterol Extraction: After an incubation period, harvest the fungal cells and extract the non-saponifiable lipids.

  • Sterol Analysis: Analyze the sterol composition using gas chromatography-mass spectrometry (GC-MS).

  • Data Analysis: Quantify the reduction in ergosterol levels and the accumulation of the substrate lanosterol to determine the inhibitory activity of the compounds.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

Visual representations are crucial for understanding complex biological processes and experimental designs. The following diagrams, created using the DOT language, illustrate the key signaling pathways and a general experimental workflow.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation start Starting Materials synthesis Hantzsch Thiazole Synthesis Amide Coupling start->synthesis purification Purification (Chromatography, Recrystallization) synthesis->purification characterization Structural Analysis (NMR, MS) purification->characterization in_vitro In Vitro Assays (Cytotoxicity, XO, CYP51) characterization->in_vitro Test Compounds data_analysis Data Analysis (IC50, MIC) in_vitro->data_analysis sar Structure-Activity Relationship (SAR) data_analysis->sar sar->synthesis Lead Optimization purine_metabolism cluster_purine Purine Metabolism Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine O2, H2O UricAcid Uric Acid Xanthine->UricAcid O2, H2O XanthineOxidase Xanthine Oxidase Inhibitor 2-Phenylthiazole-4- carboxylic acid Inhibitor->XanthineOxidase Inhibition ergosterol_biosynthesis cluster_ergosterol Fungal Ergosterol Biosynthesis AcetylCoA Acetyl-CoA Lanosterol Lanosterol AcetylCoA->Lanosterol Multiple Steps DemethylatedLanosterol 14α-demethylated Lanosterol Lanosterol->DemethylatedLanosterol Ergosterol Ergosterol DemethylatedLanosterol->Ergosterol Multiple Steps Membrane Fungal Cell Membrane Disruption Ergosterol->Membrane CYP51 CYP51 (Lanosterol 14α-demethylase) Inhibitor 2-Phenylthiazole Derivative Inhibitor->CYP51 Inhibition anticancer_pathway cluster_pi3k PI3K/Akt/mTOR Signaling Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Inhibitor 2-Phenylthiazole-4- carboxamide Inhibitor->PI3K Inhibition

References

The Hantzsch Thiazole Synthesis: An In-Depth Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The Hantzsch thiazole synthesis, a cornerstone of heterocyclic chemistry since its discovery by Arthur Hantzsch in 1887, remains a highly relevant and versatile method for the preparation of substituted thiazoles. This enduring legacy is a testament to its reliability, broad substrate scope, and the continued importance of the thiazole scaffold in medicinal chemistry. Thiazole rings are privileged structures found in a wide array of pharmacologically active compounds, including antimicrobial, anti-inflammatory, and anticancer agents.[1] This technical guide provides an in-depth overview of the Hantzsch thiazole synthesis, including its mechanism, detailed experimental protocols, quantitative data for the synthesis of various substituted thiazoles, and its applications in drug discovery and development.

Core Principles: The Reaction Mechanism

The Hantzsch thiazole synthesis is fundamentally a condensation reaction between an α-halocarbonyl compound (such as an α-haloketone or α-haloaldehyde) and a thioamide or thiourea derivative.[1][2] The reaction proceeds through a multi-step pathway involving an initial S-alkylation, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.[1][3]

The generally accepted mechanism involves the following key steps:

  • Nucleophilic Attack: The sulfur atom of the thioamide, being highly nucleophilic, attacks the electrophilic carbon of the α-halocarbonyl compound in an SN2 reaction, displacing the halide.[3]

  • Intermediate Formation: This initial attack forms a key intermediate.

  • Cyclization: An intramolecular cyclization occurs where the nitrogen atom of the thioamide attacks the carbonyl carbon of the former α-halocarbonyl moiety.[1] This step leads to the formation of a five-membered ring intermediate, a hydroxythiazoline.[4]

  • Dehydration: The hydroxythiazoline intermediate readily undergoes dehydration (loss of a water molecule) to yield the stable, aromatic thiazole ring.[1]

The aromaticity of the final thiazole product serves as a thermodynamic driving force for the reaction.[3]

Hantzsch_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product R1 α-Haloketone R2 Thioamide I1 S-Alkylated Intermediate I2 Hydroxythiazoline Intermediate P Substituted Thiazole R1_node R1-C(=O)-CH(X)-R2 I1_node [R1-C(=O)-CH(R2)-S-C(NH2)=R3]+ R1_node->I1_node SN2 Attack Thioamide_node R3-C(=S)-NH2 Thioamide_node->I1_node I2_node Hydroxythiazoline I1_node->I2_node Intramolecular Cyclization P_node 2,4-Disubstituted Thiazole I2_node->P_node Dehydration (-H2O)

Figure 1: Generalized mechanism of the Hantzsch thiazole synthesis.

Quantitative Data Presentation

The Hantzsch synthesis is known for its generally good to excellent yields across a wide range of substrates. The following tables summarize representative yields for the synthesis of various 2-amino and 2,4-disubstituted thiazoles under different reaction conditions.

Table 1: Synthesis of 2-Aminothiazole Derivatives

α-HaloketoneThio-componentProductReaction ConditionsYield (%)Reference
2-BromoacetophenoneThiourea2-Amino-4-phenylthiazoleMethanol, heat, 30 minHigh[1]
Substituted 2-BromoacetophenonesThioureaSubstituted 2-AminothiazolesSolvent-free, grindingGood[4]
2-Bromo-4'-fluoroacetophenoneSubstituted Thiosemicarbazones2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazolesEthanol, reflux, 4-5 h61-80[5]

Table 2: Synthesis of 2,4-Disubstituted Thiazole Derivatives

α-HaloketoneThioamideProductReaction ConditionsYield (%)Reference
Substituted Phenacyl BromidesSubstituted Thioamides2-Aryl/Alkyl-4-arylthiazolesAbsolute ethanolNot specified[6]
α-ChloroglycinatesThiobenzamides2,4-Disubstituted-5-acylaminothiazolesCatalyst-freeModerate to Excellent[2]
3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-oneThiourea & BenzaldehydesSubstituted Hantzsch Thiazole DerivativesEthanol/Water, SiW/SiO₂, heat or ultrasonic79-90[7]

Table 3: Characterization Data for Selected 2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles [5]

CompoundR-group on ArylideneM.p. (°C)¹H NMR (δ, ppm) - Thiazole H-5¹H NMR (δ, ppm) - NH
3a H198-2007.3211.98
3b 4-CH₃210-2127.2811.90
3c 4-OCH₃202-2047.2511.83
3d 4-Cl228-2307.3812.05
3e 4-F218-2207.3512.01

Experimental Protocols

This section provides detailed methodologies for the synthesis of representative substituted thiazoles via the Hantzsch reaction.

Protocol 1: Synthesis of 2-Amino-4-phenylthiazole[1]

This protocol describes a classic and straightforward synthesis of a 2-aminothiazole.

Materials:

  • 2-Bromoacetophenone (5.0 mmol)

  • Thiourea (7.5 mmol)

  • Methanol (5 mL)

  • 5% Sodium Carbonate (Na₂CO₃) solution (20 mL)

  • Deionized water

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.

  • Add methanol and a stir bar to the vial.

  • Heat the mixture with stirring on a hot plate (approximately 100°C) for 30 minutes.

  • Remove the reaction from the heat and allow the solution to cool to room temperature.

  • Pour the reaction contents into a 100 mL beaker containing the 5% Na₂CO₃ solution and swirl to mix. This neutralizes the HBr salt of the product, causing it to precipitate.

  • Filter the mixture through a Büchner funnel.

  • Wash the filter cake with deionized water.

  • Spread the collected solid on a tared watch glass and allow it to air dry.

  • Once dry, determine the mass of the product and calculate the percent yield.

  • The product can be further characterized by melting point, TLC, and NMR spectroscopy.

Protocol 2: One-Pot, Multi-Component Synthesis of Substituted Hantzsch Thiazole Derivatives[7]

This protocol outlines a more modern, environmentally friendly approach to synthesizing a series of substituted thiazoles.

Materials:

  • 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol)

  • Thiourea (1 mmol)

  • Substituted benzaldehyde (1 mmol)

  • Silica-supported tungstosilicic acid (catalyst)

  • Ethanol/Water (1:1 v/v, 5 mL)

Procedure (Conventional Heating):

  • Combine 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, the substituted benzaldehyde, and the silica-supported tungstosilicic acid catalyst in a round-bottom flask.

  • Add the ethanol/water solvent mixture.

  • Reflux the mixture with stirring at 65°C for 2-3.5 hours, monitoring the reaction progress by TLC.

  • Upon completion, filter the hot solution to recover the solid catalyst.

  • The filtrate is then concentrated under reduced pressure to yield the crude product, which can be further purified by recrystallization.

Procedure (Ultrasonic Irradiation):

  • Combine the reactants and catalyst in a suitable vessel as described for the conventional heating method.

  • Subject the mixture to ultrasonic irradiation at room temperature for 1.5-2 hours, monitoring the reaction progress by TLC.

  • Workup of the reaction mixture is performed as described for the conventional heating method.

Mandatory Visualizations

General Experimental Workflow

The following diagram illustrates a typical experimental workflow for the Hantzsch thiazole synthesis, from reaction setup to product characterization.

Experimental_Workflow start Start step1 Combine α-Halocarbonyl and Thio-component in Solvent start->step1 step2 Reaction under Heating or other conditions (e.g., MW, US) step1->step2 step3 Monitor Reaction by TLC step2->step3 step3->step2 Incomplete step4 Reaction Workup (e.g., Neutralization, Extraction) step3->step4 Complete step5 Isolation of Crude Product (e.g., Filtration, Evaporation) step4->step5 step6 Purification (e.g., Recrystallization, Chromatography) step5->step6 step7 Characterization (NMR, IR, MS, M.p.) step6->step7 end End step7->end

Figure 2: General experimental workflow for Hantzsch thiazole synthesis.

Applications in Drug Development

The Hantzsch thiazole synthesis is a valuable tool in the arsenal of medicinal chemists for the construction of novel drug candidates. The thiazole moiety is a key component of numerous approved drugs and biologically active agents. For instance, the anti-inflammatory drug Fanetizole and the core of the non-steroidal anti-inflammatory drug (NSAID) Meloxicam contain a thiazole ring that can be constructed using Hantzsch-type methodologies.[1][8] The ability to readily introduce a wide range of substituents at various positions on the thiazole ring allows for the fine-tuning of physicochemical properties and biological activity, a critical aspect of the drug discovery and optimization process. The development of one-pot and multi-component variations of the Hantzsch synthesis further enhances its utility by enabling the rapid generation of libraries of diverse thiazole derivatives for high-throughput screening.[7]

Conclusion

The Hantzsch thiazole synthesis has remained a prominent and powerful method for the synthesis of substituted thiazoles for over a century. Its operational simplicity, broad applicability, and the medicinal importance of its products ensure its continued relevance in both academic research and the pharmaceutical industry. The ongoing development of more environmentally benign and efficient modifications, such as solvent-free and microwave-assisted protocols, further solidifies the Hantzsch reaction as a key strategy for the synthesis of this important class of heterocyclic compounds. This guide provides researchers and drug development professionals with a comprehensive overview and practical methodologies to effectively utilize this venerable reaction in their synthetic endeavors.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Thiazole-4-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of thiazole-4-carboxylic acid in various biological matrices. The protocols are based on established analytical techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

Thiazole-4-carboxylic acid is a heterocyclic compound of interest in pharmaceutical and chemical research. Accurate quantification of this analyte is crucial for various applications, including metabolic studies and as a potential biomarker. This document outlines validated methods to ensure reliable and reproducible results.

Analytical Methods Overview

Several chromatographic techniques are suitable for the quantification of thiazole-4-carboxylic acid and its derivatives. The choice of method often depends on the required sensitivity, selectivity, and the nature of the sample matrix.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely available technique suitable for relatively high concentration samples. Derivatization is often required to enhance UV absorbance.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity, making it ideal for trace-level quantification in complex biological matrices like plasma and urine.[1][2][3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for volatile and thermally stable compounds. Derivatization is necessary to increase the volatility of thiazole-4-carboxylic acid.[4]

Quantitative Data Summary

The following table summarizes the performance characteristics of various analytical methods for the quantification of thiazole-4-carboxylic acid and related compounds.

MethodAnalyteMatrixLinearity RangeLOQReference
GC-MS1,3-thiazinane-4-carboxylic acidUrine1–50 µmol L⁻¹1 µmol L⁻¹[4]
HPLC-UV2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid (HPPTCA)Plasma1–100 µmol/L1 µmol/L[5]
HPLC-MS/MS2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid (HPPTCA)Plasma0.25-10 µmol/L0.25 µmol/L[3][6]
HPLC2-thioxothiazolidine-4-carboxylic acid (TTCA)Urine0.03-10.00 mg/L0.027 mg/L[7]

Experimental Workflows and Protocols

General Analytical Workflow

The following diagram illustrates a typical workflow for the analysis of thiazole-4-carboxylic acid from biological samples.

Analytical Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing SampleCollection Sample Collection (e.g., Urine, Plasma) Precipitation Protein Precipitation (if applicable) SampleCollection->Precipitation Extraction Extraction (LLE or SPE) Precipitation->Extraction Derivatization Derivatization Extraction->Derivatization Chromatography Chromatographic Separation (HPLC, GC, or LC) Derivatization->Chromatography Detection Detection (UV, MS, or MS/MS) Chromatography->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting GC-MS Protocol UrineSample Urine Sample Derivatization Derivatization with IBCF UrineSample->Derivatization Extraction Ethyl Acetate Extraction Derivatization->Extraction Centrifugation Centrifugation Extraction->Centrifugation GCMS GC-MS Analysis Centrifugation->GCMS LC-MS/MS Protocol PlasmaSample Plasma Sample ProteinPrecipitation Protein Precipitation with ACN PlasmaSample->ProteinPrecipitation Ultrafiltration Ultrafiltration ProteinPrecipitation->Ultrafiltration Dilution Dilution with Mobile Phase Ultrafiltration->Dilution LCMSMS LC-MS/MS Analysis Dilution->LCMSMS

References

Application Notes and Protocols for the Development of PI3K/mTOR Dual Inhibitors Based on Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development and evaluation of thiazole derivatives as dual inhibitors of Phosphoinositide 3-kinase (PI3K) and the mechanistic Target of Rapamycin (mTOR). The aberrant activation of the PI3K/AKT/mTOR signaling pathway is a critical factor in the development and progression of many human cancers, making dual inhibition of PI3K and mTOR a promising therapeutic strategy.[1][2] Thiazole-based compounds have emerged as a versatile scaffold for the design of potent and selective kinase inhibitors.[3][4]

Data Presentation: In Vitro Activity of Thiazole-Based PI3K/mTOR Inhibitors

The following tables summarize the in vitro inhibitory activities of representative thiazole derivatives against PI3Kα and mTOR, as well as their anti-proliferative effects on various cancer cell lines.

Table 1: Kinase Inhibitory Activity of Selected Thiazole Derivatives

Compound IDPI3Kα IC50 (µM)mTOR IC50 (µM)Reference Compound (PI3Kα)Reference Compound (mTOR)
3b0.086 ± 0.0050.221 ± 0.014AlpelisibDactolisib
3e>10>10AlpelisibDactolisib
6a0.1310.719LY294002 (0.038 µM)Rapamycin (0.396 µM)
2a0.1741.388LY294002 (0.038 µM)Rapamycin (0.396 µM)
6b-1.449-Rapamycin (0.396 µM)
2b-2.957-Rapamycin (0.396 µM)

Data compiled from multiple sources.[1][3]

Table 2: Anti-Proliferative Activity of Selected Thiazole Derivatives

Compound IDCell LineCancer TypeGI50 (µM) or % Growth Inhibition
3bPanel of 60VariousMean GI > 60% at 10 µM
3eLeukemiaLeukemiaPotent Activity
6aMCF-7Breast CancerIC50 = 6.4 µM
6bMCF-7Breast CancerIC50 = 11.2 µM

Data compiled from multiple sources.[1][3]

Mandatory Visualizations

PI3K_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors Inhibitors RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PTEN PTEN AKT AKT PIP3->AKT Activation PTEN->PIP2 Dephosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Survival Cell Survival AKT->Survival S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 mTORC2 mTORC2 mTORC2->AKT Phosphorylation (Ser473) Proliferation Cell Growth & Proliferation S6K->Proliferation fourEBP1->Proliferation Inhibition Thiazole_Inhibitor Thiazole Derivatives Thiazole_Inhibitor->PI3K Inhibition Thiazole_Inhibitor->mTORC1 Inhibition Thiazole_Inhibitor->mTORC2 Inhibition

Caption: PI3K/AKT/mTOR Signaling Pathway and Inhibition by Thiazole Derivatives.

Experimental_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_optimization Lead Optimization Design Compound Design (Thiazole Scaffold) Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification PI3K_Assay PI3K Kinase Assay Purification->PI3K_Assay mTOR_Assay mTOR Kinase Assay Purification->mTOR_Assay Cell_Viability Cell Viability Assay (e.g., MTT) PI3K_Assay->Cell_Viability mTOR_Assay->Cell_Viability Apoptosis_Assay Apoptosis Assay Cell_Viability->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis Cell_Viability->Cell_Cycle_Assay SAR Structure-Activity Relationship (SAR) Cell_Viability->SAR Apoptosis_Assay->SAR Cell_Cycle_Assay->SAR Xenograft Tumor Xenograft Model PK_PD Pharmacokinetics & Pharmacodynamics Xenograft->PK_PD Lead_Opt Lead Optimization SAR->Lead_Opt Iterative Process Lead_Opt->Design Lead_Opt->Xenograft

Caption: Experimental Workflow for Thiazole-Based PI3K/mTOR Inhibitor Development.

Experimental Protocols

General Synthesis of 2-Aminothiazole Derivatives

This protocol outlines a general method for the synthesis of a 2-aminothiazole core structure, which can be further derivatized.[5]

Materials:

  • α-Bromo ketone derivative

  • Substituted thiourea

  • Ethanol

  • Sodium bicarbonate

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the α-bromo ketone (1 equivalent) and the substituted thiourea (1.1 equivalents) in ethanol.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry.

PI3Kα Kinase Assay (ADP-Glo™ Format)

This protocol is for determining the in vitro inhibitory activity of compounds against the PI3Kα enzyme using a luminescence-based assay that measures ADP formation.[6]

Materials:

  • Recombinant human PI3Kα (p110α/p85α)

  • PI3K lipid substrate (e.g., PIP2)

  • ATP

  • PI3K Kinase Buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl₂, 0.025 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds (thiazole derivatives) dissolved in DMSO

  • 384-well low-volume plates

Procedure:

  • Prepare the PI3K reaction buffer/lipid substrate mixture.

  • Dilute the PI3Kα enzyme in the prepared buffer/substrate mixture.

  • In a 384-well plate, add 0.5 µL of the test compound at various concentrations or vehicle (DMSO).

  • Add 4 µL of the enzyme/lipid mixture to each well.

  • Initiate the kinase reaction by adding 0.5 µL of 250 µM ATP.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction and measure ADP formation by adding 5 µL of ADP-Glo™ Reagent and incubating for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

mTOR Kinase Assay (HTRF® Format)

This protocol describes a method to assess the inhibitory effect of compounds on mTOR kinase activity using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[7][8]

Materials:

  • Recombinant mTOR kinase

  • Biotinylated substrate peptide (e.g., STK substrate)

  • ATP

  • HTRF® Kinase Assay Buffer

  • HTRF® Detection Reagents (Europium cryptate-labeled anti-phospho antibody and XL665-conjugated streptavidin)

  • Test compounds (thiazole derivatives) dissolved in DMSO

  • 384-well low-volume plates

Procedure:

  • In a 384-well plate, dispense 2 µL of the test compound at various concentrations or vehicle (DMSO).

  • Add 4 µL of the mTOR enzyme diluted in HTRF® Kinase Assay Buffer.

  • Add 2 µL of the biotinylated substrate.

  • Initiate the reaction by adding 2 µL of ATP.

  • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Stop the reaction by adding 10 µL of the pre-mixed HTRF® detection reagents (containing EDTA).

  • Incubate the plate for 60 minutes at room temperature to allow for signal development.

  • Read the fluorescence at 620 nm (donor) and 665 nm (acceptor) on an HTRF-compatible plate reader.

  • Calculate the HTRF ratio (665 nm/620 nm * 10,000) and determine the IC50 values.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with the test compounds.[9]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Test compounds (thiazole derivatives)

  • 96-well cell culture plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the thiazole derivatives for 48-72 hours. Include a vehicle control (DMSO).

  • After the incubation period, remove the treatment medium.

  • Add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C in a CO₂ incubator, allowing viable cells to reduce the MTT to formazan crystals.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50/IC50 values.

References

Application Notes and Protocols for Evaluating Thiazole Compound Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazole derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, forming the core structure of numerous compounds with potent biological activities, including anticancer effects.[1][2][3] These compounds can induce cytotoxicity in cancer cells through various mechanisms, such as the induction of apoptosis, disruption of mitochondrial function, cell cycle arrest, generation of reactive oxygen species (ROS), and the inhibition of critical cell survival signaling pathways.[1][4] This document provides detailed protocols for common cell-based assays to evaluate the cytotoxic effects of novel thiazole compounds.

Data Presentation: Cytotoxicity of Thiazole Derivatives

The following table summarizes the cytotoxic activity (IC50 values) of various thiazole-based compounds against different cancer cell lines, providing a reference for expected potency.

Compound ID/NameCell LineCancer TypeIC50 (µM)Reference
Compound 5c HelaCervical Cancer0.00065[5]
Compound 5f KF-28Ovarian Cancer0.0061[5]
Compound 5e MCF-7Breast Cancer0.6648[5]
Compound 5a MDA-MB-231Breast Cancer1.51[5]
Compound 5b MCF-7Breast Cancer0.2±0.01[6][7]
Compound 5k MDA-MB-468Breast Cancer0.6±0.04[6][7]
Compound 5g PC-12Pheochromocytoma0.43±0.06[6][7]
Compound 9 MCF-7Breast Cancer14.6 ± 0.8[8]
Compound 11b MCF-7Breast Cancer28.3 ± 1.5[8]
Compound 6 C6Glioma3.83 ± 0.76[9]
Compound 6 A549Lung Adenocarcinoma12.0 ± 1.73[9]
3-nitrophenylthiazolyl 4d MDA-MB-231Breast Cancer1.21[10]
4-chlorophenylthiazolyl 4b MDA-MB-231Breast Cancer3.52[10]

Experimental Protocols

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[11][12] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[11] The intensity of the purple color is directly proportional to the number of viable cells.

Materials:

  • Thiazole compound stock solution (in a suitable solvent like DMSO)

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • MTT solution (5 mg/mL in sterile PBS)[13]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[1][14]

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of the thiazole compound in complete medium. The final solvent concentration should not exceed 0.5%.[2] Remove the old medium and add 100 µL of the medium containing different concentrations of the compound. Include vehicle control (medium with solvent) and positive control (a known cytotoxic agent). Incubate for the desired period (e.g., 24, 48, or 72 hours).[2][14]

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well.[2][14]

  • Incubation: Incubate the plate at 37°C for 1-4 hours.[12][14]

  • Solubilization: Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[1][12] Mix thoroughly by gentle shaking or pipetting.[1][13]

  • Absorbance Measurement: Read the absorbance at a wavelength of 540-590 nm using a microplate reader.[13] A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.[2]

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a method to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[15][16] LDH is a stable cytosolic enzyme that is released upon plasma membrane damage.[15]

Materials:

  • Cells and 96-well plates

  • Thiazole compound

  • Serum-free cell culture medium

  • LDH assay kit (containing reaction mixture and stop solution)

  • Lysis buffer (e.g., Triton X-100) for maximum LDH release control[17]

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Seed cells and treat with serial dilutions of the thiazole compound as described in the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with lysis buffer), and vehicle control.[17][18]

  • Supernatant Collection: After the treatment period, centrifuge the plate at a low speed (e.g., 1000 rpm for 5 minutes) to pellet the cells.[19] Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new flat-bottom 96-well plate.[18]

  • LDH Reaction: Add the LDH reaction mixture to each well containing the supernatant.[18]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[18]

  • Stop Reaction: Add the stop solution to each well.[18]

  • Absorbance Measurement: Measure the absorbance at 490 nm with a reference wavelength of 680 nm.[18]

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.[18]

Caspase-3/7 Activity Assay (Apoptosis)

Activation of executioner caspases, such as caspase-3 and caspase-7, is a key indicator of apoptosis.[1][20] This assay uses a luminogenic or fluorogenic substrate containing the DEVD peptide sequence, which is specifically cleaved by activated caspase-3 and -7.[21][22]

Materials:

  • Cells and white-walled 96-well plates (for luminescent assays) or black-walled plates (for fluorescent assays)

  • Thiazole compound

  • Caspase-Glo® 3/7 Assay System or similar kit

  • Microplate reader (luminometer or fluorometer)

Protocol:

  • Cell Seeding and Treatment: Seed cells in the appropriate 96-well plate and treat with the thiazole compound as described previously. Include positive (e.g., staurosporine) and negative controls.[1]

  • Reagent Preparation and Addition: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[1] Allow the plate and reagent to equilibrate to room temperature. Add a volume of reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).[21]

  • Incubation: Mix the contents by gentle shaking on a plate shaker (e.g., 500 rpm for 30 seconds) and incubate at room temperature for 1-2 hours, protected from light.[1][22]

  • Signal Measurement: Measure the luminescence or fluorescence using a microplate reader. The signal intensity is proportional to the amount of active caspase-3/7.[21]

  • Data Analysis: Normalize the data to the vehicle control to determine the fold-increase in caspase-3/7 activity.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., MCF-7, A549) Cell_Seeding Cell Seeding (96-well plates) Cell_Culture->Cell_Seeding Thiazole_Prep Thiazole Compound Preparation (Serial Dilutions) Compound_Treatment Compound Treatment (24-72 hours) Thiazole_Prep->Compound_Treatment Cell_Seeding->Compound_Treatment MTT MTT Assay Compound_Treatment->MTT LDH LDH Assay Compound_Treatment->LDH Caspase Caspase-3/7 Assay Compound_Treatment->Caspase Readout Plate Reader (Absorbance/Luminescence) MTT->Readout LDH->Readout Caspase->Readout IC50 IC50 Determination Readout->IC50

Caption: Workflow for evaluating thiazole compound cytotoxicity.

PI3K/Akt/mTOR Signaling Pathway

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Thiazole Thiazole Compound Thiazole->PI3K inhibits Thiazole->Akt inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by thiazole compounds.

References

Application Notes: Molecular Docking Studies of Novel Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Thiazole, a five-membered heterocyclic compound containing sulfur and nitrogen atoms, serves as a crucial scaffold in medicinal chemistry.[1][2] Thiazole derivatives exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[3][4][5][6][7] Molecular docking is a powerful computational technique used extensively in drug discovery to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target, such as a protein.[2] This method is instrumental in the rational design of novel thiazole derivatives, allowing researchers to screen virtual libraries, understand structure-activity relationships (SAR), and prioritize compounds for synthesis and biological evaluation.[2][8]

Protocol: A Generalized Molecular Docking Workflow

This protocol outlines the standard computational procedure for performing molecular docking studies on novel thiazole derivatives against a specific protein target.

Experimental Protocols

1. Target Protein Preparation

  • Objective: To prepare the 3D structure of the target protein for docking.

  • Methodology:

    • Obtain the three-dimensional crystal structure of the target protein from a public repository like the Protein Data Bank (PDB).[9]

    • Using molecular modeling software (e.g., Schrödinger Suite, MOE, AutoDock Tools), prepare the protein by removing all non-essential components such as water molecules, co-crystallized ligands, and co-factors.[9]

    • Add hydrogen atoms to the protein structure, which are often absent in crystallographic files.

    • Assign appropriate partial charges to all atoms using a force field (e.g., CHARMm, AMBER).

    • Perform energy minimization on the protein structure to relieve any steric clashes and optimize the geometry.

2. Ligand Preparation

  • Objective: To generate a low-energy, 3D conformation of the thiazole derivative ligands.

  • Methodology:

    • Draw the 2D structures of the novel thiazole derivatives using chemical drawing software (e.g., ChemDraw, Marvin Sketch).[2][9]

    • Convert the 2D structures into 3D models.

    • Assign appropriate atom types and charges.

    • Perform a thorough conformational search and energy minimization on each ligand to identify the most stable, low-energy conformation.[9] This step is crucial as the ligand's conformation can significantly impact docking results.

3. Binding Site Identification and Grid Generation

  • Objective: To define the specific region on the target protein where the docking simulation will be performed.

  • Methodology:

    • Identify the active site or binding pocket of the protein. This can be determined from the location of a co-crystallized ligand in the experimental structure or through pocket prediction algorithms.[9]

    • Generate a grid box that encompasses the entire defined binding site.[9] This grid defines the search space for the ligand and pre-calculates the potential energy of interaction at each grid point, speeding up the docking calculation.

4. Molecular Docking Simulation

  • Objective: To predict the optimal binding pose and affinity of the thiazole derivatives within the protein's active site.

  • Methodology:

    • Utilize a docking program (e.g., AutoDock, GLIDE, Molegro Virtual Docker) to systematically place the prepared ligands into the defined grid box.[2][9]

    • The software samples numerous orientations and conformations of the ligand within the active site.[9]

    • Each generated pose is evaluated using a scoring function, which estimates the binding free energy (e.g., in kcal/mol) or provides a unitless score (e.g., MolDock Score).[2][9] Lower binding energies or higher scores typically indicate more favorable binding.[9]

5. Analysis of Results

  • Objective: To analyze the docking poses, scores, and intermolecular interactions to select promising candidates.

  • Methodology:

    • Rank the thiazole derivatives based on their docking scores or predicted binding energies.

    • Visually inspect the top-ranked poses to analyze the binding mode.

    • Identify key intermolecular interactions between the ligand and the protein's active site residues, such as hydrogen bonds, hydrophobic interactions, pi-pi stacking, and electrostatic interactions.[9]

    • Compare the binding mode and interactions of the novel derivatives with known inhibitors or reference compounds to validate the docking protocol and gain insights into the SAR.

Visualizations

G cluster_workflow General Molecular Docking Workflow node_prep_prot Step 1: Target Protein Preparation node_grid Step 3: Grid Generation node_prep_prot->node_grid node_prep_lig Step 2: Ligand Preparation node_dock Step 4: Docking Simulation node_prep_lig->node_dock node_grid->node_dock node_analyze Step 5: Pose & Interaction Analysis node_dock->node_analyze node_lead Lead Compound Identification node_analyze->node_lead

Caption: A generalized workflow for in silico molecular docking studies.

G Conceptual Ligand-Receptor Interactions cluster_protein Protein Active Site RES1 Amino Acid Residue 1 RES2 Amino Acid Residue 2 RES3 Amino Acid Residue 3 RES4 Amino Acid Residue 4 LIG Thiazole Derivative LIG->RES1 Hydrogen Bond LIG->RES2 Hydrophobic Interaction LIG->RES3 Pi-Cation LIG->RES4 Halogen Bond

Caption: Common molecular interactions analyzed in docking studies.

Data Presentation: Quantitative Docking Results

The following tables summarize quantitative data from various molecular docking studies of novel thiazole derivatives against different therapeutic targets.

Table 1: 2,4-Disubstituted Thiazole Derivatives as Tubulin Polymerization Inhibitors [6]

Compound ID Cytotoxic Activity IC50 (µM) vs. MCF-7 Tubulin Polymerization Inhibition IC50 (µM) Binding Energy (kcal/mol) Key Interacting Residues
5c 4.67 ± 0.2 2.95 ± 0.18 -7.65 Cys241, Leu242, Ala317
7c 3.35 ± 0.2 2.00 ± 0.12 -8.45 Cys241, Val238, Ala250
9a 7.32 ± 0.4 2.38 ± 0.14 -8.21 Cys241, Leu242, Ala317

| CA-4 (Ref.) | 4.25 ± 0.2 | 2.96 ± 0.18 | -7.21 | Cys241, Leu248, Asn249 |

Data sourced from a study on anticancer activity against the MCF-7 breast cancer cell line. CA-4 (Combretastatin A-4) is a reference drug.[6]

Table 2: Isatin-Thiazole Derivatives as α-Glucosidase Inhibitors [5]

Compound ID α-Glucosidase Inhibition IC50 (µM) Docking Score (kcal/mol) Key Interacting Residues
6c 10.34 ± 0.17 -9.9 Asp214, Asp349, Phe475
6i 7.51 ± 0.17 -10.1 Asp214, Glu406, Phe475
6k 15.68 ± 0.24 -9.7 Asp214, Asp349, Arg439
6p 5.36 ± 0.13 -10.5 Asp214, His348, Arg439

| Acarbose (Ref.) | 817.38 ± 6.27 | -7.9 | Asp214, Asp349, Arg439 |

Data from a study targeting α-glucosidase for diabetes mellitus treatment. Acarbose is a standard drug.[5]

Table 3: Chromene-Thiazole Derivatives as SARS-CoV-2 Mpro Inhibitors (PDB ID: 6LU7) [10]

Compound Derivative Moiety Docking Affinity Score (kcal/mol) Key Interacting Residues
Benzimidazole -8.2 His41, Cys145, Glu166
Benzothiazole -7.5 His41, Met165, Gln189
Phenyl-1,2,4-triazole -8.4 Cys145, His163, Glu166

| ML188 (Ref.) | -7.5 | His41, Cys145, His164 |

Data from a study investigating potential inhibitors for the main protease (Mpro) of SARS-CoV-2.[10]

Table 4: N-substituted Thiazole Derivatives as FabH Inhibitors (PDB ID: 3iL9) [2]

Compound ID MolDock Score Docking Score Number of H-Bonds Key Interacting Residues
S2 -126.935 -126.319 7 Not Specified
S5 -144.236 -143.593 10 Not Specified
S6 -128.53 -128.093 6 Not Specified
S9 -102.612 -104.873 4 Not Specified

| Griseofulvin (Ref.) | -90.94 | Not Specified | 4 | Not Specified |

Data from an in-silico screening of thiazole derivatives against FabH, a key enzyme in bacterial fatty acid synthesis.[2]

References

Application Notes and Protocols: 2-Phenylthiazole-4-carboxylic Acid as a Xanthine Oxidase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyperuricemia, an excess of uric acid in the blood, is a primary risk factor for gout and is associated with other conditions such as kidney disease and cardiovascular disorders. The enzyme xanthine oxidase (XO) plays a crucial role in the metabolic pathway that produces uric acid by catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid.[1][2] Consequently, inhibiting XO is a key therapeutic strategy for managing hyperuricemia and gout.[1][3]

Recent research has identified 2-phenylthiazole-4-carboxylic acid derivatives as a novel and potent class of xanthine oxidase inhibitors.[3] This scaffold serves as a bioisostere of the thiazole ring found in the established XO inhibitor, Febuxostat.[4] Notably, a specific derivative, referred to as compound 8, has demonstrated significant inhibitory potency against XO and has shown hypouricemic effects in preclinical models.[3]

These application notes provide detailed protocols for the synthesis, in vitro evaluation, and in vivo assessment of 2-phenylthiazole-4-carboxylic acid and its derivatives as xanthine oxidase inhibitors.

Data Presentation

The inhibitory activity of 2-phenylthiazole-4-carboxylic acid derivatives against xanthine oxidase is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the reported quantitative data for a key compound from this class and compares it with other known inhibitors.

CompoundScaffoldIC50 (nM)Notes
Compound 8 2-Phenylthiazole-4-carboxylic acid 48.6 A potent inhibitor with a novel scaffold, demonstrating hypouricemic effects in mice.[3][4]
Febuxostat2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid18.6A clinically approved non-purine selective inhibitor of xanthine oxidase.[5]
AllopurinolPyrazolopyrimidine2,300A purine analog and a widely used xanthine oxidase inhibitor.[4]
Compound 9e2-phenyl-4-methyl-1,3-selenazole-5-carboxylic acid5.5A potent inhibitor from a related selenazole scaffold.[5]

Experimental Protocols

Protocol 1: Synthesis of 2-Phenylthiazole-4-carboxylic Acid Derivatives

This protocol describes a general method for the synthesis of the 2-phenylthiazole-4-carboxylic acid scaffold. For specific derivatives, such as compound 8, substitutions on the phenyl ring would be incorporated into the starting materials.

Workflow for Synthesis

sub_benzamide Substituted Thiobenzamide cyclization Hantzsch Thiazole Synthesis (Cyclization) sub_benzamide->cyclization reagent Ethyl Bromopyruvate reagent->cyclization ester Ethyl 2-phenylthiazole-4-carboxylate cyclization->ester hydrolysis Hydrolysis (e.g., NaOH) ester->hydrolysis product 2-Phenylthiazole-4-carboxylic Acid hydrolysis->product

Caption: Synthetic workflow for 2-phenylthiazole-4-carboxylic acid.

Materials:

  • Substituted thiobenzamide

  • Ethyl bromopyruvate

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography system)

Procedure:

  • Cyclization:

    • Dissolve the substituted thiobenzamide and ethyl bromopyruvate in ethanol.

    • Reflux the mixture for several hours until the reaction is complete (monitored by Thin Layer Chromatography - TLC).

    • Cool the reaction mixture and remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the resulting crude ethyl 2-phenylthiazole-4-carboxylate by column chromatography.

  • Hydrolysis:

    • Dissolve the purified ester in a mixture of ethanol and aqueous sodium hydroxide solution.

    • Stir the mixture at room temperature or gentle heat until the hydrolysis is complete (monitored by TLC).

    • Acidify the reaction mixture with hydrochloric acid to precipitate the carboxylic acid.

    • Filter the precipitate, wash with water, and dry to obtain the final 2-phenylthiazole-4-carboxylic acid product.

Protocol 2: In Vitro Xanthine Oxidase Inhibition Assay

This protocol details the procedure to determine the IC50 value of a test compound against xanthine oxidase. The assay measures the production of uric acid from the substrate xanthine.

Experimental Workflow for XO Inhibition Assay

reagents Prepare Reagents: - Xanthine Oxidase (XO) - Xanthine (Substrate) - Test Compound - Buffer (PBS) incubation Incubate XO with Test Compound (or buffer for control) reagents->incubation reaction Initiate Reaction: Add Xanthine incubation->reaction termination Terminate Reaction (e.g., with HCl) reaction->termination analysis Quantify Uric Acid (e.g., HPLC at 295 nm) termination->analysis calculation Calculate % Inhibition and IC50 Value analysis->calculation

Caption: Workflow for in vitro xanthine oxidase inhibition assay.

Materials:

  • Xanthine oxidase (from bovine milk or other sources)

  • Xanthine

  • Test compound (2-phenylthiazole-4-carboxylic acid derivative)

  • Allopurinol or Febuxostat (positive control)

  • Phosphate buffered saline (PBS), pH 7.5

  • Hydrochloric acid (HCl)

  • HPLC system with a UV detector

  • 96-well plates or microcentrifuge tubes

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of xanthine oxidase (e.g., 0.1 U/mL) in PBS.

    • Prepare a stock solution of xanthine (e.g., 2 mM) in a suitable solvent (e.g., dilute NaOH) and then dilute in PBS.

    • Prepare serial dilutions of the test compound and positive control in a suitable solvent (e.g., DMSO), then dilute in PBS.

  • Assay:

    • In a 96-well plate or microcentrifuge tube, add 50 µL of the test compound solution (or PBS for the control group).

    • Add 50 µL of the xanthine oxidase solution and pre-incubate at 37°C for 15 minutes.

    • Initiate the enzymatic reaction by adding 150 µL of the xanthine substrate solution.

    • Incubate the reaction mixture at 37°C for 30 minutes.

    • Stop the reaction by adding 80 µL of 1.0 M HCl.[6]

  • Quantification and Analysis:

    • Measure the concentration of uric acid produced using an HPLC system by monitoring the absorbance at approximately 295 nm.

    • Calculate the percentage of xanthine oxidase inhibition for each concentration of the test compound relative to the control group.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol 3: Determination of Inhibition Kinetics

This protocol is used to determine the mode of inhibition (e.g., competitive, non-competitive, mixed) of the test compound.

Procedure:

  • Perform the in vitro xanthine oxidase inhibition assay as described in Protocol 2.

  • Vary the concentrations of the substrate (xanthine) at several fixed concentrations of the inhibitor.

  • Measure the initial reaction velocity (rate of uric acid formation) for each combination of substrate and inhibitor concentration.

  • Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]). The pattern of the lines will indicate the type of inhibition. For a mixed-type inhibitor, both the slope and the y-intercept of the Lineweaver-Burk plot will change with inhibitor concentration.[6][7]

Inhibition Pathway

cluster_pathway Uric Acid Production Pathway Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Uric_Acid Uric_Acid Xanthine->Uric_Acid Xanthine Oxidase Hyperuricemia Hyperuricemia Uric_Acid->Hyperuricemia Inhibitor 2-Phenylthiazole- 4-carboxylic Acid XO Xanthine Oxidase Inhibitor->XO Inhibition Gout Gout Hyperuricemia->Gout

Caption: Inhibition of the uric acid production pathway.

In Vivo Hypouricemic Effect Assessment

Following promising in vitro results, the hypouricemic effect of 2-phenylthiazole-4-carboxylic acid derivatives can be evaluated in an animal model of hyperuricemia.[3]

Protocol 4: Potassium Oxonate-Induced Hyperuricemia Model in Mice

Materials:

  • Male Kunming mice (or other suitable strain)

  • Potassium oxonate (uricase inhibitor)

  • Hypoxanthine

  • Test compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose sodium)

  • Blood collection supplies

  • Serum uric acid assay kit

Procedure:

  • Animal Acclimatization: Acclimatize mice to laboratory conditions for at least one week.

  • Model Induction:

    • Administer potassium oxonate (e.g., 250 mg/kg) intraperitoneally to inhibit uricase.

    • One hour later, administer hypoxanthine (e.g., 300 mg/kg) intraperitoneally to provide a substrate for xanthine oxidase, thereby inducing hyperuricemia.

  • Drug Administration:

    • Administer the test compound or vehicle orally to different groups of mice 30 minutes before the hypoxanthine administration.

  • Blood Collection and Analysis:

    • Collect blood samples from the mice (e.g., via retro-orbital bleeding) at a specified time point (e.g., 2 hours) after hypoxanthine administration.

    • Separate the serum by centrifugation.

    • Measure the serum uric acid levels using a commercial assay kit.

  • Data Analysis:

    • Compare the serum uric acid levels in the treated groups with the vehicle-treated hyperuricemic group to determine the hypouricemic effect of the test compound.

These protocols provide a framework for the investigation of 2-phenylthiazole-4-carboxylic acid and its derivatives as potent xanthine oxidase inhibitors for potential therapeutic use in hyperuricemia and gout. Researchers should adapt these protocols as necessary based on specific experimental conditions and available resources.

References

Application Notes and Protocols for the Development of Antimicrobial Agents from Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development of antimicrobial agents derived from the thiazole scaffold. Thiazole derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including potent antimicrobial effects against a range of bacterial and fungal pathogens.[1][2] This document outlines key synthesis strategies, mechanisms of action, and detailed protocols for the evaluation of their antimicrobial efficacy.

Introduction to Thiazole Derivatives as Antimicrobial Agents

The rise of antimicrobial resistance (AMR) presents a formidable global health challenge, necessitating the urgent development of novel and effective antimicrobial drugs.[3] Thiazole, a five-membered heterocyclic compound containing sulfur and nitrogen atoms, serves as a crucial pharmacophore in numerous clinically approved drugs and natural products.[3][4][5] Its derivatives are recognized for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[6][7] The structural versatility of the thiazole ring allows for the synthesis of a vast library of compounds with varied physicochemical properties, enhancing their potential as antimicrobial drug candidates.[8][9]

Mechanisms of Antimicrobial Action

Thiazole derivatives exert their antimicrobial effects through various mechanisms, often by targeting essential cellular processes in microorganisms. Understanding these mechanisms is crucial for the rational design of more potent and specific antimicrobial agents.

Key mechanisms of action include:

  • Inhibition of DNA Gyrase and Topoisomerase IV: Some thiazole derivatives have been shown to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, recombination, and repair.[7] This inhibition leads to the disruption of DNA synthesis and ultimately bacterial cell death.

  • Inhibition of FtsZ Polymerization: The FtsZ protein is a key component of the bacterial cell division machinery. Certain thiazole-quinolinium derivatives have been found to induce FtsZ polymerization in bacterial cells, thereby blocking cell division.[4]

  • Inhibition of β-ketoacyl-acyl carrier protein synthase III (FabH): FabH is a critical enzyme in the initiation of fatty acid synthesis in bacteria. Inhibition of FabH by thiazole derivatives disrupts the bacterial cell membrane synthesis, leading to cell lysis.[3]

  • Inhibition of 14α-lanosterol Demethylase: In fungi, some thiazole derivatives act by inhibiting the enzyme 14α-lanosterol demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[10][11] Disruption of ergosterol synthesis compromises the integrity of the fungal cell membrane.

  • Inhibition of Dihydrofolate Reductase (DHFR): Some sulfonamide-containing thiazole derivatives are known to inhibit dihydrofolate reductase, an enzyme involved in the folic acid synthesis pathway, which is essential for bacterial growth.[10]

Data Presentation: Antimicrobial Activity of Thiazole Derivatives

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of selected thiazole derivatives against various bacterial and fungal strains, providing a comparative overview of their antimicrobial potency.

Table 1: Antibacterial Activity of Selected Thiazole Derivatives (MIC in µg/mL)

Compound/DerivativeStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaReference
2-phenylacetamido-thiazole derivative (16)1.56 - 6.251.56 - 6.251.56 - 6.251.56 - 6.25[5]
Thiazole Schiff base (17)--Better than Kanamycin B-[5]
Thiazole Schiff base (18)--Better than Kanamycin B-[5]
4-(4-bromophenyl)-thiazol-2-amine derivative (43a)16.1 µM-16.1 µM-[3]
4-(4-bromophenyl)-thiazol-2-amine derivative (43c)-28.8 µM--[3]
Pyridinyl thiazole ligand (55)--200-[3]
Heteroaryl thiazole derivative (3)0.23 - 0.7-0.23 - 0.70.23 - 0.7[10]
Quinoline-Thiazole derivative (4g)3.91 (MRSA)-7.81-[11]
Quinoline-Thiazole derivative (4m)7.81 (MRSA)-7.81-[11]
Benzothiazole derivativeInhibitory effectInhibitory effectInhibitory effectInhibitory effect[12]

Table 2: Antifungal Activity of Selected Thiazole Derivatives (MIC in µg/mL)

Compound/DerivativeCandida albicansAspergillus nigerGeotricum candidumReference
4-(4-bromophenyl)-thiazol-2-amine derivative (43d)15.3 µM--[3]
4-(4-bromophenyl)-thiazol-2-amine derivative (43b)-16.2 µM-[3]
Dithiazole derivative (7)-Promising activity-[6]
Dithiazole derivative (17a)-Promising activitySimilar to Amphotericin B[6]
Heteroaryl thiazole derivative (9)0.06 - 0.23--[10]
2-phenyl-1,3-thiazole derivative (12)125 - 150125 - 150-[13]
Benzo[d]thiazole derivative (13)50 - 7550 - 75-[13]
Benzo[d]thiazole derivative (14)50 - 7550 - 75-[13]

Experimental Protocols

This section provides detailed methodologies for the synthesis of thiazole derivatives and the evaluation of their antimicrobial activity.

Protocol 1: Hantzsch Thiazole Synthesis of 2-Amino-4-phenylthiazole

This protocol describes a classic and high-yielding method for the synthesis of a 2-aminothiazole derivative.[5]

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium Carbonate (Na₂CO₃) solution

  • 20 mL scintillation vial

  • Magnetic stir bar and stir plate with heating

  • Buchner funnel and side-arm flask

  • Filter paper

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

  • Add methanol (5 mL) and a magnetic stir bar.

  • Heat the mixture with stirring on a hot plate at a gentle reflux (around 100°C) for 30 minutes.

  • Remove the reaction from the heat and allow the solution to cool to room temperature.

  • Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix.

  • Collect the resulting precipitate by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with cold water.

  • Air dry the collected solid on a watch glass to obtain the crude product.

  • The crude product can be further purified by recrystallization from ethanol.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This protocol outlines the quantitative method to determine the MIC of a thiazole derivative against a specific microorganism.[13][14][15]

Materials:

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Thiazole derivative stock solution (dissolved in a suitable solvent like DMSO)

  • Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity standard (~1.5 x 10⁸ CFU/mL)

  • Sterile saline or broth for dilutions

  • Incubator

Procedure:

  • Prepare Serial Dilutions:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the thiazole derivative stock solution to the first well of each row to be tested, creating a 1:2 dilution.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

  • Inoculum Preparation:

    • Dilute the standardized 0.5 McFarland inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation:

    • Add 100 µL of the diluted bacterial or fungal suspension to each well, bringing the final volume to 200 µL.

  • Controls:

    • Growth Control: A well containing only broth and the inoculum (no antimicrobial agent).

    • Sterility Control: A well containing only sterile broth.

    • Solvent Control: A well containing broth, inoculum, and the highest concentration of the solvent used to dissolve the thiazole derivative.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.

  • Result Interpretation:

    • The MIC is the lowest concentration of the thiazole derivative that completely inhibits visible growth of the microorganism.

Protocol 3: Antimicrobial Susceptibility Testing by Agar Disk Diffusion (Kirby-Bauer) Method

This protocol describes a qualitative method to assess the susceptibility of a microorganism to a thiazole derivative.[1][3][8]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile cotton swabs

  • Bacterial inoculum standardized to 0.5 McFarland turbidity standard

  • Sterile filter paper disks (6 mm diameter)

  • Solution of the thiazole derivative at a known concentration

  • Sterile forceps

  • Incubator

Procedure:

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the standardized bacterial suspension.

    • Remove excess fluid by pressing the swab against the inside of the tube.

    • Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees each time to ensure a uniform lawn of growth.

  • Application of Disks:

    • Impregnate sterile filter paper disks with a known amount of the thiazole derivative solution and allow them to dry.

    • Using sterile forceps, place the impregnated disks onto the surface of the inoculated MHA plate.

    • Gently press each disk to ensure complete contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 18-24 hours.

  • Result Interpretation:

    • Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. The size of the zone is indicative of the susceptibility of the microorganism to the tested compound.

Visualizations

Diagram 1: General Workflow for Antimicrobial Drug Discovery from Thiazole Derivatives

G cluster_0 Synthesis & Characterization cluster_1 Antimicrobial Screening cluster_2 Further Evaluation Synthesis Thiazole Derivative Synthesis (e.g., Hantzsch Synthesis) Purification Purification (Crystallization, Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization PrimaryScreening Primary Screening (Agar Disk Diffusion) Characterization->PrimaryScreening SecondaryScreening Secondary Screening (Broth Microdilution - MIC) PrimaryScreening->SecondaryScreening Mechanism Mechanism of Action Studies SecondaryScreening->Mechanism SecondaryScreening->Mechanism Toxicity Cytotoxicity Assays SecondaryScreening->Toxicity Lead Lead Optimization Mechanism->Lead Toxicity->Lead

Caption: A logical workflow for the discovery and development of antimicrobial thiazole derivatives.

Diagram 2: Hantzsch Thiazole Synthesis Pathway

Hantzsch_Synthesis Reactant1 α-Haloketone Intermediate1 S-Alkylation Intermediate Reactant1->Intermediate1 Nucleophilic Attack Reactant2 Thioamide Reactant2->Intermediate1 Intermediate2 Hydroxythiazoline Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product Thiazole Derivative Intermediate2->Product Dehydration (-H2O)

Caption: The reaction mechanism of the Hantzsch synthesis for forming a thiazole ring.

Diagram 3: Mechanism of Action - Inhibition of Bacterial DNA Gyrase

DNA_Gyrase_Inhibition Thiazole Thiazole Derivative DNAGyrase Bacterial DNA Gyrase Thiazole->DNAGyrase DNA_Supercoiling DNA Supercoiling DNAGyrase->DNA_Supercoiling Cell_Death Bacterial Cell Death DNAGyrase->Cell_Death DNA_Replication DNA Replication DNA_Supercoiling->DNA_Replication DNA_Replication->Cell_Death

Caption: Inhibition of bacterial DNA gyrase by a thiazole derivative leads to cell death.

References

Troubleshooting & Optimization

optimizing Hantzsch thiazole synthesis reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the Hantzsch thiazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the Hantzsch thiazole synthesis?

The Hantzsch thiazole synthesis is a classic organic reaction for the synthesis of thiazole derivatives.[1][2] It involves the condensation reaction between an α-haloketone and a thioamide.[1][2][3] First described by Arthur Hantzsch in 1887, this method is widely utilized due to its reliability and the accessibility of its starting materials.[1]

Q2: What is the general mechanism of the Hantzsch thiazole synthesis?

The reaction proceeds through a multi-step pathway. It begins with a nucleophilic attack of the sulfur atom from the thioamide on the α-carbon of the haloketone in an SN2 reaction, forming an intermediate.[1][3][4][5] This is followed by an intramolecular cyclization where the thioamide's nitrogen attacks the ketone's carbonyl carbon.[1][3] Finally, a dehydration step results in the formation of the aromatic thiazole ring.[1]

Hantzsch_Mechanism Reactants α-Haloketone + Thioamide Intermediate1 S-Alkylation Intermediate Reactants->Intermediate1 SN2 Attack Intermediate2 Cyclized Intermediate (Hemiaminal) Intermediate1->Intermediate2 Intramolecular Cyclization Product Thiazole Product Intermediate2->Product Dehydration (-H2O)

Caption: General mechanism of the Hantzsch thiazole synthesis.

Q3: What are the typical starting materials for this synthesis?

The core components are an α-haloketone (e.g., 2-bromoacetophenone, chloroacetone) and a thioamide (e.g., thiourea, thioacetamide).[1] Variations of the synthesis can also involve a one-pot, three-component reaction of an α-haloketone, a thioamide, and an aldehyde.[1][6]

Q4: Is the Hantzsch thiazole synthesis generally a high-yielding reaction?

Yes, the Hantzsch thiazole synthesis is known for often producing high yields, especially for simple thiazoles.[3][6][7] However, yields can be lower for some substituted thiazoles due to side reactions like dehalogenation.[7] Optimization of reaction conditions can significantly improve the outcome.[8]

Troubleshooting Guide

Issue 1: Low or No Product Yield

Question: My reaction has a very low yield, or I'm not getting any product at all. What are the possible causes and how can I fix it?

Answer: Low or no yield can stem from several factors. A systematic approach is best for troubleshooting.

Potential Causes & Solutions:

  • Poor Quality of Starting Materials:

    • α-Haloketones: These can decompose over time. Ensure they are fresh or have been stored properly.[1]

    • Thioamides: Check the purity of the thioamide. Impurities can inhibit the reaction.[1]

  • Suboptimal Reaction Temperature:

    • Many Hantzsch syntheses require heating to overcome the activation energy.[1][8] If the reaction is sluggish at room temperature, gradually increase the temperature while monitoring the progress with Thin Layer Chromatography (TLC).[1]

    • Conversely, excessive heat can lead to the formation of side products.[1]

  • Inappropriate Solvent:

    • The choice of solvent significantly impacts reaction rate and yield.[1] Alcohols like ethanol or methanol are common.[3][6][9] Sometimes a mixture, such as ethanol/water, can improve yields.[6]

  • Incorrect Stoichiometry:

    • While the reaction proceeds in a 1:1 ratio, using a slight excess (e.g., 1.5 equivalents) of the thioamide can sometimes drive the reaction to completion, especially if the excess is easily removed during workup.[4]

  • Reaction Time:

    • The reaction may not have proceeded to completion. Monitor the reaction's progress using TLC to determine the optimal reaction time.[8]

Troubleshooting_Low_Yield Start Low Yield Issue CheckPurity Check Purity of Starting Materials Start->CheckPurity OptimizeTemp Optimize Temperature CheckPurity->OptimizeTemp [Purity OK] ChangeSolvent Change Solvent OptimizeTemp->ChangeSolvent [No Improvement] AdjustTime Adjust Reaction Time ChangeSolvent->AdjustTime [No Improvement] Result Improved Yield AdjustTime->Result [Monitor by TLC] Experimental_Workflow cluster_reaction Reaction cluster_workup Workup & Isolation cluster_analysis Analysis Combine Combine Reactants: 2-bromoacetophenone, thiourea, methanol Heat Heat at 100°C for 30 min Combine->Heat Cool Cool to Room Temp Heat->Cool Precipitate Pour into Na2CO3(aq) to Precipitate Cool->Precipitate Filter Vacuum Filter Solid Precipitate->Filter Wash Wash with Water Filter->Wash Dry Air Dry Product Wash->Dry Yield Calculate Yield Dry->Yield

References

Technical Support Center: Thiazole Carboxylic Acids - Solubility Issues and Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiazole carboxylic acids. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the common solubility challenges encountered during experimental work.

The thiazole ring is a crucial scaffold in medicinal chemistry, but its derivatives, particularly those containing carboxylic acid moieties, often exhibit poor aqueous solubility. This low solubility can be attributed to factors such as high crystallinity and the presence of lipophilic substituents, posing significant hurdles for in vitro assays, formulation, and overall drug development.[1][2] This guide will walk you through common problems and provide a range of solutions from simple solvent adjustments to advanced formulation strategies.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a direct question-and-answer format.

Question: My thiazole carboxylic acid derivative won't dissolve in my aqueous assay buffer. What should I do first?

Answer: The most direct first step is to use a co-solvent.

  • Prepare a High-Concentration Stock Solution: Dissolve your compound in 100% dimethyl sulfoxide (DMSO) or ethanol to create a concentrated stock (e.g., 10-50 mM). Gentle warming or sonication can aid complete dissolution.[2]

  • Perform Serial Dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions into your aqueous buffer. This gradual change in solvent polarity can prevent the compound from precipitating.[1]

  • Control Final Co-solvent Concentration: Ensure the final concentration of the organic solvent in your assay is as low as possible, typically below 0.5%, to avoid interfering with the biological system or causing cytotoxicity.[1][2]

Question: I'm observing precipitation or "crashing out" of my compound during my experiment. Why is this happening and how can I fix it?

Answer: This is likely due to the compound's low thermodynamic solubility in the final aqueous medium. When a concentrated stock solution in an organic solvent is diluted into an aqueous buffer, it can create a temporary supersaturated state, which then resolves by precipitation.

  • Prepare Fresh Solutions: Always prepare fresh dilutions from your stock solution immediately before each experiment to minimize issues related to compound degradation or time-dependent precipitation.[1]

  • Lower the Final Concentration: If possible, conduct your experiment at a lower final concentration of the compound to stay below its solubility limit.

  • Employ a Solubility Enhancement Technique: If co-solvents are insufficient, you must use a more advanced strategy. Techniques like pH adjustment, salt formation, or using cyclodextrins can provide a more stable and consistently soluble form of your compound.[1]

Question: My biological assay results are inconsistent, even when using the same batch of my compound. Could this be a solubility issue?

Answer: Yes, inconsistent results are frequently linked to solubility problems. If the compound does not fully dissolve, the actual concentration in solution can vary between experiments, leading to poor reproducibility.[1]

  • Ensure Complete Dissolution: Visually inspect your stock solutions to confirm the compound is fully dissolved before making dilutions.

  • Equilibrate Solutions: Allow diluted solutions to equilibrate at the experimental temperature before starting the assay, as temperature can affect solubility.

  • Consider Stability: Some heterocyclic compounds can be unstable in certain solvents over time. Preparing fresh solutions is the best practice to mitigate this.[1]

Frequently Asked Questions (FAQs)

Question: Why are many thiazole carboxylic acids poorly soluble in water?

Answer: The low aqueous solubility of thiazole carboxylic acids is often due to a combination of their molecular structure and solid-state properties. The introduction of lipophilic (fat-loving) substituents, such as phenyl rings, increases the overall hydrophobicity of the molecule.[1] Furthermore, the planar nature of the thiazole ring and the ability of the carboxylic acid group to form strong intermolecular hydrogen bonds can lead to a highly stable crystal lattice that is difficult for water to break down.[3]

Question: How does changing the pH affect the solubility of my thiazole carboxylic acid?

Answer: Thiazole carboxylic acids are weak acids. Their solubility is highly dependent on pH.[4][5]

  • At low pH (acidic conditions): The carboxylic acid group remains protonated (-COOH), making the molecule neutral and less soluble in water. The minimum solubility for many thiazole carboxylic acids is in the pH range of 1.5 to 2.5.[4]

  • At high pH (basic conditions): The carboxylic acid group is deprotonated to form a carboxylate anion (-COO⁻). This charged species is significantly more polar and, therefore, more soluble in water.[6][7]

By adjusting the pH of your solution with a base, you can convert the acid into its more soluble salt form.

Question: What is salt formation and how can it improve solubility?

Answer: Salt formation is a chemical modification technique where a poorly soluble acidic or basic drug is reacted with a suitable counterion to form a salt, which typically has much higher aqueous solubility and a faster dissolution rate.[8] For a thiazole carboxylic acid (a weak acid), reacting it with a base (e.g., sodium hydroxide, meglumine) will form a salt.[6][9] This is one of the most effective and widely used strategies to enhance the solubility of ionizable compounds.[8]

Question: What are co-crystals and how do they differ from salts?

Answer: Co-crystals are multi-component crystalline solids composed of the active pharmaceutical ingredient (API) and a pharmaceutically acceptable co-former. Unlike salts, where a proton is transferred between the API and the co-former (ionic bond), the components in a co-crystal are held together by non-ionic interactions, primarily hydrogen bonding.[10][11] Co-crystallization can significantly improve the solubility and dissolution rate of an API by creating a new crystal lattice with different, more favorable physical properties without altering the chemical structure of the API itself.[12] This technique can be applied to non-ionizable compounds, making it a versatile tool.[11]

Question: When should I consider using cyclodextrins?

Answer: Cyclodextrins are a good option when you need to increase the aqueous solubility of a hydrophobic compound without chemical modification. Cyclodextrins are cone-shaped molecules with a hydrophobic inner cavity and a hydrophilic exterior. The hydrophobic thiazole derivative can be encapsulated within the cavity, forming an inclusion complex.[13] This complex effectively masks the compound's hydrophobicity, making it more soluble in water. One study showed an 18-fold increase in the aqueous solubility of a thiazolyl derivative using 2-hydroxypropyl-β-cyclodextrin (2-HP-β-CD).[13]

Question: What is a prodrug strategy and how can it help?

Answer: A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in vivo through enzymatic or chemical reactions. For thiazole carboxylic acids, the carboxylic acid group can be masked by converting it into an ester.[14][15] This modification can increase lipophilicity to improve membrane permeability. Once absorbed, cellular esterases cleave the ester bond, releasing the active carboxylic acid. This strategy is used to overcome barriers such as poor solubility, low permeability, and rapid metabolism.[16][]

Data Presentation

The following tables summarize key quantitative data related to the solubility of thiazole carboxylic acids.

Table 1: Illustrative Solubility of a Model Thiazole Carboxylic Acid in Common Solvents

Solvent Solubility Category Typical Concentration Range Notes
Water (pH 3.0) Very Slightly Soluble < 0.1 mg/mL The protonated form is dominant and poorly soluble.[4]
Water (pH 7.4) Slightly Soluble 0.1 - 1.0 mg/mL Partial ionization increases solubility.[5]
0.1 M NaOH Soluble > 10 mg/mL The salt form is highly soluble.[6]
Ethanol Soluble > 10 mg/mL A common organic solvent for creating stock solutions.

| DMSO | Freely Soluble | > 100 mg/mL | A powerful, polar aprotic solvent; widely used for stock solutions.[2] |

Table 2: Comparison of Common Solubility Enhancement Techniques

Technique Typical Fold Increase in Aqueous Solubility Advantages Disadvantages
pH Adjustment / Salt Formation 10 to >1,000-fold Highly effective for ionizable compounds, simple to implement.[8][9] Risk of precipitation if pH changes (e.g., in GI tract), potential for common ion effect.[8]
Co-crystallization 2 to 100-fold Improves solubility and dissolution, enhances stability, applicable to non-ionizable drugs.[12][18] Co-former selection can be challenging, requires solid-state screening.
Cyclodextrin Complexation 5 to 100-fold No chemical modification needed, suitable for highly hydrophobic compounds.[13][19] Requires a molar excess of cyclodextrin, may not be suitable for high doses.
Prodrug Approach (Variable) Can improve both solubility and permeability, can target specific enzymes.[15][16] Requires chemical synthesis, relies on in vivo conversion which can be variable.

| Particle Size Reduction (Nanonization) | (Improves dissolution rate, not equilibrium solubility) | Increases surface area for faster dissolution, broadly applicable.[3][20] | Can lead to particle aggregation, potential for physical instability. |

Experimental Protocols

Protocol 1: General Method for Aqueous Solubility Determination (Shake-Flask Method)

This protocol is a standard method for determining the equilibrium solubility of a compound.[7][21]

  • Preparation: Add an excess amount of the thiazole carboxylic acid compound to a known volume of the desired aqueous medium (e.g., distilled water, phosphate-buffered saline at a specific pH) in a glass vial. The excess solid should be clearly visible.

  • Equilibration: Seal the vial and place it in a shaker incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the mixture for 24-48 hours to ensure equilibrium is reached.

  • Sample Collection: After equilibration, allow the suspension to settle. Carefully withdraw a sample of the supernatant.

  • Separation: Centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining undissolved solid.

  • Analysis: Accurately dilute the clear supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.

Protocol 2: Salt Formation for Solubility Enhancement

This protocol describes a simple method for preparing a salt to test for improved solubility.

  • Dissolution: Dissolve a known amount of the thiazole carboxylic acid in a minimal amount of a suitable organic solvent (e.g., ethanol).

  • Base Addition: In a separate container, prepare a solution containing an equimolar amount of a pharmaceutically acceptable base (e.g., sodium hydroxide, meglumine) in the same solvent.

  • Mixing: Slowly add the basic solution to the acidic solution while stirring.

  • Precipitation/Isolation: The salt may precipitate out of the solution. If it does not, the solvent can be removed under reduced pressure (rotoevaporation) to yield the solid salt.

  • Characterization: Wash the resulting solid with a non-solvent (like ether) and dry under vacuum. Confirm salt formation using techniques like FTIR or NMR and measure its aqueous solubility using Protocol 1.

Protocol 3: Preparation of a Co-crystal using Solvent Evaporation

This is a common screening method for identifying co-crystal formation.[22][23]

  • Stoichiometry: Weigh the thiazole carboxylic acid (API) and the chosen co-former (e.g., succinic acid, nicotinamide) in a defined stoichiometric ratio (e.g., 1:1 molar ratio).

  • Dissolution: Dissolve both components in a common solvent in which they are both soluble. Use the minimum amount of solvent required for complete dissolution.

  • Evaporation: Leave the solution in a loosely covered vial to allow the solvent to evaporate slowly at room temperature over several days.

  • Crystal Collection: Once crystals have formed, collect them by filtration.

  • Analysis: Analyze the resulting solids using techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and FTIR to confirm the formation of a new crystalline phase distinct from the starting materials.

Protocol 4: Cyclodextrin Inclusion Complex Formation (Lyophilization Method)

This method is used to prepare solid inclusion complexes with enhanced solubility.[1][13]

  • Preparation: Prepare an aqueous solution of the cyclodextrin (e.g., 2-HP-β-CD).

  • Complexation: Add an excess of the thiazole carboxylic acid to the cyclodextrin solution.

  • Equilibration: Stir the mixture at a constant temperature for 24-72 hours to allow for the formation of the inclusion complex.

  • Filtration: Remove the undissolved compound by filtering the solution.

  • Lyophilization (Freeze-Drying): Freeze the resulting clear solution (e.g., at -80°C) and then lyophilize it using a freeze-dryer until a dry powder is obtained. This powder is the solid inclusion complex.

  • Evaluation: Test the resulting powder for its improved aqueous solubility using Protocol 1.

Visualizations

G start Start: Poorly Soluble Thiazole Carboxylic Acid cosolvent Attempt Solubilization with Co-solvent (e.g., DMSO) start->cosolvent check_assay Is Compound Soluble and Assay Tolerant to Solvent? cosolvent->check_assay success Proceed with Experiment check_assay->success Yes advanced Use Advanced Strategy check_assay->advanced No ph_adjust pH Adjustment / Salt Formation advanced->ph_adjust cocrystal Co-crystallization advanced->cocrystal cyclodextrin Cyclodextrin Complexation advanced->cyclodextrin prodrug Prodrug Synthesis advanced->prodrug ph_adjust->success cocrystal->success cyclodextrin->success prodrug->success

Caption: Troubleshooting workflow for addressing solubility issues.

G cluster_0 Low pH (Aqueous) cluster_1 High pH (Aqueous) TCA_H R-COOH (Poorly Soluble) TCA_ion R-COO⁻ + Na⁺ (Highly Soluble Salt) TCA_H->TCA_ion + NaOH (Base) TCA_ion->TCA_H + HCl (Acid)

Caption: pH-dependent equilibrium and salt formation.

G cluster_0 Prodrug Administration cluster_1 In Vivo Conversion prodrug R-COOR' (Ester Prodrug) - Improved Permeability drug R-COOH (Active Drug) prodrug->drug Enzymatic Cleavage (Esterases)

References

Technical Support Center: Purification of 2-Methyl-5-phenylthiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Methyl-5-phenylthiazole-4-carboxylic acid. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work.

Purification Techniques: Troubleshooting Guides

This section offers detailed troubleshooting for the most common purification techniques applicable to this compound.

Recrystallization

Recrystallization is a primary technique for purifying solid compounds based on differences in solubility.

dot

Caption: General experimental workflow for recrystallization.

ProblemPossible Cause(s)Recommended Solution(s)
No crystals form upon cooling. The compound is too soluble in the chosen solvent; too much solvent was used.- Concentrate the solution by boiling off some solvent. - Add a seed crystal of the pure compound. - Scratch the inside of the flask with a glass rod at the liquid-air interface. - Cool the solution in an ice bath to further decrease solubility.
"Oiling out" occurs (product separates as a liquid). The boiling point of the solvent is higher than the melting point of the compound. The compound is significantly impure, leading to a large melting point depression. The solution is cooling too rapidly.- Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. - Consider using a lower-boiling point solvent or a different solvent system. - Pre-purify the crude material using another technique (e.g., acid-base extraction) to remove gross impurities.
Low recovery of purified crystals. The compound has significant solubility in the cold solvent. Too much solvent was used initially. Premature crystallization during hot filtration. Excessive washing of the collected crystals.- Ensure the solution is thoroughly cooled in an ice bath before filtration. - Use the minimum amount of hot solvent for dissolution. - Preheat the filtration apparatus (funnel and receiving flask) to prevent premature crystal formation. - Wash the crystals with a minimal amount of ice-cold solvent.
Crystals are colored or appear impure. Colored impurities are co-crystallizing with the product. The impurity is adsorbed onto the crystal surface.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. (Note: use sparingly as it can also adsorb the desired product). - Perform a second recrystallization using a different solvent system.
Acid-Base Extraction

This technique separates acidic compounds from neutral or basic impurities by converting the carboxylic acid into its water-soluble salt.

dot

Caption: Workflow for purification by acid-base extraction.

ProblemPossible Cause(s)Recommended Solution(s)
Incomplete extraction of the carboxylic acid into the aqueous layer. Insufficient amount of base used. Inadequate mixing of the two layers. The organic solvent is partially miscible with water.- Use a sufficient excess of the aqueous base. - Shake the separatory funnel vigorously, venting frequently to release any pressure buildup. - Choose an organic solvent with low water miscibility (e.g., ethyl acetate, diethyl ether).
Formation of an emulsion (a stable suspension of the two layers). Vigorous shaking, especially with chlorinated solvents. Presence of surfactants or particulate matter.- Allow the mixture to stand for a longer period. - Gently swirl the separatory funnel instead of vigorous shaking. - Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer, which can help break the emulsion. - Filter the entire mixture through a pad of Celite.
Low recovery of the product after acidification. Incomplete precipitation of the carboxylic acid. The product has some solubility in the acidic aqueous solution.- Ensure the aqueous layer is sufficiently acidified (check with pH paper, pH should be ~2-3). - Cool the acidified solution in an ice bath to maximize precipitation. - If the product remains dissolved, extract the acidified aqueous layer with a fresh portion of organic solvent. Then, dry the organic layer and evaporate the solvent to recover the product.[1]
Column Chromatography

This technique is used to separate compounds based on their differential adsorption to a stationary phase (e.g., silica gel).

dot

Caption: General workflow for column chromatography.

ProblemPossible Cause(s)Recommended Solution(s)
Poor separation of the compound from impurities. Inappropriate solvent system (eluent). Column was packed improperly (cracks or channels). The sample was loaded in too large a volume of solvent.- Optimize the solvent system using Thin Layer Chromatography (TLC) beforehand. Aim for an Rf value of 0.2-0.4 for the target compound. - Ensure the column is packed uniformly without any air bubbles or cracks. - Dissolve the sample in the minimum amount of solvent possible for loading. Alternatively, adsorb the sample onto a small amount of silica gel and load it as a solid.
Streaking or tailing of the compound on the column. The carboxylic acid is interacting strongly with the acidic silica gel. The compound is overloading the column.- Add a small amount (0.5-1%) of a volatile acid (e.g., acetic acid or formic acid) to the eluent to suppress the ionization of the carboxylic acid and reduce tailing.[2] - Use an appropriate amount of silica gel for the amount of sample being purified (a general rule of thumb is a 30:1 to 100:1 ratio of silica gel to crude product by weight).
The compound does not elute from the column. The eluent is not polar enough. The compound has irreversibly adsorbed to the silica gel.- Gradually increase the polarity of the eluent. For very polar compounds, a solvent system like methanol in dichloromethane might be necessary.[3] - If the compound is suspected to be unstable on silica, consider using a different stationary phase like alumina or a reversed-phase C18 silica.

Comparison of Purification Techniques

TechniqueAdvantagesDisadvantagesBest For
Recrystallization - Can yield very pure crystalline material. - Relatively simple and inexpensive equipment. - Scalable to large quantities.- Requires the compound to be a solid at room temperature. - Finding a suitable solvent can be time-consuming. - Can result in significant product loss in the mother liquor.- Final purification step to obtain high-purity solid material. - Removing small amounts of impurities from a mostly pure solid.
Acid-Base Extraction - Excellent for separating acidic compounds from neutral or basic impurities. - Fast and efficient for initial cleanup. - Can handle large quantities of material.- Only applicable for compounds with acidic or basic functional groups. - Does not separate the target acid from other acidic impurities. - Emulsion formation can complicate the separation.- Initial purification of the crude reaction mixture to remove non-acidic starting materials and byproducts.
Column Chromatography - Can separate compounds with very similar properties. - Versatile, with a wide range of stationary and mobile phases available. - Can be used for both solid and liquid samples.- Can be time-consuming and labor-intensive. - Requires larger volumes of solvents, which can be costly and generate significant waste. - Potential for product decomposition on the stationary phase.- Separating complex mixtures containing multiple components. - Isolating the target compound from impurities with similar solubility properties.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a synthesis of this compound?

A: Common impurities can arise from the starting materials or side reactions during the synthesis (e.g., Hantzsch thiazole synthesis).[4] These may include:

  • Unreacted starting materials (e.g., thioacetamide, ethyl 2-chloro-3-oxo-3-phenylpropanoate).

  • Side-products from the cyclization reaction.

  • If the final step is the hydrolysis of an ester, the unhydrolyzed ester is a common impurity.

Q2: My purified this compound has a low melting point and a broad melting range. What does this indicate?

A: A low and broad melting point is a strong indicator of the presence of impurities. Pure crystalline solids typically have a sharp melting point over a narrow range (1-2 °C). The presence of impurities disrupts the crystal lattice, requiring less energy to melt the solid. Further purification is recommended.

Q3: Which analytical techniques are best for assessing the purity of my final product?

A: The purity of this compound can be effectively assessed by:

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and quantitative method for determining the purity and identifying impurities.[5][6]

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the number of components in a sample. A single spot on a TLC plate developed with an appropriate solvent system suggests a high degree of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired compound and detect the presence of impurities if they are present in sufficient quantity and have distinct signals.

  • Melting Point Analysis: As mentioned, a sharp melting point close to the literature value indicates high purity.

Q4: Can I use a combination of purification techniques?

A: Yes, using a combination of techniques is often the most effective approach. For example, you might perform an acid-base extraction as an initial cleanup of the crude product, followed by recrystallization to obtain the final, highly pure compound. If recrystallization fails to remove certain impurities, column chromatography could be employed as an intermediate step.

Q5: What is a good starting solvent for the recrystallization of this compound?

A: Based on the purification of similar aryl thiazole derivatives, polar protic solvents are a good starting point.[7] Ethanol or methanol are often good choices.[7] It is always recommended to perform small-scale solubility tests with a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures with water or hexane) to identify the optimal solvent or solvent system for your specific compound.

References

troubleshooting side reactions in thiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for thiazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot common side reactions and challenges encountered during the synthesis of thiazoles.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section provides answers to common questions and solutions to problems you may encounter during your experiments, with a focus on the Hantzsch, Cook-Heilbron, and Gabriel thiazole synthesis methods.

Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a versatile method for preparing a wide range of thiazole derivatives. However, it is not without its challenges. Here are some common issues and their solutions:

Question 1: My Hantzsch thiazole synthesis is giving a low yield or not proceeding at all. What are the common causes and how can I fix this?

Answer:

Low or no product yield in a Hantzsch synthesis can be attributed to several factors. A systematic approach to troubleshooting is recommended.

  • Incomplete Reaction:

    • Cause: The reaction time may be too short, or the temperature may be too low to overcome the activation energy.[1]

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present after the initial reaction time, consider incrementally increasing the reaction time or temperature. Microwave-assisted synthesis can also be an effective way to reduce reaction times and increase yields.[2]

  • Poor Quality of Starting Materials:

    • Cause: Impurities in the α-haloketone or thioamide can interfere with the reaction, leading to the formation of side products and consumption of your starting materials.[3]

    • Solution: Ensure the purity of your starting materials. If necessary, purify the α-haloketone by vacuum distillation or recrystallization. The thioamide can also be recrystallized to remove impurities.

  • Incorrect Stoichiometry:

    • Cause: An improper ratio of reactants can limit the yield.

    • Solution: While a 1:1 stoichiometry is theoretically required, using a slight excess (1.1-1.5 equivalents) of the thioamide can help drive the reaction to completion by ensuring the complete conversion of the often more expensive α-haloketone.[2]

  • Degradation of Reactants or Product:

    • Cause: Excessive heat can lead to the decomposition of the starting materials, intermediates, or the final thiazole product.[3]

    • Solution: Optimize the reaction temperature by starting at a lower temperature and gradually increasing it. If the product is known to be heat-sensitive, minimize the reaction time and consider using milder reaction conditions.

Question 2: I am observing the formation of an isomeric byproduct in my Hantzsch synthesis. How can I identify it and control its formation?

Answer:

A common side reaction in the Hantzsch synthesis, especially when using N-monosubstituted thioureas, is the formation of a 3-substituted 2-imino-2,3-dihydrothiazole isomer in addition to the desired 2-(N-substituted amino)thiazole.

  • Identification: The two isomers can often be distinguished by their spectroscopic properties. For example, in ¹H NMR, the chemical shift of the C5-proton of the thiazole ring can be different for the two isomers.[4]

  • Control of Formation:

    • Cause: The formation of the 2-imino-2,3-dihydrothiazole isomer is favored under acidic conditions.[4]

    • Solution: To favor the formation of the 2-(N-substituted amino)thiazole, conduct the reaction under neutral or slightly basic conditions. If acidic conditions are necessary for other reasons, be prepared to separate the isomers. Reactions conducted in 10M-HCl-EtOH at 80°C have been shown to efficiently generate the 2-imino-2,3-dihydrothiazole.[4]

Question 3: My reaction mixture contains a significant amount of a high-molecular-weight byproduct, possibly a bis-thiazole. How can I prevent its formation?

Answer:

The formation of bis-thiazoles can occur, particularly if there are reactive sites on your starting materials that can lead to further reactions.

  • Cause: This can happen if the stoichiometry is not well-controlled or if one of the reactants has more than one reactive site that can participate in the thiazole ring formation. For instance, a di-thioamide could react with two equivalents of an α-haloketone.

  • Solution:

    • Control Stoichiometry: Carefully control the molar ratio of your reactants.

    • Protect Reactive Groups: If your starting materials have other reactive functional groups that are not intended to participate in the thiazole synthesis, consider protecting them before the reaction.

    • Purification: Bis-thiazole byproducts can often be separated from the desired product by column chromatography due to their higher molecular weight and different polarity.

Cook-Heilbron Thiazole Synthesis

The Cook-Heilbron synthesis is a valuable method for preparing 5-aminothiazoles from α-aminonitriles.

Question 4: I am having trouble with the Cook-Heilbron synthesis. What are the common pitfalls?

Answer:

While generally a robust reaction, the Cook-Heilbron synthesis can present some challenges.

  • Low Yield:

    • Cause: The α-aminonitrile starting material can be unstable, especially if it is not handled properly. The dithioacid or its equivalent can also decompose.

    • Solution: Use freshly prepared or purified α-aminonitrile. Ensure that the reaction is carried out under mild conditions as specified in the literature to prevent decomposition.

  • Side Reactions:

    • Cause: The intermediate 5-imino-2-thione thiazolidine can potentially undergo side reactions if the tautomerization to the aromatic 5-aminothiazole is slow.

    • Solution: The use of a mild base, such as water, can facilitate the final tautomerization step to the more stable aromatic product.[4]

Gabriel Thiazole Synthesis

The Gabriel synthesis offers a route to thiazoles through the reaction of an α-acylaminoketone with a thionating agent like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.

Question 5: What are the primary challenges and side reactions in the Gabriel thiazole synthesis?

Answer:

The main challenges in the Gabriel synthesis revolve around the harsh conditions and the reactivity of the thionating agent.

  • Low Yield and Tar Formation:

    • Cause: The reaction often requires high temperatures, which can lead to the decomposition of the starting material and product, resulting in tar formation. Phosphorus pentasulfide is a strong dehydrating agent and can promote side reactions.[5]

    • Solution: Optimize the reaction temperature and time to minimize decomposition. Consider using a milder thionating agent like Lawesson's reagent, which sometimes gives cleaner reactions and higher yields.

  • Formation of Oxazoles:

    • Cause: The α-acylaminoketone starting material can also undergo cyclodehydration to form an oxazole, which is a competing reaction pathway.

    • Solution: The choice of thionating agent and reaction conditions can influence the selectivity. Lawesson's reagent is often preferred for the synthesis of thiazoles from amides due to its higher selectivity for thionation over dehydration.

Quantitative Data on Reaction Parameters

The following table summarizes the impact of various catalysts and solvents on the yield of 2-aminothiazole synthesis, based on data from the literature. This can help in selecting optimal conditions to maximize the yield of the desired product and minimize side reactions.

CatalystKey Reactants & ConditionsReaction TimeYield (%)Key AdvantagesReference
Ca/4-MePy-IL@ZY-Fe₃O₄Acetophenone derivatives, Thiourea, TCCA, EtOH, 80°C25 minHighMagnetically separable, reusable, replaces toxic iodine with TCCA.[1][6]
Silica Supported Tungstosilisic Acid3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, Substituted benzaldehydes, Conventional heating or ultrasonic irradiationNot Specified79-90Reusable, efficient under conventional heating and ultrasound.[1]
Aqueous Neem Leaf ExtractSubstituted acetophenone, Thiourea, I₂, H₂O, 80°C1-1.5 h82-95Green and sustainable, avoids organic solvents.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments related to troubleshooting thiazole synthesis.

Protocol 1: Purification of α-Bromoacetophenone by Recrystallization

Objective: To purify commercial α-bromoacetophenone, which may contain impurities that can lead to side reactions.

Materials:

  • Crude α-bromoacetophenone

  • Ethanol (95%)

  • Erlenmeyer flask

  • Heating source (hot plate or water bath)

  • Ice bath

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude α-bromoacetophenone in an Erlenmeyer flask.

  • Add a minimal amount of 95% ethanol to the flask, just enough to form a slurry at room temperature.

  • Gently heat the mixture with swirling until all the solid dissolves. Avoid overheating.

  • If the solution is colored, you can add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.

  • Allow the clear solution to cool slowly to room temperature.

  • Once crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize crystallization.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold 95% ethanol.

  • Dry the crystals under vacuum to obtain pure α-bromoacetophenone.

Protocol 2: Separation of 2-Aminothiazole from Unreacted Thiourea

Objective: To isolate the 2-aminothiazole product from the reaction mixture, which may contain unreacted thiourea.

Materials:

  • Crude reaction mixture from Hantzsch synthesis

  • 5% Sodium carbonate (Na₂CO₃) solution

  • Water

  • Beaker

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • After the reaction is complete (as monitored by TLC), cool the reaction mixture to room temperature.

  • Pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate. The volume of the sodium carbonate solution should be about 4-5 times the volume of the reaction mixture.

  • Stir the mixture. The 2-aminothiazole product, being less soluble in the aqueous basic solution, should precipitate out. Unreacted thiourea is soluble in water and will remain in the filtrate.[7]

  • Collect the precipitated product by vacuum filtration.

  • Wash the filter cake thoroughly with water to remove any remaining thiourea and other water-soluble impurities.

  • Dry the product to obtain the purified 2-aminothiazole.

Visualizations of Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key reaction pathways and troubleshooting workflows.

troubleshooting_workflow start Low Yield or Multiple Products in Thiazole Synthesis check_purity Check Purity of Starting Materials (α-haloketone, thioamide) start->check_purity purify_sm Purify Starting Materials (Recrystallization/Distillation) check_purity->purify_sm Impurities found check_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) check_purity->check_conditions Purity confirmed purify_sm->check_conditions optimize_conditions Optimize Conditions (e.g., increase temp/time, use excess thioamide) check_conditions->optimize_conditions Sub-optimal identify_byproducts Identify Byproducts (NMR, MS) check_conditions->identify_byproducts Optimal optimize_conditions->identify_byproducts isomer_formation Isomer Formation (e.g., 2-imino-2,3-dihydrothiazole) ? identify_byproducts->isomer_formation adjust_ph Adjust pH (run under neutral/basic conditions) isomer_formation->adjust_ph Yes bis_thiazole Bis-thiazole Formation? isomer_formation->bis_thiazole No end Improved Yield and Purity adjust_ph->end control_stoichiometry Control Stoichiometry / Use Protecting Groups bis_thiazole->control_stoichiometry Yes bis_thiazole->end No/Other control_stoichiometry->end

Caption: Troubleshooting workflow for Hantzsch thiazole synthesis.

bis_thiazole_formation start_materials α-Haloketone (2 eq.) + Dithioamide (1 eq.) first_thiazole Formation of first thiazole ring start_materials->first_thiazole reactive_intermediate Thiazole with remaining thioamide group first_thiazole->reactive_intermediate second_reaction Reaction with second equivalent of α-haloketone reactive_intermediate->second_reaction bis_thiazole Bis-Thiazole Product second_reaction->bis_thiazole

References

Technical Support Center: Controlling Regioselectivity in Hantzsch Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Hantzsch thiazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and control regioselectivity in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of regioselectivity issues in the Hantzsch thiazole synthesis?

Regioselectivity becomes a concern when using unsymmetrical N-substituted thioureas (or other thioamides) with α-haloketones. This can lead to the formation of two possible regioisomers: a 2-(N-substituted amino)thiazole and a 3-substituted 2-imino-2,3-dihydrothiazole.

Q2: How do reaction conditions affect the regiochemical outcome?

Reaction conditions, particularly the pH, play a crucial role in determining the ratio of the resulting regioisomers. In neutral solvents, the reaction typically yields the 2-(N-substituted amino)thiazole exclusively.[1] However, under acidic conditions, a mixture of both the 2-(N-substituted amino)thiazole and the 3-substituted 2-imino-2,3-dihydrothiazole can be formed.[1]

Q3: Can I control which regioisomer is predominantly formed?

Yes, by carefully selecting the reaction conditions, you can favor the formation of one regioisomer over the other. For instance, conducting the reaction in a highly acidic medium can significantly increase the proportion of the 3-substituted 2-imino-2,3-dihydrothiazole.[1]

Q4: Are there any other factors that influence regioselectivity?

Besides the acidity of the reaction medium, the structure of the starting materials can also influence the proportions of the regioisomers formed.[1] Additionally, the choice of solvent and reaction temperature can impact the overall yield and side product formation.

Q5: How can I confirm the structure of the obtained regioisomers?

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for distinguishing between the regioisomers. For example, the 5-H proton signal in ¹H NMR and the C=O stretching frequency of their trifluoroacetate derivatives in IR spectroscopy show characteristic differences.[1]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Formation of an unexpected regioisomer The reaction conditions, particularly the pH, may not be optimal for the desired isomer.- For the 2-(N-substituted amino)thiazole, ensure the reaction is run in a neutral solvent. - To favor the 3-substituted 2-imino-2,3-dihydrothiazole, employ strongly acidic conditions (e.g., 10M HCl in ethanol).[1]
Low yield of the desired product Suboptimal reaction temperature, reaction time, or purity of starting materials.- Ensure the α-haloketone is fresh and properly stored. - Gradually increase the reaction temperature if the reaction is sluggish at room temperature. - Optimize the reaction time by monitoring the progress using Thin Layer Chromatography (TLC).
Formation of significant side products Thioamides can be unstable under certain conditions, leading to decomposition and side reactions.- If using acidic conditions, consider if the thioamide is stable. If not, explore alternative synthetic routes or milder conditions. - Optimizing the order of reagent addition in multicomponent reactions can sometimes minimize side product formation.
Difficulty in separating regioisomers The regioisomers may have similar physical properties, making separation by standard methods challenging.- If a mixture is obtained, column chromatography with a carefully selected eluent system may be effective. - Consider converting the isomers into derivatives that may have more distinct physical properties, facilitating separation.
Product does not precipitate upon workup The thiazole product may be soluble in the reaction mixture, especially if it is in a salt form.- Neutralize the reaction mixture with a weak base like sodium carbonate to precipitate the neutral product. - If precipitation does not occur, extract the product with a suitable organic solvent followed by purification.

Data Presentation

Table 1: Effect of Reaction Conditions on the Regioselectivity of Hantzsch Thiazole Synthesis

α-Haloketone Thiourea Reaction Conditions Product(s) Yield (%) Reference
ChloroacetoneN-Methylthiourea10M HCl-EtOH (1:2), 80°C, 20 min2-Imino-3,4-dimethyl-2,3-dihydrothiazole73[1]
BromoacetophenoneThioureaMethanol, 100°C, 30 min2-Amino-4-phenylthiazoleHigh
2-Bromo-1,3-diketonesN-Substituted thioureasNot specified2-(N-arylamino)-5-acyl-4-methylthiazoles and/or 2-(N-acylimino)-3-N-aryl-4-methylthiazolesNot specified

Experimental Protocols

Protocol for the Selective Synthesis of 2-Imino-3,4-dimethyl-2,3-dihydrothiazole

This protocol is adapted from a procedure demonstrated to favor the formation of the 3-substituted 2-imino-2,3-dihydrothiazole isomer.[1]

Materials:

  • Chloroacetone

  • N-Methylthiourea

  • 10M Hydrochloric Acid (HCl)

  • Ethanol (EtOH)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve N-methylthiourea in a 1:2 mixture of 10M HCl and ethanol.

  • Add an equimolar amount of chloroacetone to the solution.

  • Heat the reaction mixture to 80°C and maintain this temperature for 20 minutes.

  • After cooling to room temperature, carefully neutralize the reaction mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to isolate the 2-imino-3,4-dimethyl-2,3-dihydrothiazole.

Visualizations

Logical Workflow for Troubleshooting Regioselectivity

start Start: Regioselectivity Issue (Mixture of Isomers) check_conditions Review Reaction Conditions: pH, Solvent, Temperature start->check_conditions is_acidic Is the reaction conducted under acidic conditions? check_conditions->is_acidic neutral_rxn Perform reaction in a neutral solvent (e.g., Ethanol) to favor 2-amino isomer. is_acidic->neutral_rxn No acidic_rxn Use strongly acidic conditions (e.g., 10M HCl/EtOH) to favor 3-imino isomer. is_acidic->acidic_rxn Yes analyze_product Analyze product mixture (NMR, LC-MS) to determine isomer ratio. neutral_rxn->analyze_product acidic_rxn->analyze_product optimize Optimize acid concentration, temperature, and time. analyze_product->optimize purify Purify desired isomer (Column Chromatography). optimize->purify Optimized end End: Desired Regioisomer Obtained purify->end

Caption: A decision-making workflow for troubleshooting and controlling regioselectivity.

Signaling Pathway of Regioselective Hantzsch Thiazole Synthesis

cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_neutral Neutral Conditions cluster_acidic Acidic Conditions alpha_haloketone α-Haloketone S_attack_N2 S attacks Cα, followed by N2 attack on carbonyl alpha_haloketone->S_attack_N2 N1_attack N1 attacks Cα, followed by S attack on carbonyl alpha_haloketone->N1_attack thiourea Unsymmetrical Thiourea thiourea->S_attack_N2 protonation Protonation of Thiourea thiourea->protonation intermediate_A Intermediate A S_attack_N2->intermediate_A product_A 2-(N-substituted amino)thiazole intermediate_A->product_A protonation->N1_attack intermediate_B Intermediate B N1_attack->intermediate_B product_B 3-substituted 2-imino- 2,3-dihydrothiazole intermediate_B->product_B

Caption: Reaction pathways leading to different regioisomers under neutral and acidic conditions.

References

Technical Support Center: Catalyst Selection for Efficient Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for thiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide answers to common questions and solutions to frequently encountered experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing thiazoles, and does it require a catalyst?

A1: The most foundational and widely used method is the Hantzsch thiazole synthesis.[1] This reaction involves the condensation of an α-haloketone with a thioamide.[1] While the traditional Hantzsch synthesis can often proceed without a catalyst, particularly when using simple reagents, modern variations frequently employ catalysts to improve yields, shorten reaction times, and enable milder reaction conditions.[2] Catalyst-free approaches are known, but the use of a catalyst is common for optimizing the reaction.[3][4]

Q2: What types of catalysts are used for thiazole synthesis?

A2: A wide range of catalysts can be used, broadly categorized as:

  • Homogeneous Catalysts: These include simple bases like triethylamine (TEA) or acids.[5] Metal complexes such as those involving copper (II) triflate or palladium (II) acetate are also used for specific transformations.[5][6]

  • Heterogeneous Catalysts: These are solid catalysts that are easily separated from the reaction mixture, facilitating purification and catalyst recycling.[5] Examples include:

    • Silica-supported tungstosilisic acid.[7][8]

    • Copper nanoparticles on carbon (Cu-NP/C).[9]

    • Magnetically separable nanocatalysts (e.g., Ca/4-MePy-IL@ZY-Fe₃O₄).[10]

    • Biocatalysts like cross-linked chitosan hydrogels.[11]

    • Clays like Montmorillonite K10.[12]

Q3: How do I choose between a homogeneous and a heterogeneous catalyst?

A3: The choice depends on your experimental priorities.

  • Choose a homogeneous catalyst for well-established protocols where catalyst removal is straightforward or not a primary concern. They are often used in traditional synthetic methods.

  • Choose a heterogeneous catalyst when ease of separation, catalyst reusability, and greener chemistry are important.[5] These are excellent for developing sustainable and scalable processes, as they minimize waste and simplify product purification.[11][13]

Q4: What are the advantages of using "green" catalysts for thiazole synthesis?

A4: Green catalysts, such as aqueous neem leaf extract or chitosan-based biocatalysts, offer several benefits.[11] They are often derived from renewable resources, are biodegradable, and promote reactions under milder, more environmentally friendly conditions (e.g., in water or ethanol).[13] This reduces reliance on hazardous reagents and solvents, aligning with the principles of green chemistry.[13]

Q5: When should I consider a metal catalyst like palladium or copper?

A5: Metal catalysts are typically used for more advanced transformations beyond the basic ring formation:

  • Palladium catalysts (e.g., Pd(OAc)₂) are highly effective for direct C-H arylation of a pre-formed thiazole ring, allowing for late-stage functionalization.[3][6]

  • Copper catalysts (e.g., Cu-NP/C, copper (II) triflate) can be used to catalyze the primary thiazole synthesis from various starting materials, often under mild conditions.[5][6][9]

Troubleshooting Guide

This guide addresses common problems encountered during thiazole synthesis, offering potential causes and solutions.

Problem 1: Low or No Product Yield

Potential Cause Recommended Solution
Incomplete Reaction Monitor reaction progress via Thin Layer Chromatography (TLC). Incrementally increase reaction time or temperature. Consider using microwave irradiation to accelerate the reaction.[14]
Incorrect Stoichiometry Ensure accurate measurement of reactants. A slight excess (1.1-1.5 equivalents) of the thioamide can help drive the reaction to completion.[14]
Poor Reactant Quality Purify starting materials before use. Impurities in the α-haloketone or thioamide can inhibit the reaction.[14] For example, α-haloketones can be purified by distillation.
Catalyst Inactivity If using a heterogeneous catalyst, ensure it has been properly activated and stored. For palladium catalysts, be aware that the sulfur atom in the thiazole can act as a catalyst poison, potentially requiring higher catalyst loading.[3]
Product Precipitation Issues In the Hantzsch synthesis, the initial product may form as a soluble salt (e.g., hydrobromide).[15] Neutralization with a weak base (e.g., Na₂CO₃, NH₄OH) is required to precipitate the neutral thiazole product.[2][3][15]

Problem 2: Formation of Multiple Side Products

Potential Cause Recommended Solution
Isomer Formation Regioselectivity can be an issue, especially with substituted thioureas. The reaction medium is critical. Using a neutral solvent generally favors the formation of a single isomer. Acidic conditions can lead to a mixture of isomers.[3]
Formation of bis-Thiazole This can occur if two molecules of the α-haloketone react with the thioamide. Ensure the stoichiometry is correct and that reactants are mixed properly.
Reactant Decomposition Excessive heat can cause starting materials or the final product to decompose.[14] Optimize the reaction temperature by starting low and gradually increasing it while monitoring via TLC.
Catalyst Performance Data

The following table summarizes the performance of various modern catalysts in the synthesis of 2-aminothiazoles for easy comparison.

CatalystKey Reactants & ConditionsReaction TimeYield (%)Key Advantages
Ca/4-MePy-IL@ZY-Fe₃O₄ Acetophenone derivatives, Thiourea, TCCA, EtOH, 80°C25 minHigh (e.g., 90%)Magnetically separable, reusable, replaces toxic iodine with TCCA.[10][16]
Silica Supported Tungstosilisic Acid 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, Benzaldehydes; Conventional heating or ultrasonic irradiationNot Specified79-90Reusable, efficient under both conventional heating and ultrasound.[7]
Aqueous Neem Leaf Extract Phenacyl bromide derivatives, Thiourea, Water, Room Temperature45 minHighEnvironmentally benign, simple workup, avoids hazardous solvents.
Cu-NP/C Phenacyl bromides, Thiourea; Solvent-free, 80°C10 hours~94%Heterogeneous, environmentally friendly, and efficient under solvent-free conditions.[9]
Chitosan Hydrogel (PIBTU-CS) Various thiourea derivatives and α-haloketones; Ultrasonic irradiationShortHighGreen, biocatalyst, reusable, mild conditions.[11]

Experimental Protocols

Protocol 1: General Procedure for Hantzsch Thiazole Synthesis (Catalyst-Free)

This protocol is adapted from a standard laboratory procedure for synthesizing 2-amino-4-phenylthiazole.[2]

Materials:

  • 2-Bromoacetophenone (5.0 mmol)

  • Thiourea (7.5 mmol)

  • Methanol (5 mL)

  • 5% Sodium Carbonate (Na₂CO₃) solution (20 mL)

  • Water

Procedure:

  • In a 20 mL vial, combine 2-bromoacetophenone and thiourea.

  • Add methanol and a magnetic stir bar.

  • Heat the mixture with stirring on a hot plate set to approximately 100°C for 30 minutes.

  • Remove the reaction from heat and allow it to cool to room temperature.

  • Pour the reaction mixture into a beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix. This step neutralizes the HBr byproduct and precipitates the product.[15]

  • Filter the resulting solid precipitate using a Buchner funnel.

  • Wash the collected solid (the filter cake) with water to remove any remaining salts.

  • Allow the solid to air dry. The crude product is often pure enough for characterization.[2]

Protocol 2: Heterogeneous Catalysis - Synthesis of 2-Aminothiazoles using Ca/4-MePy-IL@ZY-Fe₃O₄

This protocol describes a modern, one-pot synthesis using a magnetically separable nanocatalyst.[10]

Materials:

  • Acetophenone derivative (1.5 mmol)

  • Trichloroisocyanuric acid (TCCA) (0.5 mmol)

  • Ca/4-MePy-IL@ZY-Fe₃O₄ catalyst (0.01 g)

  • Ethanol (3.0 mL)

  • Thiourea (1.0 mmol)

  • 10% Sodium Bicarbonate (NaHCO₃) solution

Procedure:

  • Combine the acetophenone derivative, TCCA, and the catalyst in ethanol.

  • Stir the mixture at 80°C for approximately 25 minutes. Monitor the formation of the intermediate α-haloketone by TLC.

  • Once the intermediate is formed, add thiourea to the reaction mixture.

  • Continue stirring at 80°C until the reaction is complete as monitored by TLC.

  • After completion, cool the mixture and separate the nanocatalyst from the solution using an external magnet.

  • Neutralize the remaining solution by adding a 10% sodium bicarbonate solution.

  • Filter the resulting solid product, wash it with water, and dry.

Visualized Workflows

Catalyst_Selection_Decision_Tree start Start: Define Synthesis Goal q1 Primary Goal: Basic Ring Formation (Hantzsch Synthesis)? start->q1 q2 Need for Post-Synthesis Functionalization? q1->q2 No, other transformation q3 Priority: Green Chemistry & Catalyst Reusability? q1->q3 Yes metal Option 3: Metal Catalyst for C-H Activation (e.g., Palladium) q2->metal Yes (e.g., Arylation) cat_free Option 1: Catalyst-Free / Simple Acid-Base q3->cat_free No hetero Option 2: Heterogeneous Catalyst (e.g., Silica-supported acid, Cu-NP/C, Nanocatalyst) q3->hetero Yes

Caption: Decision tree for selecting a catalyst in thiazole synthesis.

Troubleshooting_Low_Yield start Problem: Low Product Yield check_tlc 1. Monitor reaction by TLC. Is starting material consumed? start->check_tlc check_stoich 2. Verify reactant stoichiometry. Is thioamide in slight excess? check_tlc->check_stoich Yes sol_time Solution: Increase reaction time or temperature. Consider microwave. check_tlc->sol_time No check_workup 3. Review workup procedure. Was a base added to precipitate? check_stoich->check_workup Yes sol_stoich Solution: Adjust stoichiometry. Use 1.1-1.5 eq. of thioamide. check_stoich->sol_stoich No check_temp 4. Check reaction temperature. Is there evidence of decomposition? check_workup->check_temp Yes sol_workup Solution: Add weak base (e.g., Na2CO3) to neutralize and precipitate product. check_workup->sol_workup No sol_temp Solution: Lower the reaction temperature. check_temp->sol_temp Yes end Yield Improved check_temp->end No sol_time->end sol_stoich->end sol_workup->end sol_temp->end

Caption: Troubleshooting workflow for low yield in thiazole synthesis.

References

Technical Support Center: Addressing Palladium Catalyst Poisoning by Thiazole Sulfur

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with palladium catalyst poisoning by the sulfur atom in thiazole-containing compounds during cross-coupling reactions.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Problem 1: Low to No Product Yield in Suzuki-Miyaura Coupling of a Thiazole Derivative.

You are attempting a Suzuki-Miyaura coupling with a halo-substituted thiazole and a boronic acid, but you observe minimal or no formation of the desired product.

Possible CauseProposed SolutionRationale
Catalyst Poisoning by Thiazole Switch to a palladium precatalyst with a bulky, electron-rich phosphine ligand such as SPhos, XPhos, or RuPhos. Use a higher catalyst loading (e.g., 2-5 mol%).The lone pair of electrons on the thiazole's sulfur and nitrogen atoms can coordinate to the palladium center, inhibiting the catalytic cycle. Bulky ligands sterically hinder this coordination, allowing the desired cross-coupling to proceed.[1][2]
Inefficient Oxidative Addition If using an aryl chloride, consider switching to the corresponding bromide or iodide.Aryl bromides and iodides are generally more reactive in the oxidative addition step compared to aryl chlorides.
Inappropriate Base Perform a base screen. Common bases for Suzuki couplings include K₂CO₃, Cs₂CO₃, and K₃PO₄. The choice of base can be critical and is often substrate-dependent.The base is crucial for the transmetalation step, and its strength and solubility can significantly impact the reaction rate.
Oxygen Contamination Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Degas all solvents and reagents thoroughly before use.Oxygen can oxidize the active Pd(0) catalyst to an inactive state and can also lead to the degradation of phosphine ligands.

Problem 2: Catalyst Deactivation (Formation of Palladium Black) During a Heck Reaction with a Thiazole Substrate.

You observe the formation of a black precipitate (palladium black) in your reaction mixture, accompanied by a stall in the reaction progress.

Possible CauseProposed SolutionRationale
Ligand Dissociation/Decomposition Use a more robust, sterically hindered ligand (e.g., a Buchwald-type biaryl phosphine ligand). Ensure rigorous exclusion of oxygen.The formation of palladium black is often due to the aggregation of the active Pd(0) species, which can be caused by ligand dissociation or oxidative degradation.[1] Bulky, electron-donating ligands form more stable complexes with palladium, preventing aggregation.
High Reaction Temperature Optimize the reaction temperature. While Heck reactions often require elevated temperatures, excessive heat can accelerate catalyst decomposition.Finding the optimal temperature balances reaction rate and catalyst stability.
Incompatible Additives If additives are being used, ensure they are compatible with the catalyst system. Some additives can promote catalyst decomposition.Additives can have unintended interactions with the catalyst. A screen of different additives or running the reaction without any, if possible, can be informative.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of palladium catalyst poisoning by thiazole sulfur?

A1: The primary mechanism is the coordination of the lone pair of electrons on the sulfur atom (and to a lesser extent, the nitrogen atom) of the thiazole ring to the palladium center.[3] This forms a stable complex that can inhibit or completely block the active sites of the catalyst, preventing it from participating in the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).

Q2: How do bulky phosphine ligands help to mitigate this poisoning?

A2: Bulky phosphine ligands, such as those from the Buchwald family (e.g., SPhos, XPhos), create a sterically hindered environment around the palladium atom. This steric bulk physically blocks the thiazole ring from coordinating strongly to the palladium center, thus leaving the active site available to participate in the desired cross-coupling reaction.[2][4][5]

Q3: Are there any alternatives to using bulky phosphine ligands?

A3: While bulky phosphine ligands are a primary solution, other strategies can be employed. These include:

  • Using a higher catalyst loading: This can compensate for the portion of the catalyst that is poisoned.[3]

  • Additives: In some cases, additives can preferentially coordinate to the catalyst, preventing the thiazole from binding, or can facilitate the catalytic cycle, outcompeting the poisoning process. A thorough screen of additives is often necessary.

  • Ligand-free conditions: For some direct arylation reactions of thiazoles, ligand-free conditions using Pd(OAc)₂ have been shown to be effective, although this is highly substrate-dependent.[6]

Q4: Can I regenerate a palladium catalyst that has been poisoned by a thiazole-containing reaction mixture?

A4: Regeneration of palladium catalysts poisoned by sulfur compounds is possible but can be challenging. A common method involves a multi-step process of washing and thermal treatment. A general procedure would involve:

  • Solvent Washing: Washing the catalyst with a sequence of solvents to remove adsorbed organic impurities.

  • Chemical Treatment: Treatment with a basic solution followed by a dilute acid wash can help to remove strongly bound sulfur species.

  • Thermal Treatment: Calcination in air followed by reduction under a hydrogen atmosphere can regenerate the active metallic palladium sites.

It is important to note that the effectiveness of regeneration can vary, and some irreversible deactivation may occur.

Quantitative Data

The following tables provide a summary of representative quantitative data to guide your experimental design.

Table 1: Effect of Ligand Choice on Suzuki-Miyaura Coupling Yield with Heteroaromatic Substrates

LigandSteric BulkYield (%) with Thiophene SubstrateYield (%) with Thiazole Substrate (Expected Trend)
PPh₃LowModerateLow to Moderate
P(t-Bu)₃MediumGoodModerate to Good
SPhos High Excellent High to Excellent
XPhos Very High Excellent High to Excellent

This table illustrates the general trend that increasing ligand bulk improves reaction yields with sulfur-containing heterocycles. While specific data for thiazoles may vary depending on the exact substrates and conditions, the trend is expected to be similar to that observed for thiophenes.[7]

Table 2: Representative Turnover Numbers (TON) for Palladium Catalysts in Cross-Coupling Reactions

Catalyst SystemReaction TypeSubstratesTurnover Number (TON)
Pd(PPh₃)₄Suzuki-MiyauraAryl bromide + Arylboronic acid100 - 1,000
Pd(OAc)₂ / SPhosSuzuki-MiyauraHindered Aryl bromide + Arylboronic acid1,000 - 20,000
Pd(dba)₂ / P(t-Bu)₃HeckAryl bromide + Alkene500 - 5,000
Pd₂ (dba)₃ / XPhos Suzuki-Miyaura Heteroaryl halide + Arylboronic acid Up to 50,000

Turnover Number (TON) is the number of moles of product formed per mole of catalyst. Higher TON values indicate a more active and stable catalyst. The use of bulky phosphine ligands generally leads to significantly higher TONs, especially with challenging substrates like heteroaryl halides.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a 2-Bromothiazole with Phenylboronic Acid using a Bulky Phosphine Ligand

This protocol provides a starting point for the Suzuki-Miyaura coupling of a thiazole derivative and should be optimized for specific substrates.

1. Preparation of the Reaction Vessel and Reagents:

  • Flame-dry a Schlenk flask containing a magnetic stir bar under vacuum and allow it to cool to room temperature under an inert atmosphere (Argon or Nitrogen).[8][9][10][11][12]

  • To the flask, add 2-bromothiazole (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and a suitable base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).

  • In a separate vial, weigh the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%) and the bulky phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%).

2. Reaction Setup:

  • Quickly add the catalyst and ligand to the Schlenk flask under a positive flow of inert gas.

  • Evacuate and backfill the flask with inert gas three times.

  • Add degassed solvent (e.g., 1,4-dioxane or toluene, 5 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

3. Reaction Monitoring and Workup:

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Step-by-Step Guide for Setting up an Inert Atmosphere

A crucial step for successful palladium-catalyzed cross-coupling reactions.

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (e.g., 120 °C for at least 4 hours) or by flame-drying under vacuum.[8][9][10][11][12]

  • Assembly: Assemble the glassware while still hot and immediately place it under a positive pressure of an inert gas (Argon or Nitrogen). Use rubber septa to seal the openings.

  • Purging: Insert a needle connected to the inert gas line through the septum and an outlet needle in another septum to allow the gas to flush through the system for 5-10 minutes, displacing any air.

  • Maintaining Positive Pressure: Remove the outlet needle first, then the inlet needle, to maintain a slight positive pressure of the inert gas inside the flask. A balloon filled with the inert gas can be attached to a needle and inserted through the septum to provide a simple and effective way to maintain this positive pressure throughout the reaction.[8][9][10][11][12]

Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_steps Pd0 Pd(0)L2 (Active Catalyst) PdII_Aryl Ar-Pd(II)-X(L2) Pd0->PdII_Aryl + Ar-X Poisoned_Catalyst Thiazole-Pd Complex (Inactive) Pd0->Poisoned_Catalyst Coordination OxAdd Oxidative Addition PdII_Diaryl Ar-Pd(II)-Ar'(L2) PdII_Aryl->PdII_Diaryl + Ar'-B(OR)2 Transmetalation Transmetalation PdII_Diaryl->Pd0 Product Ar-Ar' (Product) PdII_Diaryl->Product RedElim Reductive Elimination Poisoning Catalyst Poisoning Thiazole Thiazole Substrate Thiazole->Poisoned_Catalyst

Caption: The Suzuki-Miyaura catalytic cycle and the competing catalyst poisoning pathway by thiazole.

Troubleshooting_Workflow start Low/No Yield with Thiazole Substrate check_catalyst Is a bulky phosphine ligand being used? start->check_catalyst implement_ligand Switch to a bulky ligand (e.g., SPhos, XPhos) check_catalyst->implement_ligand No check_atmosphere Is the reaction under a strict inert atmosphere? check_catalyst->check_atmosphere Yes implement_ligand->check_atmosphere implement_inert Improve inert atmosphere technique (degas solvents, purge thoroughly) check_atmosphere->implement_inert No check_base Has a base screen been performed? check_atmosphere->check_base Yes implement_inert->check_base implement_base_screen Screen different bases (K3PO4, Cs2CO3, etc.) check_base->implement_base_screen No re_evaluate Re-evaluate reaction and consult literature check_base->re_evaluate Yes implement_base_screen->re_evaluate

Caption: A troubleshooting workflow for low-yield cross-coupling reactions involving thiazole substrates.

References

Technical Support Center: Overcoming Incomplete Reactions in Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in thiazole synthesis. The content is structured to directly address specific issues encountered during experimentation, with a focus on overcoming incomplete reactions and optimizing product yields.

Frequently Asked Questions (FAQs)

Q1: My Hantzsch thiazole synthesis is resulting in a low yield or is not proceeding to completion. What are the primary factors I should investigate?

A1: Low yields in Hantzsch thiazole synthesis can often be attributed to several key factors. A systematic approach to troubleshooting is recommended. Begin by assessing the quality of your starting materials, as α-haloketones can decompose over time and impurities in the thioamide can hinder the reaction.[1][2] Next, evaluate your reaction conditions. The temperature may be suboptimal; many Hantzsch syntheses require heating to proceed efficiently.[1][3] The choice of solvent can also significantly impact the reaction rate and yield.[2] Finally, incorrect stoichiometry, with an improper ratio of reactants, can limit the conversion to the desired product.[4]

Q2: I am observing a significant amount of unreacted starting materials in my TLC analysis. How can I drive the reaction to completion?

A2: Observing unreacted starting materials is a clear indication of an incomplete reaction. To address this, consider the following adjustments to your protocol:

  • Increase Reaction Temperature: The Hantzsch synthesis often requires thermal energy to overcome the activation barrier.[3] If the reaction is sluggish at room temperature, a gradual increase in temperature should be explored while monitoring the progress by TLC.[1]

  • Extend Reaction Time: It's possible the reaction has not been allowed to run for a sufficient duration. Monitor the reaction at regular intervals to determine the optimal time for completion.

  • Optimize Stoichiometry: An excess of the thioamide (typically 1.1-1.5 equivalents) can help ensure the complete conversion of the α-haloketone.[4][5]

  • Consider a Catalyst: While many Hantzsch syntheses are catalyst-free, certain variations can benefit from the addition of a catalyst to improve reaction rates and yields.[3][6]

Q3: My reaction has produced multiple spots on the TLC, indicating the formation of side products. What are the common side reactions and how can I minimize them?

A3: Side product formation is a common challenge in thiazole synthesis. In the Hantzsch synthesis, a frequent side reaction, particularly under acidic conditions, is the formation of 2-imino-2,3-dihydrothiazole isomers.[7] The stability of reactants and intermediates also plays a role.[3] To minimize side reactions:

  • Control the pH: Running the reaction under neutral or slightly basic conditions can sometimes prevent the formation of certain side products, especially if your thioamide is unstable in acidic media.[1]

  • Optimize Reagent Addition: In multicomponent reactions, the order in which reagents are added can influence the reaction pathway and minimize competing reactions.[2]

  • Careful Workup: During the workup procedure, maintain careful control of the pH during neutralization steps to prevent hydrolysis of the product or other sensitive functional groups.[2]

Q4: Are there alternative synthesis methods to the traditional Hantzsch synthesis that might offer better yields or fewer side products for my specific substrates?

A4: Yes, several other methods for thiazole synthesis exist, each with its own advantages. The Cook-Heilbron synthesis is a notable alternative that produces 5-aminothiazoles from the reaction of α-aminonitriles with reagents like carbon disulfide.[8][9] This method is often carried out under mild conditions.[8] Additionally, microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for thiazole synthesis, offering significantly reduced reaction times and often leading to higher yields and cleaner reaction profiles compared to conventional heating methods.[1][4][10]

Troubleshooting Guides

Problem 1: Low to No Product Yield

This is one of the most common issues encountered. The following guide provides a systematic approach to diagnosing and resolving the problem.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low or No Product Yield check_reagents 1. Verify Starting Material Quality start->check_reagents reagent_purity Purity of α-haloketone and thioamide? check_reagents->reagent_purity check_conditions 2. Evaluate Reaction Conditions temp_time Optimal temperature and time? check_conditions->temp_time check_workup 3. Review Workup & Purification workup_loss Product loss during workup? check_workup->workup_loss purify_reagents Purify starting materials reagent_purity->purify_reagents No reagent_stoichiometry Correct stoichiometry? reagent_purity->reagent_stoichiometry Yes purify_reagents->reagent_stoichiometry reagent_stoichiometry->check_conditions Yes adjust_stoichiometry Use slight excess of thioamide (1.1-1.5 eq) reagent_stoichiometry->adjust_stoichiometry No adjust_stoichiometry->check_conditions optimize_temp_time Increase temperature/time incrementally, monitor by TLC temp_time->optimize_temp_time No solvent Appropriate solvent? temp_time->solvent Yes optimize_temp_time->solvent solvent->check_workup Yes optimize_solvent Test alternative solvents (e.g., ethanol, methanol, DMF) solvent->optimize_solvent No optimize_solvent->check_workup optimize_workup Minimize transfers, optimize extraction pH workup_loss->optimize_workup Yes purification_loss Product loss during purification? workup_loss->purification_loss No optimize_workup->purification_loss optimize_purification Optimize chromatography conditions, consider recrystallization purification_loss->optimize_purification Yes success Improved Yield purification_loss->success No optimize_purification->success

Caption: A step-by-step workflow for troubleshooting low product yield in thiazole synthesis.

Problem 2: Incomplete Reaction

If TLC analysis shows the presence of starting materials after the expected reaction time, the reaction has not gone to completion.

Potential Cause Troubleshooting Steps
Insufficient Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC) at regular intervals to determine the point of maximum conversion.
Suboptimal Temperature Gradually increase the reaction temperature in increments of 10-20°C and monitor the effect on the reaction rate by TLC.[1]
Incorrect Stoichiometry Ensure accurate measurement of starting materials. A slight excess of the thioamide (e.g., 1.1-1.5 equivalents) can drive the reaction to completion.[4][5]
Inappropriate Solvent The polarity of the solvent can influence reaction rates. If the reaction is sluggish, consider switching to a more appropriate solvent. Polar protic solvents like ethanol and methanol are commonly effective for the Hantzsch synthesis.[2]
Poor Reagent Quality Use fresh or purified α-haloketone and thioamide. Impurities can inhibit the reaction.[1]

Data Presentation

The following tables summarize quantitative data on the effect of various reaction parameters on the yield of Hantzsch thiazole synthesis.

Table 1: Effect of Solvent and Temperature on Yield of a Hantzsch Thiazole Derivative [3]

EntrySolventTemperature (°C)Time (h)Yield (%)
1Water2512No Reaction
2WaterReflux870
3Ethanol2512No Reaction
4EthanolReflux685
5Methanol2512No Reaction
6MethanolReflux782
71-ButanolReflux590
82-PropanolReflux688

Reaction conditions: 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, and benzaldehyde with a catalytic amount of silica-supported tungstosilicic acid.[3]

Table 2: Effect of Catalyst Loading on Yield [3]

EntryCatalyst Loading (mol%)Time (h)Yield (%)
101040
25675
310682
415690
520690

Reaction conditions: 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, and benzaldehyde in 1-butanol at reflux.[3]

Experimental Protocols

Protocol 1: Classical Hantzsch Thiazole Synthesis of 2-Amino-4-phenylthiazole[11]

This protocol describes a standard laboratory procedure for the Hantzsch synthesis.

Experimental Workflow for Hantzsch Synthesis

hantzsch_workflow start Start combine_reagents Combine 2-bromoacetophenone and thiourea in methanol start->combine_reagents heat Heat mixture with stirring at 100°C for 30 min combine_reagents->heat cool Cool reaction to room temperature heat->cool precipitate Pour into 5% Na2CO3 solution to precipitate product cool->precipitate filter Collect solid by vacuum filtration precipitate->filter wash Wash filter cake with water filter->wash dry Air dry the solid product wash->dry end End dry->end

Caption: A typical experimental workflow for the Hantzsch thiazole synthesis.

Methodology:

  • Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[11] Add methanol (5 mL) and a magnetic stir bar.[11]

  • Heating: Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.[11]

  • Workup: After 30 minutes, remove the reaction from heat and allow it to cool to room temperature.[11] Pour the reaction mixture into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate solution and swirl to mix.[11]

  • Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.[11] Wash the filter cake with water.[11]

  • Drying: Spread the collected solid on a tared watch glass and allow it to air dry to obtain the final product.[11]

Protocol 2: Microwave-Assisted Hantzsch Thiazole Synthesis[10]

This protocol outlines a rapid, one-pot, three-component synthesis using microwave irradiation.

Methodology:

  • Reaction Setup: In a microwave reaction vessel, add maleic anhydride (1 mmol), thiosemicarbazide (1 mmol), and glacial acetic acid (0.5 mL) to ethanol (20 mL).[10]

  • Microwave Irradiation (Step 1): Heat the reaction mixture in a microwave oven at 500 W and 150°C for 2 minutes.[10]

  • Addition of Reagents: To the resulting mixture, add the appropriate hydrazonoyl halide (1 mmol) and chitosan (0.1 g) as a catalyst.[10]

  • Microwave Irradiation (Step 2): Irradiate the mixture again under the same microwave conditions for a specified time (typically a few minutes, monitor by TLC).

  • Isolation: After cooling, triturate the reaction mixture with methanol. The precipitated product is then filtered, washed with methanol, dried, and recrystallized from ethanol.[10]

Protocol 3: Cook-Heilbron Synthesis of a 5-Aminothiazole[8]

This protocol describes the synthesis of a 5-aminothiazole from an α-aminonitrile and carbon disulfide.

Reaction Mechanism of Cook-Heilbron Synthesis

cook_heilbron_mechanism aminonitrile α-Aminonitrile intermediate1 Nucleophilic attack aminonitrile->intermediate1 cs2 Carbon Disulfide cs2->intermediate1 intermediate2 Thioamide intermediate intermediate1->intermediate2 cyclization Intramolecular cyclization intermediate2->cyclization tautomerization Tautomerization cyclization->tautomerization product 5-Aminothiazole tautomerization->product

Caption: The key steps in the Cook-Heilbron synthesis of 5-aminothiazoles.

Methodology:

  • Reaction Setup: In a suitable reaction vessel, dissolve the α-aminonitrile (e.g., aminoacetonitrile) in a suitable solvent under mild, often aqueous, conditions.[8]

  • Reagent Addition: Add carbon disulfide to the solution at room temperature.[8]

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC.

  • Workup and Isolation: The workup procedure typically involves extraction and purification by recrystallization or column chromatography to isolate the 5-aminothiazole product.

References

Technical Support Center: Structural Optimization of 2-Phenylthiazole CYP51 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the structural optimization of 2-phenylthiazole CYP51 inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of 2-phenylthiazole CYP51 inhibitors?

A1: 2-phenylthiazole derivatives act as antifungal agents by inhibiting the lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.[1] The thiazole ring of these inhibitors often binds to the heme group of the CYP51 enzyme.[2]

Q2: What is a common starting point or lead compound for the structural optimization of 2-phenylthiazole CYP51 inhibitors?

A2: A common lead compound is SCZ-14, which has a 2-phenylthiazole structure and exhibits moderate antifungal activity. Structural optimization of SCZ-14 has been a successful strategy to enhance its antifungal potency.[1][3]

Q3: What are the key structural modifications to consider for optimizing the activity of 2-phenylthiazole CYP51 inhibitors?

A3: Key modifications include altering substituents on the thiazole ring and the phenyl ring. For instance, removing a methyl group at the 4-position of the thiazole ring of the lead compound SZ-C14 was found to improve antifungal activity by avoiding steric clashes with amino acid residues like Tyr118 in the CYP51 active site.[1] Further modifications on the phenyl ring and other parts of the scaffold can also lead to significant improvements in activity.

Q4: What are the typical off-target effects to be aware of with CYP51 inhibitors?

A4: A primary concern is the inhibition of human CYP51, which can lead to toxicity.[4] Therefore, it is crucial to assess the selectivity of the inhibitors for fungal CYP51 over the human ortholog. Other off-target effects can include interactions with other cytochrome P450 enzymes, which can lead to drug-drug interactions.

Troubleshooting Guides

In Vitro Antifungal Activity Assays

Problem: No inhibitory effect observed at expected concentrations.

Possible Cause Troubleshooting Step
Compound Inactivity The compound may not be active against the specific fungal strain being tested.
Incorrect Concentration Double-check all calculations and prepare fresh dilutions of the compound.
Compound Degradation Use a fresh aliquot of the compound that has been stored properly.
Low Compound Solubility Visually inspect for precipitation in the assay medium. Consider using a solubilizing agent like DMSO, ensuring the final concentration does not exceed toxic levels (typically <0.5%).[5]

Problem: High variability between replicate experiments.

Possible Cause Troubleshooting Step
Inconsistent Fungal Inoculum Ensure a standardized and homogenous fungal inoculum is used for each experiment.
Pipetting Errors Calibrate pipettes regularly and use appropriate pipetting techniques to ensure accuracy.[6]
Edge Effects in Plates Avoid using the outermost wells of the microtiter plate for experimental samples. Fill them with a sterile buffer or medium to minimize evaporation.[5]
Molecular Docking Studies

Problem: Poor correlation between docking scores and experimental activity.

Possible Cause Troubleshooting Step
Incorrect Protein Structure Preparation Ensure the CYP51 protein structure is correctly prepared by adding hydrogen atoms, removing water molecules, and assigning correct charges.
Inappropriate Docking Algorithm or Scoring Function Experiment with different docking programs and scoring functions to find the one that best reproduces experimental binding modes for known inhibitors.
Ligand Conformation Issues Ensure that the 3D structure of the 2-phenylthiazole inhibitor is properly generated and energy-minimized before docking.
Ignoring Protein Flexibility Consider using induced-fit docking or molecular dynamics simulations to account for the flexibility of the CYP51 active site upon ligand binding.[2]
ADMET Prediction

Problem: Predicted poor oral bioavailability for promising compounds.

Possible Cause Troubleshooting Step
Violation of Lipinski's Rule of Five Analyze the physicochemical properties (molecular weight, logP, H-bond donors/acceptors) of the compounds. Modify the structure to improve these properties, for example, by reducing molecular weight or improving the lipophilicity balance.[7]
High Predicted Efflux by P-glycoprotein Consider structural modifications to reduce the compound's affinity for efflux transporters.
Poor Predicted Aqueous Solubility Introduce polar functional groups to improve solubility, but balance this with the need for membrane permeability.

Quantitative Data Summary

Table 1: In Vitro Antifungal Activity (MIC in μg/mL) of Optimized 2-Phenylthiazole Derivatives

CompoundC. albicansC. parapsilosisC. tropicalisC. glabrataC. kruseiCryptococcus neoformans
Lead (SZ-C14) 1-16-----
A1 (R1=H) Improved vs. SZ-C14-----
B9 PotentPotentPotentPotentPotentPotent
2d 4.75 (IC50, µM)2.37-2.47 (IC50, µM)----
2e 2.37 (IC50, µM)1.23-2.37 (IC50, µM)----

Data compiled from multiple sources.[1][2] Note that some values are reported as IC50 in µM.

Table 2: In Silico ADMET Properties of Selected 2-Phenylthiazole Derivatives

CompoundMolecular Weight ( g/mol )logPH-Bond AcceptorsH-Bond DonorsLipinski's Rule of Five Violations
2d AcceptableAcceptableAcceptableAcceptable0
2e AcceptableAcceptableAcceptableAcceptable0

Based on findings from in silico studies indicating good drug-likeness characteristics.[2]

Experimental Protocols

Protocol 1: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on the M27-A3 guidelines from the Clinical and Laboratory Standards Institute (CLSI).[1]

  • Compound Preparation: Prepare a stock solution of the 2-phenylthiazole inhibitor in dimethyl sulfoxide (DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using RPMI 1640 medium.

  • Inoculum Preparation: Culture the fungal strain on an appropriate agar plate. Prepare a suspension of the fungal cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI 1640 medium to achieve the desired final inoculum concentration.

  • Incubation: Add the fungal inoculum to each well of the microtiter plate containing the serially diluted compound. Include positive (no drug) and negative (no inoculum) controls. Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control. This can be assessed visually or by measuring the optical density at a specific wavelength.

Protocol 2: Molecular Docking of 2-Phenylthiazole Inhibitors into CYP51
  • Protein Preparation: Obtain the crystal structure of the target CYP51 (e.g., from Candida albicans, PDB ID: 5V5Z) from the Protein Data Bank. Prepare the protein by removing water molecules and any co-crystallized ligands, adding hydrogen atoms, and assigning partial charges.

  • Ligand Preparation: Generate the 3D structure of the 2-phenylthiazole inhibitor. Perform energy minimization of the ligand using a suitable force field.

  • Grid Generation: Define the binding site on the CYP51 protein, typically centered on the heme cofactor. Generate a grid box that encompasses the entire binding pocket.

  • Docking: Use a molecular docking program (e.g., AutoDock, Glide) to dock the prepared ligand into the defined binding site of the protein.

  • Analysis: Analyze the docking results, including the predicted binding energy (docking score) and the binding pose of the inhibitor within the active site. Visualize the interactions between the inhibitor and the amino acid residues of the CYP51 protein.

Visualizations

experimental_workflow cluster_design Compound Design & Synthesis cluster_evaluation Biological & In Silico Evaluation cluster_optimization Optimization Cycle Lead Lead Compound (e.g., SCZ-14) SAR Structure-Activity Relationship (SAR) Lead->SAR Analysis Synthesis Synthesis of Novel Derivatives SAR->Synthesis Docking Molecular Docking Synthesis->Docking Antifungal In Vitro Antifungal Activity Assay Synthesis->Antifungal ADMET In Silico ADMET Prediction Synthesis->ADMET Docking->SAR Feedback Antifungal->SAR Feedback Optimized Optimized Inhibitor Antifungal->Optimized ADMET->SAR Feedback signaling_pathway Lanosterol Lanosterol CYP51 CYP51 Lanosterol->CYP51 Substrate Ergosterol Ergosterol CYP51->Ergosterol Catalyzes Fungal_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Membrane Inhibitor 2-Phenylthiazole Inhibitor Inhibitor->CYP51 Inhibits

References

Technical Support Center: Synthesis of Multi-Substituted Thiazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of multi-substituted thiazoles. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during experimental work. Below, you will find troubleshooting guides and frequently asked questions to assist in optimizing your synthetic protocols.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of multi-substituted thiazoles, particularly focusing on the widely used Hantzsch synthesis and related methods.

Q1: My Hantzsch thiazole synthesis reaction is resulting in a very low yield. What are the common causes and how can I fix this?

A1: Low yields in the Hantzsch synthesis are a frequent issue stemming from several factors.[1] A systematic approach is best for troubleshooting.[1]

  • Suboptimal Reaction Conditions:

    • Temperature: The Hantzsch synthesis often requires heating to overcome its activation energy.[1] If you are running the reaction at room temperature, consider systematically increasing the temperature to find the optimal condition for your specific substrates.[1]

    • Reaction Time: The reaction may not have run long enough for completion. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the ideal duration.[2]

    • Solvent: The choice of solvent is crucial. While methanol is common, acetic acid has been shown to be an excellent solvent for certain fused-thiazole syntheses.[3][4] For some multi-component reactions, a 1:1 mixture of ethanol and water at reflux can provide high yields.[5]

  • Purity of Starting Materials:

    • Ensure your α-haloketone and thioamide starting materials are pure and dry.[2] Impurities can significantly interfere with the reaction.[2] For instance, thionyl chloride, used in some related syntheses, can decompose with moisture, reducing reactivity.[2]

  • Improper Stoichiometry:

    • While the core reaction is 1:1, using a slight excess of the thioamide (e.g., 1.5 equivalents) is a common strategy to help drive the reaction to completion.[6]

  • Alternative Energy Sources:

    • Microwave irradiation and ultrasonic-mediated synthesis have been shown to dramatically enhance yields and reduce reaction times.[1][7][8]

Q2: I am observing a significant amount of unreacted starting materials in my reaction mixture. How can I improve the conversion rate?

A2: Seeing a large amount of unreacted starting material is a clear sign of incomplete conversion.[1] To address this, consider the following optimizations:

  • Increase Temperature: As with low yields, insufficient heat is a primary cause of low conversion. The reaction may need more thermal energy to proceed efficiently.[1]

  • Extend Reaction Time: Monitor the reaction via TLC. If starting material is still present after the initially planned time, extend the duration until it is consumed.[2]

  • Use a Catalyst: For certain multi-component syntheses, catalysts like silica-supported tungstosilisic acid or p-toluenesulfonic acid (PTSA) can be effective.[7] Copper-catalyzed methods have also been developed for direct arylation of thiazole C-H bonds.[9]

Q3: My analysis shows multiple side products, and the main product is difficult to purify. What are these side products and how can I avoid them?

A3: Side product formation complicates purification and reduces the yield of the desired thiazole.

  • Common Side Products: Under acidic conditions, a common side reaction is the formation of 2-imino-2,3-dihydrothiazoles, which are isomeric byproducts.[1] In other cases, the thiazole ring itself can be unstable; for example, aryl-substituted 1,2,3-thiadiazoles can decompose under mild basic conditions during work-up.[2]

  • Minimizing Side Reactions:

    • Control pH: If you suspect acid-catalyzed side reactions, carefully control the pH of your reaction mixture.

    • Optimize Temperature: Excessively high temperatures can lead to the decomposition of reactants, intermediates, or even the final product.[2]

    • Consider a Milder Synthesis Route: If the Hantzsch synthesis consistently produces side products, alternative methods might be more suitable. The oxidation of thiazoline precursors using reagents like manganese dioxide (MnO2) is one such method that can produce 2,4-disubstituted thiazoles in good to excellent yields.[10]

Q4: Are there greener or more efficient alternatives to traditional synthesis methods?

A4: Yes, significant progress has been made in developing environmentally benign and efficient synthetic approaches.[7]

  • Multi-Component Reactions (MCRs): One-pot MCRs are highly efficient, often generating thiazole derivatives in excellent yields (87-96%) under mild conditions.[7][11]

  • Green Solvents: Using water or mixtures of ethanol/water can make the synthesis safer and more environmentally friendly.[5][7]

  • Catalyst-Free Methods: Some protocols allow for the synthesis of thiazoles by simply refluxing reactants in water without a catalyst.[7]

  • Microwave and Ultrasound: As mentioned, these techniques can accelerate reactions, improve yields, and reduce energy consumption.[1][7][8]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing multi-substituted thiazoles?

A1: The Hantzsch thiazole synthesis is the classical and most widely used method.[10] It involves the condensation reaction between an α-haloketone and a thioamide.[4] This method is valued for being simple to perform and often providing very high yields.[4]

Q2: How does the reactivity of the thiazole ring influence further functionalization?

A2: The thiazole ring has distinct electronic properties that guide its reactivity. The nitrogen atom at position 3 is basic and can be easily protonated.[12] The carbon at position 2 (C2) is the most electron-deficient, making it susceptible to deprotonation by strong bases like organolithium compounds, which allows for subsequent reaction with electrophiles.[12] Electrophilic substitution reactions, such as halogenation or sulfonation, preferentially occur at the C5 position, which is slightly electron-rich.[12]

Q3: Can I synthesize thiazoles without using an α-haloketone?

A3: Yes, several methods bypass the need for α-haloketones.

  • From Thioamides and Other Reagents: Thiazoles can be synthesized from thioamides by reacting them with 1H-1-(1′-alkynyl)-5-methyl-1,2,3-benziodoxathiole 3,3-dioxides.[9]

  • Cook-Heilborn Synthesis: This method converts α-aminonitriles into 5-aminothiazoles using reagents like carbon disulfide or isothiocyanates under mild conditions.[12][13]

  • From N-Substituted α-Amino Acids: A mild, metal-free synthesis uses thionyl chloride to activate N-substituted α-amino acids, leading to intramolecular cyclization to form 2,5-disubstituted thiazoles in excellent yields.[14]

  • Multi-Component Reactions: Many modern methods, such as a copper-catalyzed condensation of oximes, anhydrides, and potassium thiocyanate, provide access to thiazoles from different starting materials.[9]

Q4: My final thiazole product is an oil or difficult to crystallize. What are some effective purification strategies?

A4: Purification of thiazoles can be challenging. If standard crystallization fails, consider the following:

  • Column Chromatography: This is the most common method for purifying non-crystalline organic compounds. A systematic screen of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) is recommended to find optimal separation conditions.

  • Acid-Base Extraction: The basic nitrogen atom in the thiazole ring allows for purification via acid-base extraction. The crude product can be dissolved in an organic solvent and washed with a dilute acid (e.g., 1M HCl). The thiazole will move to the aqueous layer as a salt. The aqueous layer can then be separated, basified (e.g., with NaHCO₃ or Na₂CO₃), and the pure thiazole can be re-extracted into an organic solvent.[4][6]

  • Oxidation of a Thiazoline Precursor: An alternative strategy is to synthesize and purify the thiazoline precursor first, which may have different physical properties that are more amenable to purification. The purified thiazoline can then be oxidized to the desired thiazole in a clean, high-yielding final step.[10][15]

Data Presentation: Comparison of Synthetic Methods

The following table summarizes quantitative data for different approaches to synthesizing multi-substituted thiazoles, providing a basis for comparison.

Synthetic MethodKey ReagentsConditionsCatalystReported YieldReference(s)
Hantzsch Synthesis α-Haloketone, ThioamideHeating (e.g., 100°C in Methanol)None"Very high yielding"[4]
Hantzsch MCR 3-(bromoacetyl)-pyran-2-one, Thiourea, BenzaldehydesConventional Heating or Ultrasonic IrradiationSilica Supported Tungstosilisic Acid79% - 90%[5][7]
Catalyst-Free MCR Dithiocarbamates, α-HalocarbonylsReflux in Water (20 h)None75% - 90%[7]
Oxidation 2,4-Disubstituted ThiazolineReflux in Dichloroethane (12 h)Manganese Dioxide (MnO₂)Up to 95%[10]
Microwave-Assisted Ethyl bromopyruvate, ThioamidesMicrowave IrradiationNone"High yields"[8]
From α-Amino Acids N-Substituted α-Amino AcidThionyl Chloride, DBUMetal-Free"Excellent yields"[14]

Experimental Protocols

Key Experiment: Hantzsch Synthesis of 2-Amino-4-phenylthiazole

This protocol is a representative example of the Hantzsch thiazole synthesis.[4]

Materials:

  • 2-Bromoacetophenone (5.0 mmol)

  • Thiourea (7.5 mmol, 1.5 equiv.)

  • Methanol (5 mL)

  • 5% Sodium Carbonate (Na₂CO₃) solution (20 mL)

  • Deionized Water

Procedure:

  • In a 20 mL scintillation vial equipped with a magnetic stir bar, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[4]

  • Add methanol (5 mL) to the vial.[4]

  • Heat the mixture with stirring on a hot plate set to approximately 100°C. Allow the reaction to stir for 30 minutes. The solids should dissolve during this time.[4][6]

  • After 30 minutes, remove the vial from the heat and allow the solution to cool to room temperature.[4]

  • Pour the contents of the vial into a 100 mL beaker containing 20 mL of a 5% aqueous sodium carbonate solution. Swirl the beaker to mix the contents thoroughly.[4] A precipitate of the product should form immediately.[6]

  • Collect the solid product by vacuum filtration using a Büchner funnel.[4]

  • Wash the collected solid (filter cake) with deionized water to remove any remaining salts or impurities.[4]

  • Spread the solid on a watch glass and allow it to air dry completely before determining the final mass and characterizing the product.[4]

Mandatory Visualizations

Below are diagrams illustrating key workflows and relationships in thiazole synthesis.

G start Low Yield or Incomplete Conversion reagents Step 1: Check Reagents - Purity of α-haloketone? - Purity of thioamide? - Correct stoichiometry? start->reagents conditions Step 2: Optimize Conditions - Increase Temperature? - Extend Reaction Time? - Change Solvent? reagents->conditions Reagents OK success Problem Resolved reagents->success Impurity Found & Corrected side_reactions Step 3: Investigate Side Reactions - Isomeric byproducts observed? - Decomposition of product? conditions->side_reactions Still Low Yield conditions->success Yield Improved alternatives Step 4: Consider Alternatives - Use Microwave/Ultrasound? - Try a Multi-Component Reaction? - Switch to a different synthetic route? side_reactions->alternatives Side Products Confirmed alternatives->success New Method Works

Caption: A troubleshooting workflow for addressing low yields in thiazole synthesis.

Hantzsch_Mechanism cluster_reactants Reactants cluster_steps Key Steps Thioamide Thioamide SN2 1. Nucleophilic Attack (SN2) Sulfur attacks α-carbon Thioamide->SN2 Haloketone α-Haloketone Haloketone->SN2 Cyclization 2. Intramolecular Cyclization Nitrogen attacks carbonyl carbon SN2->Cyclization Dehydration 3. Dehydration Loss of H₂O Cyclization->Dehydration Product Thiazole Product Dehydration->Product

Caption: A simplified logical flow of the Hantzsch thiazole synthesis mechanism.

References

Validation & Comparative

Unveiling the Potential of Novel Thiazole Compounds in Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole scaffold remains a cornerstone in medicinal chemistry, consistently yielding compounds with a broad spectrum of biological activities. Recent research has unveiled a new generation of thiazole derivatives with enhanced potency and selectivity against various therapeutic targets. This guide provides a comparative analysis of recently developed thiazole compounds, showcasing their performance against established alternatives, supported by experimental data and detailed protocols.

Anticancer Activity: A New Wave of Thiazole-Based Cytotoxic Agents

Thiazole-containing compounds have long been investigated for their anticancer properties, with some analogues demonstrating significant efficacy.[1][2][3] Recent studies have focused on synthesizing novel derivatives with improved activity against various cancer cell lines.

One such study reports the synthesis and anticancer evaluation of a series of 1,3,5-trisubstituted-1H-pyrazolo[3,4-d]thiazole derivatives.[4] Among these, compound 6b emerged as a particularly potent agent. A direct comparison of its cytotoxic activity against the well-established chemotherapeutic drug, Doxorubicin , is presented below.

Table 1: Comparative Anticancer Activity of Compound 6b and Doxorubicin
CompoundCancer Cell LineIC50 (µg/mL)
Novel Thiazole (6b) MCF-7 (Breast Cancer)15.57 ± 2.93[4]
HepG2 (Liver Cancer)43.72 ± 1.90[4]
Doxorubicin (Standard) MCF-7 (Breast Cancer)>50[4]
HepG2 (Liver Cancer)>50[4]

The data clearly indicates the superior in vitro anticancer activity of the novel thiazole compound 6b against both MCF-7 and HepG2 cell lines when compared to Doxorubicin.[4]

Antimicrobial Activity: Thiazoles as a Promising Frontier Against Drug Resistance

The rise of antimicrobial resistance necessitates the discovery of new and effective therapeutic agents.[5][6] Thiazole derivatives have shown considerable promise in this area, exhibiting activity against a range of bacterial and fungal pathogens.[7][8][9]

A recent study on novel thiazole derivatives incorporating imidazole and furan scaffolds revealed potent antimicrobial properties.[10] The minimum inhibitory concentrations (MICs) of two promising compounds, 3a and 8a , were determined and compared to the standard antibiotic Neomycin .

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Novel Thiazoles and Neomycin
CompoundE. coliS. aureus
Novel Thiazole (3a) 4.88[10]4.88[10]
Novel Thiazole (8a) 9.77[10]9.77[10]
Neomycin (Standard) >100078.12[10]

These results highlight the significant antibacterial efficacy of the synthesized thiazole derivatives against both Gram-negative (E. coli) and Gram-positive (S. aureus) bacteria, with compound 3a demonstrating particularly potent activity.[10]

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments cited are provided below.

Anticancer Activity Evaluation (MTT Assay)

The cytotoxic activity of the compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells (MCF-7 and HepG2) were seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and the standard drug (Doxorubicin) and incubated for a further 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for 4 hours.

  • Formazan Solubilization: The resulting formazan crystals were dissolved by adding 100 µL of dimethyl sulfoxide (DMSO) to each well.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.[4]

Antimicrobial Susceptibility Testing (Microdilution Method)

The minimum inhibitory concentration (MIC) of the compounds against bacterial strains was determined using the broth microdilution method.

  • Preparation of Inoculum: Bacterial strains were cultured in nutrient broth, and the turbidity was adjusted to match the 0.5 McFarland standard.

  • Serial Dilution: The test compounds and the standard antibiotic (Neomycin) were serially diluted in Mueller-Hinton broth in 96-well microtiter plates.

  • Inoculation: Each well was inoculated with the standardized bacterial suspension.

  • Incubation: The plates were incubated at 37°C for 24 hours.

  • MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.[10]

Visualizing Mechanisms and Workflows

To better understand the underlying biological processes and experimental designs, the following diagrams have been generated.

anticancer_pathway cluster_cell Cancer Cell Thiazole (6b) Thiazole (6b) VEGFR-2 VEGFR-2 Thiazole (6b)->VEGFR-2 Inhibition PI3K/Akt/mTOR Pathway PI3K/Akt/mTOR Pathway Thiazole (6b)->PI3K/Akt/mTOR Pathway Inhibition Apoptosis Apoptosis Thiazole (6b)->Apoptosis Induces Cell Cycle Arrest Cell Cycle Arrest Thiazole (6b)->Cell Cycle Arrest Induces VEGFR-2->PI3K/Akt/mTOR Pathway Activation PI3K/Akt/mTOR Pathway->Apoptosis Inhibits Cell Proliferation Cell Proliferation PI3K/Akt/mTOR Pathway->Cell Proliferation Promotes experimental_workflow cluster_synthesis Compound Preparation cluster_bioactivity Biological Evaluation cluster_analysis Data Analysis Synthesis of Thiazole Derivatives Synthesis of Thiazole Derivatives Characterization (NMR, MS) Characterization (NMR, MS) Synthesis of Thiazole Derivatives->Characterization (NMR, MS) Anticancer Screening (MTT Assay) Anticancer Screening (MTT Assay) Characterization (NMR, MS)->Anticancer Screening (MTT Assay) Antimicrobial Screening (MIC) Antimicrobial Screening (MIC) Characterization (NMR, MS)->Antimicrobial Screening (MIC) IC50/MIC Determination IC50/MIC Determination Anticancer Screening (MTT Assay)->IC50/MIC Determination Antimicrobial Screening (MIC)->IC50/MIC Determination Structure-Activity Relationship (SAR) Structure-Activity Relationship (SAR) IC50/MIC Determination->Structure-Activity Relationship (SAR)

References

comparing 2-Methyl-5-phenylthiazole-4-carboxylic acid with other XO inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of emerging thiazole-based xanthine oxidase (XO) inhibitors with established drugs, focusing on their in-vitro efficacy. Due to the limited availability of public data on 2-Methyl-5-phenylthiazole-4-carboxylic acid, this analysis utilizes data for the structurally similar compound, 2-phenylthiazole-4-carboxylic acid, as a proxy to provide relevant comparative insights. This comparison is supported by experimental data from published studies and outlines the methodologies for key experiments.

Executive Summary

Xanthine oxidase is a critical enzyme in the purine catabolism pathway, catalyzing the conversion of hypoxanthine to xanthine and then to uric acid.[1] Elevated uric acid levels can lead to hyperuricemia and gout.[1] The inhibition of XO is a primary therapeutic strategy for managing these conditions.[1] Allopurinol and Febuxostat are widely used XO inhibitors.[1] This guide evaluates a novel thiazole-based compound against these established drugs, highlighting its potential in the landscape of XO inhibitor discovery.

Quantitative Comparison of Inhibitory Potency

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the reported IC50 values for 2-phenylthiazole-4-carboxylic acid and other prominent XO inhibitors. It is important to note that IC50 values can vary between studies due to different experimental conditions.

InhibitorIC50 ValueSource
2-phenylthiazole-4-carboxylic acid48.6 nM[2]
2-phenyl-4-methyl-1,3-selenazole-5-carboxylic acid5.5 nM[3]
2-benzamido-4-methylthiazole-5-carboxylic acid (4-fluoro derivative)0.57 µM[4]
Febuxostat8.77 µg/ml[5]
Allopurinol9.07 µg/ml[5]

Mechanism of Action and Signaling Pathway

Xanthine oxidase inhibitors function by blocking the active site of the XO enzyme, thereby preventing the synthesis of uric acid.[1]

Allopurinol , a purine analog, acts as a competitive inhibitor.[6] It is metabolized to oxypurinol, which binds tightly to the reduced molybdenum center of the enzyme, leading to non-competitive inhibition.[6]

Febuxostat is a non-purine selective inhibitor that forms a stable complex with both the oxidized and reduced forms of the enzyme, demonstrating a mixed-type inhibition.[5]

The novel thiazole-based inhibitors are also non-purine analogs and are predicted to bind to the active site of xanthine oxidase, similar to febuxostat.

purine_catabolism Purine Catabolism and XO Inhibition cluster_pathway Metabolic Pathway cluster_inhibitors Inhibitors Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Uric_Acid Uric_Acid Xanthine->Uric_Acid Xanthine Oxidase This compound This compound This compound->Xanthine Inhibition Allopurinol Allopurinol Allopurinol->Xanthine Inhibition Febuxostat Febuxostat Febuxostat->Xanthine Inhibition

Caption: Inhibition of the purine degradation pathway by Xanthine Oxidase Inhibitors.

Experimental Protocols

The determination of xanthine oxidase inhibitory activity is a critical step in the evaluation of potential therapeutic agents. A commonly employed method is the in vitro spectrophotometric assay.

In Vitro Xanthine Oxidase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of xanthine oxidase by monitoring the formation of uric acid from its substrate, xanthine. The increase in absorbance at approximately 295 nm, which is characteristic of uric acid, is measured over time.[7][8]

Materials:

  • Xanthine oxidase (from bovine milk)[8]

  • Xanthine[8]

  • Potassium phosphate buffer (pH 7.5)[5]

  • Test compounds (e.g., 2-phenylthiazole-4-carboxylic acid)

  • Positive controls (Allopurinol, Febuxostat)[5]

  • Dimethyl sulfoxide (DMSO) for dissolving compounds[5]

  • 96-well microplate[8]

  • Microplate reader[8]

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of xanthine oxidase in potassium phosphate buffer.[5]

    • Prepare a stock solution of xanthine in the same buffer.[5]

    • Dissolve the test compounds and positive controls in DMSO to create stock solutions, followed by serial dilutions in the buffer to achieve a range of concentrations.[5]

  • Assay Reaction:

    • In a 96-well plate, add the phosphate buffer, the test compound solution (or vehicle for control), and the xanthine oxidase solution.[8]

    • Pre-incubate the mixture at a specified temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes).[8]

    • Initiate the enzymatic reaction by adding the xanthine solution to all wells.[8]

  • Data Acquisition and Analysis:

    • Measure the absorbance of the reaction mixture at 295 nm at regular intervals using a microplate reader.[8]

    • Calculate the rate of uric acid formation for each concentration of the inhibitor.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of blank) - (Rate of sample - Rate of blank)] / (Rate of control - Rate of blank) x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[7]

experimental_workflow XO Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Reagents: - XO Enzyme - Xanthine Substrate - Test Compounds - Buffer B Add XO, Buffer, and Test Compound to Plate A->B C Pre-incubate B->C D Add Xanthine to Initiate Reaction C->D E Measure Absorbance at 295 nm D->E F Calculate % Inhibition E->F G Determine IC50 Value F->G

Caption: General workflow for an in-vitro xanthine oxidase inhibition assay.

Conclusion

The available data on 2-phenylthiazole-4-carboxylic acid suggests that it is a potent inhibitor of xanthine oxidase, with an IC50 value in the nanomolar range, comparable to and potentially more potent than some established drugs under certain assay conditions.[2] Further in-vivo studies are necessary to fully elucidate the therapeutic potential of this and the target compound, this compound. The experimental protocols outlined provide a standardized framework for conducting such comparative efficacy studies. Researchers are encouraged to use these methodologies to further investigate this promising class of compounds.

References

Structure-Activity Relationship of 2-Phenylthiazole Analogs: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-phenylthiazole analogs, focusing on their antifungal and anticancer activities. The information presented is collated from recent studies to facilitate the rational design of more potent and selective therapeutic agents.

The 2-phenylthiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. This guide delves into the key structural modifications that influence the antifungal and anticancer potency of these analogs, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows.

Antifungal Activity of 2-Phenylthiazole Analogs

A significant area of research for 2-phenylthiazole derivatives has been in the development of novel antifungal agents, primarily targeting the enzyme lanosterol 14α-demethylase (CYP51). This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.

Comparative Biological Activity Data

The following table summarizes the in vitro antifungal activity of a series of 2-phenylthiazole analogs against various fungal strains. The data highlights how substitutions on the thiazole and phenyl rings impact the minimum inhibitory concentration (MIC).

Compound IDR1 (Thiazole-4-position)R2 (Phenyl Ring)MIC (μg/mL) vs. C. albicansMIC (μg/mL) vs. C. tropicalisMIC (μg/mL) vs. C. neoformans
SZ-C14 (Lead) -CH34-Cl1-161-161-16
A1 H4-Cl0.5-81-80.5-4
A2 -CH2CH34-Cl>64>64>64
A3 -CH(CH3)24-Cl>64>64>64
B9 H2,4-diF0.125-20.25-40.06-1

Key SAR Observations for Antifungal Activity:

  • Substitution at the Thiazole C4-Position: Removal of the methyl group at the 4-position of the thiazole ring (compound A1) generally leads to improved antifungal activity compared to the lead compound (SZ-C14).[1] Introducing larger substituents at this position, such as ethyl (A2) or isopropyl (A3), significantly diminishes or abolishes the activity.[1]

  • Substitution on the Phenyl Ring: The presence and position of substituents on the 2-phenyl ring are critical for potent antifungal activity. Halogen substitutions, particularly fluorine, have been shown to be beneficial. Compound B9, with a 2,4-difluoro substitution on the phenyl ring, exhibited potent inhibitory activity against a range of clinically relevant fungal strains, including fluconazole-resistant ones.[1][2]

Experimental Protocols

CLSI M27-A3 Broth Microdilution Assay for Antifungal Susceptibility Testing

This protocol is a standardized method for determining the minimum inhibitory concentration (MIC) of antifungal agents against yeasts.

  • Inoculum Preparation: Yeast colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in RPMI-1640 medium to obtain a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Drug Dilution: The 2-phenylthiazole analogs are serially diluted in a 96-well microtiter plate using RPMI-1640 medium.

  • Inoculation and Incubation: Each well is inoculated with the prepared yeast suspension. The plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50%) compared to the drug-free control well.

CYP51 Enzyme Inhibition Assay

This assay measures the ability of the 2-phenylthiazole analogs to inhibit the activity of the CYP51 enzyme.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing purified recombinant fungal CYP51, a cytochrome P450 reductase (CPR) as an electron donor, and the substrate lanosterol.

  • Inhibitor Addition: The 2-phenylthiazole analogs, dissolved in a suitable solvent like DMSO, are added to the reaction mixture at varying concentrations.

  • Reaction Initiation and Incubation: The enzymatic reaction is initiated by the addition of NADPH and incubated at 37°C for a defined period.

  • Analysis: The reaction is stopped, and the amount of the demethylated product is quantified using methods such as HPLC or LC-MS/MS. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is then determined.

Signaling Pathway and Experimental Workflow

Ergosterol_Biosynthesis_Pathway AcetylCoA Acetyl-CoA Mevalonate Mevalonate Pathway AcetylCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol Inhibitor 2-Phenylthiazole Analogs Inhibitor->CYP51 Inhibition CYP51->Ergosterol Demethylation

Antifungal_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis YeastCulture Yeast Culture Inoculum Prepare Inoculum (0.5 McFarland) YeastCulture->Inoculum Inoculation Inoculate 96-well plate Inoculum->Inoculation SerialDilution Serial Dilution of 2-Phenylthiazole Analogs SerialDilution->Inoculation Incubation Incubate at 35°C for 24-48h Inoculation->Incubation Readout Read Optical Density Incubation->Readout MIC Determine MIC Readout->MIC

Anticancer Activity of 2-Phenylthiazole Analogs

2-Phenylthiazole derivatives have also demonstrated significant potential as anticancer agents, with various analogs exhibiting cytotoxicity against a range of human cancer cell lines.

Comparative Biological Activity Data

The following table presents the cytotoxic activity of substituted 2-phenylthiazole-4-carboxamide derivatives against three human cancer cell lines, with IC50 values indicating the concentration required to inhibit 50% of cell growth.

Compound IDR (Arylacetamido Group)IC50 (μg/mL) vs. T47D (Breast Cancer)IC50 (μg/mL) vs. Caco-2 (Colorectal Cancer)IC50 (μg/mL) vs. HT-29 (Colon Cancer)
5a 2-OCH3-Phenyl11.223.512.1
5b 3-OCH3-Phenyl25.331.828.4
5c 4-OCH3-Phenyl15.814.719.6
5d 2-F-Phenyl18.620.116.3
5e 3-F-Phenyl<10<10<10
5f 4-F-Phenyl12.415.913.5

Key SAR Observations for Anticancer Activity:

  • Arylacetamido Substitutions: The nature and position of substituents on the arylacetamido moiety significantly influence the cytotoxic activity.[3]

  • Methoxy Substituents: A 4-methoxy group on the phenyl ring (5c) improved activity against Caco-2 cells, while a 2-methoxy substituent (5a) maintained high activity against HT-29 and T47D cell lines.[3]

  • Fluoro Substituents: The 3-fluoro analog (5e) demonstrated a good cytotoxic profile against all tested cell lines, with IC50 values less than 10 μg/mL.[3]

Experimental Protocols

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the 2-phenylthiazole analogs and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution, such as DMSO.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of around 570 nm. The IC50 value is calculated from the dose-response curve.

Signaling Pathway and Experimental Workflow

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Inhibitor Potential Target of 2-Phenylthiazole Analogs Inhibitor->PI3K Inhibition Inhibitor->Akt Inhibition Inhibitor->mTOR Inhibition PTEN PTEN PTEN->PIP3 Inhibition

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Analysis CellSeeding Seed Cancer Cells in 96-well plate Treatment Treat Cells with Analogs CellSeeding->Treatment CompoundPrep Prepare Serial Dilutions of 2-Phenylthiazole Analogs CompoundPrep->Treatment Incubation Incubate for 48-72h Treatment->Incubation AddMTT Add MTT Reagent Incubation->AddMTT IncubateMTT Incubate for 2-4h AddMTT->IncubateMTT Solubilize Solubilize Formazan IncubateMTT->Solubilize ReadAbsorbance Read Absorbance (570nm) Solubilize->ReadAbsorbance IC50 Calculate IC50 ReadAbsorbance->IC50

Conclusion

The 2-phenylthiazole scaffold continues to be a versatile and promising platform for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that targeted modifications to the thiazole and phenyl rings can significantly enhance the antifungal and anticancer activities of these analogs. The provided experimental protocols and pathway diagrams offer a foundational understanding for researchers aiming to design and evaluate new 2-phenylthiazole derivatives with improved potency and selectivity. Further exploration of this chemical space is warranted to unlock the full therapeutic potential of this important class of compounds.

References

In Vivo Efficacy of 2-Phenylthiazole-4-Carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vivo evaluation of the therapeutic efficacy of 2-phenylthiazole-4-carboxylic acid and its derivatives, with a focus on their anti-inflammatory properties. The performance of these compounds is objectively compared with established alternatives, supported by experimental data.

Executive Summary

2-Phenylthiazole-4-carboxylic acid and its analogs represent a promising class of compounds with potential therapeutic applications, notably in the realm of anti-inflammatory medicine. While direct in vivo anti-inflammatory data for the parent compound is limited in publicly available literature, studies on its derivatives suggest significant efficacy in established preclinical models of inflammation. The primary mechanism of action is believed to involve the modulation of key inflammatory signaling pathways, including NF-κB and MAPK, and the inhibition of cyclooxygenase (COX) enzymes. This guide synthesizes the available data to provide a comparative framework for researchers engaged in the development of novel anti-inflammatory agents.

Comparative In Vivo Efficacy

The anti-inflammatory potential of 2-phenylthiazole-4-carboxylic acid derivatives has been assessed in various in vivo models. A notable study on 2-phenyl-4-p-chlorophenyl-thiazole-5-yl-acetic acid, a derivative of the core compound, demonstrated its anti-inflammatory and analgesic properties in a rat edema model.[1] For a comprehensive comparison, this guide presents data for this derivative alongside standard non-steroidal anti-inflammatory drugs (NSAIDs) in the widely used carrageenan-induced paw edema model.

Table 1: Comparison of Anti-Inflammatory Activity in Carrageenan-Induced Paw Edema in Rats
CompoundDose (mg/kg)Time Post-Carrageenan (hours)% Inhibition of EdemaReference
2-Phenyl-4-p-chlorophenyl-thiazole-5-yl-acetic acidNot SpecifiedNot SpecifiedData not quantitatively specified, but noted as active[1]
Indomethacin10457.66[2]
Diclofenac100378.13[3]
Phenylthiazole Derivative 3cNot Specified3Better than other synthesized derivatives[4]

Mechanism of Action: Signaling Pathways

The anti-inflammatory effects of thiazole derivatives are believed to be mediated through the downregulation of key pro-inflammatory signaling pathways. One study on a novel benzothiazole derivative, BMP326, revealed its ability to suppress the NF-κB and Mitogen-Activated Protein Kinase (MAPK) signaling cascades in LPS-induced macrophages.[1] These pathways are central to the production of inflammatory mediators such as cytokines and enzymes like COX-2.

G cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus LPS TLR4 TLR4 Stimulus->TLR4 IKK IKK TLR4->IKK Activation MAPKK MAPKK TLR4->MAPKK Activation IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) IkB->NFkB Release Gene_Expression Gene Transcription NFkB->Gene_Expression Translocation MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK Phosphorylation AP1 AP-1 MAPK->AP1 Activation AP1->Gene_Expression Translocation Thiazole_Derivative 2-Phenylthiazole -4-carboxylic acid Derivative Thiazole_Derivative->IKK Inhibition Thiazole_Derivative->MAPKK Inhibition IkB_NFkB IκB NF-κB Inflammatory_Mediators Pro-inflammatory Mediators (TNF-α, IL-6, COX-2, iNOS) Gene_Expression->Inflammatory_Mediators Translation

Caption: Putative anti-inflammatory signaling pathway of 2-phenylthiazole derivatives.

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This is a standard and widely used model for evaluating acute inflammation.

Workflow:

G Animal_Acclimatization Acclimatization of Rats Grouping Grouping of Animals Animal_Acclimatization->Grouping Drug_Administration Administration of Test Compound/ Vehicle/Standard Drug Grouping->Drug_Administration Carrageenan_Injection Subplantar Injection of Carrageenan Drug_Administration->Carrageenan_Injection Paw_Volume_Measurement Measurement of Paw Volume at Regular Intervals Carrageenan_Injection->Paw_Volume_Measurement Data_Analysis Calculation of % Inhibition of Edema Paw_Volume_Measurement->Data_Analysis

References

A Comparative Analysis of the Flavor Properties of Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Thiazoles are a class of sulfur-containing heterocyclic compounds that are pivotal to the flavor profiles of a wide array of foods.[1][2] Naturally occurring or formed during thermal processing via Maillard reactions and the degradation of sulfur-containing amino acids, these compounds are favored by flavorists for their potent and diverse aromas.[1][2][3] This guide provides a comparative study of the flavor properties of various thiazole derivatives, presenting quantitative sensory data, detailed experimental protocols for their analysis, and visual representations of key processes for researchers, scientists, and professionals in drug development.

Comparative Flavor Profiles of Common Thiazole Derivatives

Thiazole derivatives contribute a wide spectrum of flavor notes, ranging from nutty and roasted to meaty and savory.[4] The specific flavor profile is highly dependent on the type and position of substituent groups on the thiazole ring. While often perceived through the sense of smell rather than taste, they provide significant depth and character to food products.[5] A summary of the characteristic flavors of several key thiazole derivatives is presented below.

Thiazole DerivativeCommon Flavor/Aroma Descriptors
2-AcetylthiazolePopcorn-like, nutty, roasted, bready
2-IsobutylthiazoleMeaty, savory, green, tomato-like
2-MethylthiazoleEarthy, nutty
2-EthylthiazoleRoasted, yeasty
4-MethylthiazoleNutty, vegetable-like
4,5-DimethylthiazoleNutty, meaty, cocoa-like
BenzothiazoleRubbery, meaty, nutty
SulfurolBeefy, smoky, savory

Source:[3][4][5]

Quantitative Sensory Data: Odor and Flavor Thresholds

The potency of a flavor compound is determined by its odor or flavor threshold, which is the minimum concentration at which it can be detected. Thiazoles are known for being incredibly potent, with very low detection thresholds, making them impactful flavor ingredients even at trace concentrations.[4] The table below compares the published detection thresholds for selected thiazole derivatives in water.

Thiazole DerivativeFEMA NumberOdor Threshold (ppb)Flavor Threshold (ppb)
2-Acetylthiazole3328-10
Benzothiazole325680-

Source:[6] (Note: "ppb" stands for parts per billion. A hyphen (-) indicates that data was not available in the cited source.)

Experimental Protocols for Flavor Analysis

The characterization of potent, volatile flavor compounds like thiazoles requires specialized analytical techniques. Gas Chromatography-Olfactometry (GC-O) is a cornerstone method that combines instrumental analysis with human sensory perception to identify odor-active compounds.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique used to determine which volatile compounds in a complex mixture contribute to its overall aroma.[7][8] The process involves separating volatile compounds using a gas chromatograph. The effluent from the GC column is then split, with one portion directed to a chemical detector (such as a Mass Spectrometer, MS) for identification and quantification, and the other portion directed to a sniffing port where a trained sensory panelist or "assessor" can smell the individual compounds as they elute.[8] This allows for the direct correlation of a specific aroma character with a specific chemical compound.

Key Steps in GC-O Analysis:

  • Sample Preparation: Volatile compounds are first extracted from the food matrix. A common solvent-free method is Solid-Phase Microextraction (SPME), where a coated fiber adsorbs the volatiles from the sample's headspace.[8][9]

  • Gas Chromatographic Separation: The extracted volatiles are injected into the GC, where they are separated based on their boiling points and chemical properties as they pass through a long, narrow column.

  • Effluent Splitting: At the end of the column, the stream of separated compounds is split between a detector (e.g., MS) and the olfactometry sniffing port.

  • Sensory Detection: A human assessor at the sniffing port records the time, intensity, and description of each odor detected.

  • Chemical Identification: Simultaneously, the MS detector records the mass spectrum of each eluting compound, allowing for its chemical identification.

  • Data Correlation: The sensory data from the assessor is correlated with the instrumental data from the detector to identify the specific compounds responsible for the key aromas.

GCO_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Data Integration Sample Food Sample SPME Extraction (e.g., SPME) Sample->SPME GC Gas Chromatograph (GC Separation) SPME->GC Split Effluent Split GC->Split MS Mass Spectrometer (MS Detection) Split->MS Chemical ID Sniff Sniffing Port Split->Sniff Sensory Data Result Odorant Identification & Characterization MS->Result Assessor Human Assessor Sniff->Assessor Assessor->Result

A simplified workflow for Gas Chromatography-Olfactometry (GC-O) analysis.

Formation Pathways of Thiazole Derivatives

Thiazoles are primarily formed in food through two key chemical routes during thermal processing: the Maillard reaction and the thermal degradation of naturally occurring sulfur compounds.[1][2]

  • Maillard Reaction: This is a complex series of non-enzymatic browning reactions that occur between reducing sugars and amino acids when heated. The interaction of intermediate products (like α-dicarbonyls) with hydrogen sulfide (H₂S), which is released from the degradation of sulfur-containing amino acids like cysteine, leads to the formation of the thiazole ring.[2]

  • Thermal Degradation: Thiamine (Vitamin B1), which contains a pre-formed thiazole ring, can degrade upon heating to yield various thiazole derivatives, including 4-methyl-5-(β-hydroxyethyl)thiazole and 4-methylthiazole.[1][2]

Maillard_Pathway cluster_reactants Reactants Sugars Reducing Sugars AminoAcids Amino Acids (e.g., Cysteine) Amadori Amadori Rearrangement Strecker Strecker Degradation Amadori->Strecker Intermediates Reactive Intermediates (α-dicarbonyls, H₂S, NH₃) Strecker->Intermediates Thiazoles Thiazole Derivatives (Nutty, Meaty, Roasted Flavors) Intermediates->Thiazoles

Simplified Maillard reaction pathway leading to the formation of thiazoles.

References

A Comparative Guide to the Structure-Activity Relationship of N-acetyl-2-substituted phenyl thiazolidine-4-carboxylic acids as Neuraminidase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

The thiazolidine-4-carboxylic acid scaffold is a versatile heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse range of biological activities. A notable subclass, N-acetyl-2-substituted phenyl thiazolidine-4-carboxylic acids, has been investigated for various therapeutic applications, including as neuraminidase inhibitors for influenza therapy.[1][2] This guide provides a comparative analysis of the structure-activity relationship (SAR) of these compounds, focusing on how different substituents on the 2-phenyl ring influence their inhibitory potency against neuraminidase. The information is compiled from studies dedicated to the synthesis and biological evaluation of this chemical series.[1][3]

Core Structure and Substitution Points

The fundamental structure consists of a thiazolidine-4-carboxylic acid core, N-acetylated at position 3, and bearing a substituted phenyl ring at position 2. The primary point of variation in SAR studies is the nature and position of substituents on this phenyl ring.

SAR_Scaffold cluster_0 N-acetyl-2-phenyl-thiazolidine-4-carboxylic acid Core cluster_1 Substitution Point Core R_group R Core->R_group  Substitutions here  modify activity

Caption: General chemical scaffold of N-acetyl-2-(R-phenyl)-thiazolidine-4-carboxylic acid.

Comparative Analysis of Neuraminidase Inhibitory Activity

The inhibitory potential of various synthesized derivatives was assessed against neuraminidase. The results, presented as IC50 values (the concentration required to inhibit 50% of the enzyme's activity), are summarized below. Oseltamivir was used as a standard reference compound.

Compound IDPhenyl Ring Substitution (R)IC50 (µM)[1]
AZ1 H (Unsubstituted)64.10
AZ2 4-OCH₃58.60
AZ3 4-OH49.30
AZ4 4-OC₂H₅39.10
AZ5 4-OC₄H₉21.70
AZ6 4-OC₁₆H₃₃11.76
AZ7 4-OCH₂Ph15.20
Oseltamivir (Reference Drug)>70 (approx.)

SAR Summary: The data reveals a clear trend related to the substituent at the para-position (position 4) of the phenyl ring.

  • Effect of Alkoxy Chain Length: A significant increase in inhibitory activity is observed with an increase in the length of the alkoxy chain at the para-position. The potency increases progressively from methoxy (AZ2, 58.60 µM) to butoxy (AZ5, 21.70 µM), culminating in the hexadecyloxy substituent (AZ6), which demonstrated the highest activity with an IC50 of 11.76 µM.[1]

  • Hydroxyl vs. Alkoxy Groups: The presence of a hydroxyl group (AZ3, 49.30 µM) confers better activity than an unsubstituted phenyl ring (AZ1, 64.10 µM) or a methoxy group (AZ2, 58.60 µM).[1]

  • Bulky Substituents: A bulky benzyloxy group (AZ7, 15.20 µM) also resulted in potent inhibition, suggesting that the binding pocket can accommodate larger substituents.[1]

  • Comparison to Standard: Notably, several of the synthesized compounds, particularly those with longer alkoxy chains (AZ5, AZ6) and the benzyloxy group (AZ7), displayed significantly enhanced inhibitory activities compared to the reference drug Oseltamivir under the tested conditions.[1]

Experimental Protocols

The synthesis and biological evaluation of these compounds followed established chemical and biochemical procedures.

General Synthetic Procedure for N-acetyl-2-substituted phenyl thiazolidine-4-carboxylic acids: The synthesis is a two-step process.[1][3]

  • Step 1: Synthesis of 2-Aryl-Thiazolidine-4-Carboxylic Acids: L-Cysteine is condensed with an appropriately substituted benzaldehyde in a solvent mixture. This reaction yields a mixture of diastereomers (Cis and Trans) of the 2-aryl-thiazolidine-4-carboxylic acid.[3]

  • Step 2: N-Acetylation: The product from Step 1 is then acetylated using acetic anhydride to yield the final N-acetyl-2-substituted phenyl thiazolidine-4-carboxylic acid derivative.[3]

Neuraminidase Inhibition Assay: The inhibitory activity of the synthesized compounds against neuraminidase was determined using a standard fluorometric assay.

Assay_Workflow cluster_workflow Neuraminidase Inhibition Assay Workflow A Prepare Assay Buffer (e.g., MES, CaCl2, pH 6.5) B Add Neuraminidase Enzyme to buffer A->B C Add Test Compound (Varying concentrations) B->C D Incubate at 37°C C->D E Add Substrate (e.g., MUNANA) D->E F Incubate again at 37°C E->F G Stop Reaction (e.g., Glycine-NaOH buffer) F->G H Measure Fluorescence (Excitation ~365 nm, Emission ~450 nm) G->H I Calculate % Inhibition and determine IC50 values H->I

Caption: Workflow for the fluorometric neuraminidase inhibition assay.

Detailed Protocol:

  • The assay is typically performed in a 96-well plate format.

  • The neuraminidase enzyme is pre-incubated with various concentrations of the test compounds (dissolved in a suitable solvent like DMSO) in an assay buffer at 37°C.[1]

  • Following pre-incubation, the reaction is initiated by adding a fluorogenic substrate, such as 2′-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

  • The mixture is incubated for a specific period at 37°C.

  • The enzymatic reaction is terminated by adding a stop solution.

  • The fluorescence of the released 4-methylumbelliferone is measured using a fluorometer.

  • The percentage of inhibition is calculated by comparing the fluorescence in wells with the test compound to control wells (with enzyme and substrate but no inhibitor).

  • IC50 values are then determined from the dose-response curves.[1]

References

The Pivotal Role of Thiazole Derivatives in Modern Drug Discovery: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The thiazole scaffold, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, forming the backbone of numerous clinically approved drugs.[1] Its unique structural and electronic properties make it a privileged scaffold in the development of novel therapeutic agents with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2] This guide provides a comparative analysis of various thiazole derivatives, supported by experimental data, to inform future drug design and development for researchers, scientists, and drug development professionals.

This analysis focuses on two key areas where thiazole derivatives have shown significant promise: as dual inhibitors of the PI3K/mTOR signaling pathway and as inhibitors of tubulin polymerization, both critical targets in cancer therapy.

Comparative Analysis of Thiazole Derivatives as PI3K/mTOR Dual Inhibitors

The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[3][4][5] Thiazole derivatives have emerged as potent inhibitors of this pathway, with some acting as dual inhibitors of PI3K and mTOR, a promising strategy to overcome resistance to single-target therapies.[5][6]

Below is a comparative table summarizing the in vitro inhibitory activities of selected thiazole derivatives against PI3Kα and mTOR.

CompoundTargetIC50 (µM)Reference DrugReference Drug IC50 (µM)
3b PI3Kα0.086 ± 0.005AlpelisibSimilar to 3b
mTOR0.221 ± 0.014DactolisibWeaker than Dactolisib
3e PI3KαSignificantly weaker than 3bAlpelisib-
mTORSignificantly weaker than 3bDactolisib-

Table 1: In vitro inhibitory activities of thiazole derivatives 3b and 3e against PI3Kα and mTOR. Data sourced from a study on novel thiazole derivatives as PI3K/mTOR dual inhibitors.[5][6]

Comparative Analysis of Thiazole Derivatives as Tubulin Polymerization Inhibitors

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them an attractive target for anticancer drugs.[7] Thiazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[7][8]

The following table compares the tubulin polymerization inhibitory activity and cytotoxic effects of various thiazole derivatives.

CompoundTubulin Polymerization IC50 (µM)Cancer Cell LineCytotoxicity GI50 (µM)Reference DrugReference Drug Tubulin IC50 (µM)
2e 7.78Ovar-31.55Combretastatin A-4 (CA-4)4.93
MDA-MB-4682.95
2g 18.51--CA-44.93
2h 12.49--CA-44.93
2p 25.07--CA-44.93
4f 9.33 (nM)HCT-116, HepG-2, MCF-72.89 - 9.29Colchicine10.65 (nM)
5a 9.52 (nM)HCT-116, HepG-2, MCF-72.89 - 9.29Colchicine10.65 (nM)
7c -HepG2, MCF-7, HCT116, HeLa3.35 - 18.69CA-4-
9a -HepG2, MCF-7, HCT116, HeLa3.35 - 18.69CA-4-

Table 2: Comparative analysis of thiazole derivatives as tubulin polymerization inhibitors. Data compiled from multiple studies.[7][9][10][11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in this guide.

Synthesis of 2-Aminothiazole Derivatives

A common method for the synthesis of the 2-aminothiazole core involves the cyclization of a thiosemicarbazone.

Step 1: Synthesis of Thiosemicarbazone

  • Dissolve the starting ketone (1 mmol) in ethanol (10 mL).

  • Add thiosemicarbazide (1.2 mmol) and a catalytic amount of concentrated hydrochloric acid.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the thiosemicarbazone.

  • Filter the solid, wash with water, and dry under a vacuum.[3]

Step 2: Cyclization to 2-Aminothiazole

  • Suspend the dried thiosemicarbazone (1 mmol) in ethanol (15 mL).

  • Add iodine (1.1 mmol) portion-wise with constant stirring.

  • Heat the mixture to reflux for 8-10 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture.

  • Neutralize the excess iodine with a sodium thiosulfate solution.

  • Pour the mixture into a saturated sodium bicarbonate solution to precipitate the crude product.

  • Filter the solid, wash it with water, and dry it.

  • Purify the crude 2-aminothiazole derivative by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.[3]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[3]

  • Compound Treatment: Prepare serial dilutions of the thiazole compounds in the growth medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5%. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compounds. Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug). Incubate the plate for 48-72 hours.[3]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.[1] The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Visualizing Mechanisms of Action

Diagrams of signaling pathways and experimental workflows provide a clear visual representation of complex biological processes and research methodologies.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 phosphorylates PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival Thiazole Thiazole Derivatives Thiazole->PI3K Inhibits Thiazole->mTOR Inhibits

PI3K/Akt/mTOR signaling pathway and inhibition by thiazole derivatives.

Anticancer_Screening_Workflow cluster_workflow Experimental Workflow Synthesis Synthesis of Thiazole Derivatives Purification Purification & Characterization (NMR, MS) Synthesis->Purification Screening In Vitro Cytotoxicity Screening (MTT Assay) Purification->Screening Hit_ID Hit Identification (IC50 Determination) Screening->Hit_ID MoA Mechanism of Action Studies Hit_ID->MoA Lead_Opt Lead Optimization MoA->Lead_Opt

Experimental workflow for anticancer drug discovery.

References

Safety Operating Guide

Safe Disposal of 2-Methyl-5-phenylthiazole-4-carboxylic acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management of chemical waste is paramount for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the proper disposal of 2-Methyl-5-phenylthiazole-4-carboxylic acid, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Protocols

Before beginning any disposal process, ensure that all necessary personal protective equipment (PPE) is worn. This includes chemical-resistant gloves, safety goggles, and a lab coat.[2] All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[2]

Key Safety Precautions:

  • Avoid Personal Contact: Prevent contact with skin, eyes, and clothing.[2][4]

  • Ingestion and Inhalation: Avoid ingestion and inhalation of the chemical.[3][5]

  • Contaminated Clothing: Remove and wash any contaminated clothing before reuse.[3][6]

  • Emergency Procedures: In case of contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[1][3]

Step-by-Step Disposal Procedure

The proper disposal of this compound involves a systematic approach of collection, segregation, and transfer to a licensed waste disposal facility.

  • Waste Collection:

    • Collect all waste containing this compound, including unused product, contaminated materials (e.g., filter paper, gloves), and rinsates, in a designated and compatible waste container.[2][7]

    • The container must be in good condition, free from leaks, and made of a material compatible with acidic and organic compounds.[7] A high-density polyethylene (HDPE) container is generally suitable.[8]

    • Do not mix this waste with other waste streams to avoid potentially hazardous reactions and to facilitate proper disposal.[8]

  • Labeling and Storage:

    • Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound".[7] Include the approximate concentration and quantity of the waste.

    • Keep the waste container tightly sealed except when adding waste.[7]

    • Store the container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents, bases, and acids.[1][4]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.[2]

    • Provide the EHS or disposal company with a complete and accurate description of the waste.

Under no circumstances should this compound be disposed of down the drain or in the regular trash. [2]

Quantitative Data Summary

Specific quantitative hazard data for this compound is not available. However, data for the parent compound, thiazole, provides an indication of its potential hazards.

PropertyValue (for Thiazole)Source
LD50 (Oral, mouse) 983 mg/kg[1]
Boiling Point 117.0 - 118.0 °C @ 760 mmHg[1]
Specific Gravity 1.2000 g/cm³[1]
Flash Point 22 °C[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound start Waste Generation (this compound) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect Waste in a Designated, Compatible Container ppe->collect label Label Container Clearly 'Hazardous Waste' & Chemical Name collect->label store Store in a Secure, Ventilated Area label->store contact Contact EHS or Licensed Waste Disposal Company store->contact transfer Transfer Waste for Proper Disposal contact->transfer end Disposal Complete transfer->end

Caption: Decision workflow for the disposal of this compound.

References

Essential Safety and Operational Guide for 2-Methyl-5-phenylthiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 2-Methyl-5-phenylthiazole-4-carboxylic acid was not located. The following guidance is based on information for structurally similar thiazole and carboxylic acid compounds and general laboratory best practices. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific guidance.

This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is critical for ensuring personal safety and environmental protection.

Hazard Identification and Personal Protective Equipment

While specific hazard data for this compound is unavailable, related compounds are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, a comprehensive approach to personal protective equipment (PPE) is mandatory.

Protection TypeSpecific RequirementsRationale & Citations
Eye/Face Protection Tightly fitting safety goggles or safety glasses with side shields. A face shield may be necessary for splash hazards.To protect against serious eye irritation and potential splashes.[1][3]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). A standard laboratory coat is required.To prevent skin contact, which may cause irritation.[1][3][4]
Respiratory Protection Required when dusts are generated or if ventilation is inadequate. Use a NIOSH/MSHA or European Standard EN 149:2001 approved respirator.To prevent respiratory tract irritation from dust or aerosols.[1][2][4]
Hand Protection Chemical-resistant gloves (e.g., nitrile). Inspect gloves for any signs of damage before use.To prevent skin contact.[4][5]
Body Protection A standard laboratory coat or protective clothing.To prevent contamination of personal clothing.[3][5]

Operational Plan: Step-by-Step Handling Procedure

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[3]

  • Ensure that an eyewash station and safety shower are readily accessible.[1]

  • Ground and bond containers and receiving equipment to prevent static discharge.[3]

2. Donning PPE:

  • Before handling the chemical, put on all required PPE as detailed in the table above.

  • Inspect gloves before use and remove them with care to avoid skin contamination.[4]

3. Handling the Chemical:

  • Avoid breathing dust, vapor, or mist.[1][3]

  • Avoid contact with skin and eyes.[6]

  • Do not eat, drink, or smoke in the work area.[5][7]

  • Keep the container tightly closed when not in use.[3][5]

  • Wash hands thoroughly after handling.[1][5]

4. After Handling:

  • Remove contaminated clothing and PPE carefully to avoid skin contact.[3]

  • Wash hands and face after working with the substance.[2]

  • Clean reusable PPE before storage and dispose of single-use PPE as hazardous waste.[3]

Disposal Plan: Step-by-Step Procedure

The primary route for the disposal of thiazole derivatives is through an approved hazardous waste disposal service.[5] Adherence to all national and local regulations is mandatory.[5][8]

1. Waste Identification and Labeling:

  • Clearly identify all waste streams containing this compound.

  • Keep the chemical waste in its original or a compatible, properly labeled container. The label must include the full chemical name, "Hazardous Waste," and all associated hazard symbols.[5]

2. Waste Segregation:

  • Keep this chemical waste separate from other waste streams to avoid incompatible chemical reactions.[8]

3. Container Management:

  • Use a sturdy, leak-proof container that is compatible with the chemical.

  • Keep the container tightly closed except when adding waste.[8]

4. Professional Disposal:

  • Contact your institution's EHS office to arrange for a hazardous waste pickup.

  • Waste material must be disposed of in accordance with national and local regulations.[1][8]

Spill Response

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area.[5]

  • Containment: For solid spills, carefully sweep up the material and place it in a labeled container for disposal, avoiding dust generation. For liquid spills, use an inert absorbent material to contain the spill.[5]

  • Cleaning: Thoroughly clean the spill area with soap and water.[5]

  • Reporting: Report the spill to your institution's EHS department.[5]

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Waste Management A Review SDS & Protocols B Prepare Work Area (Fume Hood) A->B C Don PPE B->C D Weighing & Transfer C->D Proceed with caution E Reaction/Procedure D->E Spill Spill Occurs? D->Spill F Decontaminate Equipment E->F H Segregate & Label Waste E->H Generate Waste E->Spill G Remove PPE F->G I Store in Designated Area G->I H->I J Schedule EHS Pickup I->J Spill->E No SpillResponse Follow Spill Response Protocol Spill->SpillResponse Yes SpillResponse->J

Caption: Logical workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-5-phenylthiazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-Methyl-5-phenylthiazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.